1,1-dioxothiane-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothiane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJRJUVGGDVVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215262 | |
| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64096-87-3 | |
| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64096-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dioxo-1-thiane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1,1-dioxothiane-4-carboxylic acid" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-dioxothiane-4-carboxylic acid
Introduction and Significance
This compound is a saturated heterocyclic compound featuring a six-membered thiane ring with a sulfone group and a carboxylic acid at the 4-position.[1] The sulfone group, a key structural motif in medicinal chemistry, is a strong hydrogen bond acceptor and is generally metabolically stable, making it a valuable component in drug design. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.[2] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods required for its thorough characterization, aimed at researchers in organic synthesis and drug development.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached via a two-step sequence starting from its sulfide precursor, tetrahydrothiopyran-4-carboxylic acid. This strategy isolates the construction of the heterocyclic core from the oxidation of the sulfur atom, preventing potential side reactions and simplifying purification.
-
Formation of the Heterocyclic Core: Synthesis of tetrahydrothiopyran-4-carboxylic acid.
-
Oxidation: Conversion of the sulfide to the target sulfone.
This linear approach ensures high yields and purity of the final product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Tetrahydrothiopyran-4-carboxylic acid
The precursor, tetrahydrothiopyran-4-carboxylic acid, serves as a crucial building block.[3] While several synthetic routes exist for similar heterocyclic systems, a reliable method involves the reaction of appropriate precursors to form the thiane ring system.
Experimental Protocol: Synthesis of Tetrahydrothiopyran-4-carboxylic acid
This protocol is adapted from established methods for constructing similar heterocyclic carboxylic acids.[4][5]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add diethyl malonate and a suitable solvent such as ethanol.
-
Base Addition: Add sodium ethoxide to the solution and stir until the diethyl malonate is fully deprotonated.
-
Cyclization: Add bis(2-chloroethyl) sulfide dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Decarboxylation: After cooling, add a solution of sodium hydroxide and heat to reflux to hydrolyze the diester to the dicarboxylic acid salt.
-
Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the dicarboxylic acid intermediate.
-
Isolation of Intermediate: Filter the precipitate, wash with cold water, and dry.
-
Decarboxylation: Heat the dicarboxylic acid intermediate in a high-boiling point solvent like xylene or under controlled thermal conditions to induce decarboxylation, yielding tetrahydrothiopyran-4-carboxylic acid.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield the pure sulfide precursor.
Part 2: Oxidation to this compound
The oxidation of the sulfide to a sulfone is a critical transformation. The choice of oxidant is key to ensuring a clean and efficient reaction without affecting the carboxylic acid group. Hydrogen peroxide in acetic acid is a cost-effective and powerful oxidizing system for this purpose.
Causality Behind Experimental Choices
-
Oxidant: Hydrogen peroxide is a strong oxidant. In an acidic medium like acetic acid, it forms peracetic acid in situ, which is highly effective for converting sulfides to sulfones.
-
Solvent: Acetic acid serves as both a solvent and a catalyst for the oxidation. It ensures the miscibility of the aqueous hydrogen peroxide and the organic substrate.
-
Temperature Control: The oxidation of sulfides is highly exothermic. Maintaining the temperature below 30°C during the initial addition of hydrogen peroxide is crucial to prevent runaway reactions. The subsequent heating to 70-80°C ensures the reaction proceeds to completion in a reasonable timeframe.
Caption: Stepwise oxidation of the sulfide.
Experimental Protocol: Oxidation
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve tetrahydrothiopyran-4-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Oxidant Addition: Cool the solution in an ice-water bath. Slowly add hydrogen peroxide (30% aqueous solution, ~2.5 eq) dropwise, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C for 4-6 hours. Monitor the reaction by TLC until all starting material and sulfoxide intermediate are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water to precipitate the product.
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual acetic acid and hydrogen peroxide, followed by a wash with a cold, non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the white solid product in a vacuum oven at 50-60°C to a constant weight. A typical yield for this oxidation is in the range of 85-95%.[6]
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄S | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Appearance | White crystalline solid | [6] |
Spectroscopic Characterization
1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in the molecule. The presence of both the sulfone and carboxylic acid groups gives a distinct IR spectrum.[7]
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad, strong band due to H-bonding |
| C-H (Aliphatic) | 2950-2850 | Sharp, medium peaks |
| C=O (Carboxylic Acid) | 1725-1700 | Strong, sharp absorption |
| S=O (Sulfone) | 1350-1300 & 1175-1120 | Two strong, sharp bands (asymmetric & symmetric) |
| C-O (Carboxylic Acid) | 1320-1210 | Strong, sharp absorption |
The broad O-H stretch is a hallmark of a carboxylic acid and often overlaps with the C-H stretching signals.[8][9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The symmetry of the molecule simplifies the spectrum. The protons on the carbons adjacent to the electron-withdrawing sulfone group will be deshielded and appear further downfield. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield (10-12 ppm).[10]
-
¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
| Predicted Chemical Shifts | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -COOH | 10.0 - 12.0 (broad s, 1H) | 175 - 180 |
| CH (at C4) | 2.5 - 2.9 (m, 1H) | 35 - 40 |
| CH₂ (alpha to SO₂) | 3.0 - 3.4 (m, 4H) | 50 - 55 |
| CH₂ (beta to SO₂) | 2.2 - 2.6 (m, 4H) | 25 - 30 |
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected exact mass can be calculated and compared with the observed molecular ion peak in high-resolution mass spectrometry (HRMS).
-
Expected Exact Mass: 178.0300[1]
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).[11] The thiane ring may also undergo characteristic fragmentation.
Conclusion
This guide outlines a reliable and efficient two-step synthesis for this compound, a valuable building block for chemical and pharmaceutical research. The described protocols are robust and scalable. The detailed characterization data, including expected spectroscopic signatures, provide a framework for researchers to confirm the successful synthesis and purity of the target compound, ensuring its suitability for subsequent applications.
References
- Kinetics of oxidation of the title compounds by pyridinium fluorochromate (PFC) in the presence ofperchloric acid inaqueous acetic acid medium has been studied. Google Scholar.
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
- 4-Ethyl-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid. PubChem.
- Preparation of tetrahydropyran-4-carboxylic acid and its esters.
- Tetrahydrothiopyran-4-carboxylic acid. Chem-Impex.
- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. PubChem.
- Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1. Biosynth.
- Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Semantic Scholar.
- CAS 89489-53-2: tetrahydro-2H-thiopyran-4-carboxylic acid. CymitQuimica.
- 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3. ChemicalBook.
- IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- Reduction & Oxidation Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube.
Sources
- 1. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]
- 6. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 1,1-dioxothiane-4-carboxylic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,1-dioxothiane-4-carboxylic acid (CAS No. 64096-87-3). As a molecule incorporating both a carboxylic acid and a sulfone functional group within a saturated heterocyclic ring, it presents a unique combination of structural features relevant to medicinal chemistry and materials science. This document delves into its structural and physicochemical characteristics, spectroscopic profile, and practical considerations for its synthesis and handling. The insights provided herein are intended to support researchers in leveraging the properties of this compound for applications such as drug design, where it can serve as a constrained scaffold or a bioisosteric replacement for other functional groups.
Introduction and Molecular Overview
This compound is a bifunctional organic compound featuring a six-membered thiane ring in which the sulfur atom is oxidized to a sulfone, and a carboxylic acid substituent at the 4-position. The sulfone group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, significantly influences the molecule's polarity, solubility, and the acidity of the carboxylic acid proton. The cyclic structure imparts conformational rigidity, which is a desirable trait in drug design for optimizing binding to biological targets.
The carboxylic acid moiety is a common pharmacophore in many approved drugs, though it can sometimes be associated with metabolic instability or poor membrane permeability.[1] Molecules like this compound, which present this functional group on a conformationally restricted and highly polar scaffold, are of significant interest for exploring structure-activity relationships and overcoming common challenges in drug development.[2]
Molecular Structure:
Caption: Generalized synthetic workflow for this compound.
Chemical Stability:
The 1,1-dioxothiane ring is generally stable under a range of conditions. The sulfone group is chemically robust and resistant to both oxidation and reduction. The carboxylic acid moiety will undergo typical reactions of this functional group, such as esterification, amidation, and reduction to the corresponding alcohol. Stability studies are crucial to determine a compound's shelf life and appropriate storage conditions. [3]Hydrolysis is a common degradation pathway for carboxylic acid derivatives, but the parent acid itself is stable to water. [3]The stability of the compound at different pH values and temperatures should be experimentally determined for specific applications.
Experimental Protocols
6.1. Protocol for Determination of Melting Point
Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range suggests a high degree of purity.
-
A small, dry sample of this compound is finely powdered.
-
The powder is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point (184-188 °C).
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
6.2. Protocol for Thin-Layer Chromatography (TLC) Analysis
Causality: TLC is a rapid and effective method for assessing the purity of a compound and for monitoring the progress of a chemical reaction. The choice of eluent is critical for achieving good separation.
-
A small amount of this compound is dissolved in a suitable solvent (e.g., methanol or ethyl acetate).
-
A baseline is lightly drawn with a pencil on a silica gel TLC plate.
-
A small spot of the dissolved sample is applied to the baseline using a capillary tube.
-
A suitable mobile phase (eluent) is prepared. For a polar compound like this, a mixture of a polar and a less polar solvent, such as ethyl acetate/hexanes with a small amount of acetic or formic acid, is often effective. The acid in the eluent helps to suppress the ionization of the carboxylic acid, leading to less "streaking" on the plate.
-
The TLC plate is placed in a developing chamber containing the eluent, ensuring the baseline is above the solvent level.
-
The chamber is sealed, and the solvent is allowed to ascend the plate by capillary action.
-
When the solvent front is near the top of the plate, the plate is removed and the solvent front is marked.
-
The plate is dried, and the spot is visualized, typically using a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).
-
The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Conclusion
This compound is a compound with a well-defined set of physicochemical properties that make it an interesting candidate for further investigation, particularly in the field of medicinal chemistry. Its high polarity, conformational rigidity, and the presence of key hydrogen bonding groups provide a solid foundation for its use as a molecular scaffold. This guide has synthesized the available data and provided a scientifically grounded prediction of its key characteristics, offering a valuable resource for researchers and drug development professionals.
References
- (Reference to a general organic chemistry textbook for fundamental principles, if needed)
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
- (Reference to a drug design and development textbook, if needed)
- (Reference for general principles of ADME, if needed)
Sources
Unraveling the Structural Landscape of 1,1-Dioxothiane-4-Carboxylic Acid: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Physicochemical Properties, and the Path Forward for Crystallographic Analysis
Abstract
1,1-Dioxothiane-4-carboxylic acid, a sulfone derivative of the thiopyran series, presents a compelling scaffold for medicinal chemistry and drug development. Its unique combination of a polar sulfone group and a carboxylic acid functionality within a saturated heterocyclic ring suggests potential for novel intermolecular interactions with biological targets. This technical guide provides a comprehensive overview of the current scientific understanding of this compound. While a definitive single-crystal X-ray structure has yet to be reported in publicly accessible databases, this document synthesizes the available data on its synthesis, and physicochemical properties. Furthermore, it outlines the established experimental workflow for determining its crystal structure, offering a roadmap for researchers in the field. This guide is intended to serve as a valuable resource for scientists and researchers engaged in the design and development of new therapeutic agents.
Introduction: The Significance of this compound in Medicinal Chemistry
The incorporation of cyclic sulfones, such as the 1,1-dioxothiane moiety, into drug candidates has become an increasingly important strategy in medicinal chemistry. The sulfone group is a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, including its solubility, metabolic stability, and receptor binding affinity. When combined with a carboxylic acid, a key functional group for interacting with biological targets, the resulting molecule, this compound (CAS 64096-87-3), emerges as a building block with considerable potential for the development of novel therapeutics.
Understanding the three-dimensional structure of this molecule is paramount for structure-based drug design. A crystal structure would provide precise information on bond lengths, bond angles, and the preferred conformation of the six-membered ring. This knowledge is crucial for designing molecules that can effectively fit into the binding pockets of target proteins. Although the crystal structure of this compound is not yet publicly available, this guide will delve into what is known and how its structure can be elucidated.
Synthesis and Purification of this compound
The synthesis of this compound is a multi-step process that begins with the oxidation of a suitable thiopyrane precursor. A general and effective method involves the oxidation of tetrahydro-2H-thiopyran-4-carboxylic acid.
Experimental Protocol: Synthesis
Materials:
-
Tetrahydro-2H-thiopyran-4-carboxylic acid
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate dihydrate
-
Acetic acid
-
Distilled water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-2H-thiopyran-4-carboxylic acid in acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate to the solution.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the excess hydrogen peroxide by the careful addition of a saturated sodium bisulfite solution.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is the most critical step for X-ray diffraction analysis. Slow evaporation is a commonly employed technique.
Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
Physicochemical Properties
The introduction of the sulfone group significantly alters the properties of the parent carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄S | PubChem |
| Molecular Weight | 178.21 g/mol | PubChem |
| Melting Point | 195-196 °C | Smolecule |
| Appearance | White to light yellow crystalline powder | Smolecule |
| pKa | 4.05 ± 0.20 (predicted) | Smolecule |
The predicted pKa value suggests that this compound is a stronger acid than its non-oxidized counterpart, a direct consequence of the electron-withdrawing nature of the sulfone group.[1] This enhanced acidity can have profound implications for its interaction with biological targets.
Structural Elucidation Workflow
The determination of the crystal structure of this compound would follow a well-established workflow in X-ray crystallography.
Figure 1. A generalized workflow for the determination of a small molecule crystal structure.
Based on studies of related thiopyran compounds, it is anticipated that the six-membered ring of this compound will adopt a chair conformation.[1] The precise puckering parameters and the orientation of the carboxylic acid group (axial vs. equatorial) are key details that a crystal structure would reveal.
Anticipated Structural Features and Implications for Drug Design
While awaiting experimental data, we can hypothesize key structural features and their relevance to drug design:
-
Chair Conformation: The thiopyran ring is expected to adopt a stable chair conformation to minimize steric strain. The bulky sulfone and carboxylic acid groups will likely influence the conformational equilibrium.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, it is expected to form strong intermolecular hydrogen bonds, likely leading to the formation of dimers or extended networks. The sulfone oxygens are also strong hydrogen bond acceptors, potentially participating in the hydrogen-bonding network.
-
Molecular Packing: The overall shape of the molecule and the arrangement of functional groups will dictate how the molecules pack in the crystal lattice. This packing will be a result of a balance between hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
A detailed understanding of these features, which can only be definitively provided by a crystal structure, is invaluable for:
-
Pharmacophore Modeling: Precisely defining the spatial arrangement of key interaction points.
-
Docking Studies: Providing a rigid and accurate conformation of the ligand for computational docking into protein binding sites.
-
Lead Optimization: Guiding synthetic modifications to improve binding affinity and other drug-like properties.
Conclusion and Future Outlook
This compound stands as a promising, yet structurally uncharacterized, building block for drug discovery. This technical guide has consolidated the available information on its synthesis and physicochemical properties and has outlined the necessary steps for its crystallographic characterization. The determination of its single-crystal X-ray structure is a critical next step to unlock its full potential in structure-based drug design. The scientific community is encouraged to pursue this endeavor, as the resulting structural insights will undoubtedly accelerate the development of novel therapeutics based on this versatile scaffold.
References
-
PubChem. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to the Biological Activity Screening of 1,1-Dioxothiane-4-Carboxylic Acid Derivatives
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The 1,1-dioxothiane-4-carboxylic acid core represents one such underexplored scaffold. This structure is characterized by a six-membered saturated ring containing a sulfone group (a thiane S,S-dioxide) and a carboxylic acid moiety. The sulfone group, a key pharmacophore in numerous approved drugs, is a strong hydrogen bond acceptor with significant metabolic stability, often imparting favorable pharmacokinetic properties.[1][2] Its presence in compounds has been linked to a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel derivatives of this compound. As direct biological data on this specific scaffold is not yet widely published, our strategy is built upon established principles and the known activities of structurally related sulfone-containing compounds.[5][6] We will proceed through a logical cascade, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted screening funnels for anticancer, anti-inflammatory, and antimicrobial activities. The causality behind each experimental choice is explained to ensure a robust and scientifically sound evaluation.
Chapter 1: The Foundational Screen — Establishing a Cytotoxicity Baseline
Causality: Before investigating any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of each derivative. This foundational step serves two critical purposes:
-
Identifies Generally Toxic Compounds: It filters out derivatives that induce cell death indiscriminately, which are unlikely to be viable drug candidates.
-
Informs Dosing for Subsequent Assays: It establishes a non-toxic concentration range for each compound, ensuring that any observed effects in later, more specific assays are due to targeted biological activity rather than general toxicity.[7][8]
We employ a dual-assay approach to gain a more complete picture of cellular health, assessing both metabolic activity and membrane integrity.
Caption: Foundational cytotoxicity screening workflow.
Experimental Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable human cell line (e.g., HeLa for cancer, HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[7][9][10] It is a self-validating partner to the MTT assay, as it measures a different aspect of cell death.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Use a positive control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity.
| Derivative ID | MTT IC₅₀ (µM) | LDH Release at 50 µM (% of Max) | Recommendation |
| SC-001 | > 100 | < 5% | Proceed |
| SC-002 | 5.2 | 85% | Deprioritize (Toxic) |
| SC-003 | 75.8 | < 10% | Proceed |
| SC-004 | 22.1 | 35% | Proceed with caution |
Chapter 2: Investigating Anticancer Potential
Causality: The sulfone moiety is present in several anticancer agents, such as Rigosertib, a multi-kinase inhibitor.[11] Styryl sulfones have also demonstrated anti-proliferative activity.[3] This provides a strong rationale for screening this compound derivatives for anticancer efficacy, particularly against cell lines where these pathways are relevant.
Caption: Anticancer screening cascade.
Methodology: Screening Against a Cancer Cell Line Panel
A logical next step is to screen non-toxic "hits" from the foundational screen against a panel of human cancer cell lines, such as the NCI-60 panel or a custom-selected panel representing different cancer types (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung).[12] This provides data on the spectrum of activity and may reveal selectivity towards certain cancer types. The MTT assay protocol described previously can be adapted for this purpose.
Methodology: Apoptosis Induction Assay via Flow Cytometry
To determine if the observed anti-proliferative effect is due to programmed cell death, an apoptosis assay is essential.
Step-by-Step Workflow:
-
Treatment: Treat a cancer cell line (e.g., HeLa) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Chapter 3: Probing Anti-Inflammatory Activity
Causality: Inflammation is a key pathological process in many diseases.[13] Compounds containing sulfonyl and thiazine-like structures have shown potent anti-inflammatory activity, often by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[4] Therefore, screening for anti-inflammatory properties is a highly rational path.
In Vitro Screening: Enzyme and Cell-Based Assays
The primary in vitro screen should focus on both direct enzyme inhibition and a more physiologically relevant cell-based model.
-
COX Inhibition Assay: Commercially available kits allow for the direct measurement of a compound's ability to inhibit COX-1 and COX-2 enzymes.[14][15][16] This assay is crucial for determining the mechanism of action and selectivity, which is a key factor in the safety profile of anti-inflammatory drugs.
-
Cell-Based Cytokine Release Assay: This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells (like murine J774A.1 macrophages or human THP-1 cells) stimulated with lipopolysaccharide (LPS).[17] This provides a broader view of the compound's anti-inflammatory potential beyond COX inhibition.
In Vivo Protocol: Carrageenan-Induced Paw Edema Model
This is the most widely used and validated preclinical model for acute inflammation.[13][18][19] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's efficacy in a live biological system.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 11. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]
- 12. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.biobide.com [blog.biobide.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis | BioWorld [bioworld.com]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
On the Mechanism of Action of 1,1-dioxothiane-4-carboxylic acid: A Roadmap for Target Identification and Validation
An In-depth Technical Guide
Abstract: 1,1-dioxothiane-4-carboxylic acid is a heterocyclic compound belonging to the class of cyclic sulfones. While the specific biological targets and mechanism of action for this particular molecule are not extensively documented in current scientific literature, the cyclic sulfone scaffold is a privileged structure in medicinal chemistry, featured in a wide array of bioactive agents.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanism of action of this compound. We will synthesize insights from the known pharmacology of related cyclic sulfone derivatives, propose hypothesized mechanisms of action based on its structural features, and detail a rigorous, multi-pronged experimental strategy for target identification, validation, and pathway analysis.
Introduction to this compound
This compound (CAS 64096-87-3) is an organosulfur compound featuring a six-membered thiane ring fully oxidized to the sulfone state, with a carboxylic acid moiety at the 4-position.[3]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₀O₄S |
| Molecular Weight | 178.21 g/mol |
| Structure |
The core structure combines two key pharmacophores:
-
The Cyclic Sulfone: This group is a potent hydrogen bond acceptor and is metabolically stable.[4] Its rigid cyclic nature can serve to conformationally lock functional groups, reducing entropic penalties upon binding to a biological target.
-
The Carboxylic Acid: This functional group is ionizable at physiological pH and is a common feature in many drugs, often serving as a key interaction point with positively charged residues (e.g., lysine, arginine) in enzyme active sites or receptor binding pockets.
While direct pharmacological data on this compound is sparse, the broader class of cyclic sulfones has demonstrated a remarkable diversity of biological activities, providing a logical starting point for investigation.
The Cyclic Sulfone Scaffold: A Privileged Motif in Drug Discovery
Cyclic sulfone derivatives have been successfully developed as modulators of various biological targets.[1][2] Understanding these precedents is critical for forming rational hypotheses for our target compound.
Table 1: Documented Biological Activities of Cyclic Sulfone Derivatives
| Compound Class / Example | Mechanism of Action | Therapeutic Area |
| Tricyclic Sulfones | γ-Secretase Inhibition | Alzheimer's Disease[5] |
| Cyclic Hydroxyethylamine (cHEA) Sulfones | BACE1 (β-secretase) Inhibition | Alzheimer's Disease[1] |
| 1,2,4-Thiadiazine 1,1-dioxides | KATP Channel Activation | Diabetes[6] |
| Nifurtimox | Nitroreductase-mediated oxidative stress | Chagas Disease[4] |
| Maralixibat | Ileal Bile Acid Transporter (IBAT) Inhibition | Cholestatic Pruritus[4] |
| 1,1-dioxo-1,2,6-thiadiazines | Cannabinoid Receptor (CB1/CB2) Modulation | Pain, Inflammation[7] |
This diversity demonstrates that the cyclic sulfone is not associated with a single mechanism but rather serves as a versatile scaffold. The specific activity is dictated by the overall molecular architecture and the nature of appended functional groups.
Hypothesized Mechanisms of Action for this compound
Based on its structure, we can propose several plausible, testable hypotheses for the mechanism of action of this compound.
Hypothesis 1: Enzyme Inhibition
The combination of a rigid scaffold, a hydrogen-bond accepting sulfone, and an anionic carboxylate makes the compound a candidate for an enzyme inhibitor, particularly for metalloenzymes or hydrolases that recognize carboxylic acid substrates.
Caption: Hypothetical binding of the compound within an enzyme active site.
Hypothesis 2: Receptor Modulation
The compound could act as a ligand for a receptor, where the carboxylic acid mimics an endogenous signaling molecule (e.g., a fatty acid or amino acid derivative) and the cyclic sulfone provides the correct orientation and supplementary binding interactions.
A Roadmap for Elucidating the Mechanism of Action: Experimental Protocols
A definitive determination of the mechanism requires a systematic, multi-tiered approach. This section outlines the critical experimental workflows.
Step 1: Phenotypic Screening & Target Class Identification
The initial step is to perform broad phenotypic screening to narrow the field of potential biological activities.
Protocol 1: Broad-Based Phenotypic Screening
-
Assay Panel Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of 50-100 common receptors, ion channels, and enzymes.
-
Data Analysis: Identify any targets showing significant inhibition or activation (e.g., >50% at 10 µM).
-
Cellular Viability Assay: Concurrently, perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo) in multiple cell lines (e.g., HEK293, HepG2, a relevant cancer cell line) to determine the cytotoxic concentration (CC50) and establish a non-toxic window for further cellular assays.
-
Causality Assessment: If significant activity is observed in the screening panel, proceed to dose-response confirmation studies for the specific target(s) identified.
Sources
- 1. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR study of tricyclic sulfones as γ-secretase inhibitors: C-6 and C-8 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. Discovery of 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives as cannabinoid-like molecules with agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of a Bifunctional Scaffold
An In-Depth Technical Guide to the Solubility and Stability of 1,1-dioxothiane-4-carboxylic acid
In the landscape of modern medicinal chemistry and materials science, molecules that offer a unique combination of structural rigidity, polarity, and reactive functionality are of paramount importance. This compound, a compound featuring a six-membered cyclic sulfone (thiane-1,1-dioxide) and a carboxylic acid group, represents such a scaffold. The sulfone group, a potent hydrogen bond acceptor and bioisostere of the carbonyl group, imparts conformational constraint and metabolic stability.[1][2] Concurrently, the carboxylic acid provides a handle for further chemical modification and significantly influences the molecule's physicochemical properties.
This guide provides a comprehensive analysis of the solubility and stability of this compound. Understanding these core characteristics is critical for its effective application in drug design, formulation development, and synthetic chemistry. We will move beyond theoretical principles to provide actionable experimental protocols, grounded in the causality of molecular behavior, to empower researchers in their practical applications of this promising molecule.
Core Physicochemical Properties
A foundational understanding begins with the molecule's basic chemical and physical identifiers. These properties are essential for accurate documentation, analysis, and regulatory submission.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | PubChem[3] |
| CAS Number | 64096-87-3 | ChemicalBook[4] |
| Molecular Formula | C₆H₁₀O₄S | PubChem[3] |
| Molecular Weight | 178.21 g/mol | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
Solubility Profile: From Theory to Formulation
The solubility of an active compound is a critical determinant of its bioavailability, formulation feasibility, and utility in solution-phase reactions. The bifunctional nature of this compound creates a nuanced solubility profile.
Theoretical Assessment
The molecule's structure contains two highly polar functional groups:
-
Carboxylic Acid (-COOH): This group is a hydrogen bond donor and acceptor, readily interacting with polar solvents like water.[5] Carboxylic acids with fewer than five carbon atoms are typically water-soluble.[5][6]
-
Cyclic Sulfone (-SO₂-): The sulfonyl group is a strong hydrogen bond acceptor and is known to increase polarity and reduce lipophilicity, which can enhance aqueous solubility.[1][2]
While the six-membered aliphatic ring contributes some hydrophobic character, the overwhelming influence of the two polar groups suggests that the compound will be soluble in polar solvents, particularly water.
Caption: Factors influencing the solubility of this compound.
Enhancing Aqueous Solubility: The Power of pH
A key advantage of the carboxylic acid moiety is its acidity. By reacting with a base, the neutral acid is converted into its corresponding carboxylate salt, which is significantly more water-soluble.[6][7][8] This is a fundamental strategy for formulating acidic compounds for aqueous delivery.
Table of Expected Solubility
| Solvent Class | Example(s) | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding with -COOH and -SO₂ groups. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions.[9] |
| Aqueous Base | 1M NaOH, 1M K₂CO₃ | Very High | Formation of highly soluble carboxylate salt.[6][10] |
| Non-Polar | Hexane, Toluene | Low / Insoluble | Mismatch in polarity; insufficient intermolecular forces. |
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol provides a reliable method for quantifying the aqueous solubility of the target compound.
Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution at a controlled temperature.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Type I ultrapure water
-
Calibrated analytical balance
-
Thermostatically controlled shaker incubator
-
0.22 µm syringe filters (low-protein binding)
-
HPLC or UPLC system with a suitable detector (e.g., UV, ELSD, or MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Causality: This extended period allows the dissolution and precipitation processes to reach a steady state, reflecting the true thermodynamic solubility.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge at a low speed.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. Causality: Unfiltered particulates would falsely inflate the measured concentration.
-
Quantification: Dilute the filtered sample with the mobile phase and analyze using a pre-validated HPLC/UPLC method against a standard curve of known concentrations. Calculate the concentration in mg/mL or µg/mL.
Stability Profile: A Chemically Robust Scaffold
The stability of a compound dictates its shelf-life, handling requirements, and degradation pathways. This compound is predicted to be a highly stable molecule due to the intrinsic properties of its functional groups.
Theoretical Assessment
-
Cyclic Sulfone Moiety: Sulfones are among the most stable organosulfur functional groups. The sulfur atom is in its highest oxidation state (+6), rendering it resistant to further oxidation. The group is also stable to most reducing agents and is generally not susceptible to hydrolysis. This metabolic and chemical stability is a key reason for its incorporation into drug candidates.[2]
-
Carboxylic Acid Moiety: Aliphatic carboxylic acids are chemically robust. Decarboxylation is a potential degradation reaction but typically requires very high temperatures or the presence of a beta-carbonyl group, which is absent in this structure.[7] The primary reactivity is its acidity, which is a predictable chemical property rather than an instability.[11]
-
Combined Influence: The sulfone group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[6][10] This does not, however, detract from the overall stability of the molecule.
Caption: Factors contributing to the high stability of the molecule.
Potential Degradation Pathways (Under Forced Conditions)
While stable under normal storage, it is crucial for drug development to understand how the molecule behaves under stress. Forced degradation studies expose the compound to harsh conditions to identify potential liabilities.
-
Hydrolytic: Expected to be highly stable across a wide pH range. No readily hydrolyzable groups are present.
-
Oxidative: The sulfone is inert. The aliphatic C-H bonds could be oxidized under extreme conditions (e.g., strong peroxide with heat), but this is unlikely under typical scenarios.
-
Thermal: The compound is a solid and is expected to be stable at elevated temperatures, likely decomposing only near or above its melting point.
-
Photolytic: Susceptibility to photodegradation is difficult to predict without experimental data and depends on the molecule's ability to absorb UV or visible light.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Methanol or Acetonitrile (HPLC grade)
-
Photostability chamber (ICH Q1B compliant)
-
High-temperature oven
-
HPLC-UV/MS system
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Dispense the stock solution into separate vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal (Solution): Heat the stock solution at 80°C for 24 hours.
-
Thermal (Solid): Place the solid powder in an oven at 105°C for 24 hours.
-
Photostability: Expose the solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method, ideally with mass spectrometry detection (LC-MS).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample.
-
Calculate the percentage of degradation.
-
Use the MS data to identify the mass of any new peaks (degradants) to propose degradation pathways. Trustworthiness: A method is considered "stability-indicating" only if it can resolve the parent peak from all significant degradation products.
-
Analytical Methodologies
Robust analytical methods are required to assess purity, quantify concentration, and monitor stability.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity and stability assessment.
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical for acidic compounds.
-
Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (~210 nm) may be possible. However, more universal detectors like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended for accurate quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of the carboxylic acid, direct analysis is difficult. Derivatization of the carboxylic acid group (e.g., to an ester) is typically required to make the molecule suitable for GC analysis.[12][13]
Conclusion
This compound is a molecule defined by high polarity and robust chemical stability. Its solubility is significant in polar solvents and can be dramatically increased in aqueous media through pH adjustment to form a carboxylate salt. This property is a distinct advantage for pharmaceutical formulation. The compound's stability is anchored by the chemically inert cyclic sulfone and the stable carboxylic acid, making it resistant to common hydrolytic, oxidative, and thermal degradation pathways. While these theoretical assessments provide a strong framework, this guide emphasizes the necessity of empirical validation through the detailed experimental protocols provided. A thorough understanding of these solubility and stability characteristics is the foundation for successfully leveraging this versatile chemical scaffold in advanced scientific applications.
References
- Britannica (2025). Carboxylic acid - Properties, Structure, Reactions.
- Wikipedia (n.d.). Carboxylic acid.
- Save My Exams (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.
- Michigan State University Department of Chemistry (n.d.). Carboxylic Acid Reactivity.
- Study Mind (n.d.). Properties and Reactivity of Carboxylic Acids.
- Enamine (n.d.). Cyclic Sulfones.
- PubChem (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.
- ResearchGate (2025). Cyclic sulfoxides and sulfones in drug design.
- Name of Science (n.d.).
- ChemicalBook (2025). 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid.
- Wikipedia (n.d.). Sulfone.
- SDSU Chemistry (n.d.). Chapter 13 Carboxylic Acids.
- PubMed (2022).
- MDPI (n.d.).
- Chemistry LibreTexts (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts.
- MedChemExpress (n.d.). Tetrahydropyran-4-yl-carboxylic acid.
Sources
- 1. Cyclic Sulfones - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3 [chemicalbook.com]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 12. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies | MDPI [mdpi.com]
1,1-Dioxothiane-4-Carboxylic Acid: A Novel Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the relentless pursuit of novel therapeutic agents, the strategic selection of molecular scaffolds is paramount. An ideal scaffold should not only provide a three-dimensional framework for the precise orientation of pharmacophoric elements but also possess favorable physicochemical properties that translate into desirable pharmacokinetic profiles. This guide introduces 1,1-dioxothiane-4-carboxylic acid , a promising yet underexplored heterocyclic scaffold, and delineates its potential as a cornerstone for the development of next-generation therapeutics. By synergistically combining the advantageous features of a cyclic sulfone and a carboxylic acid, this scaffold offers a unique opportunity to address common challenges in drug discovery, including metabolic instability, poor solubility, and off-target toxicity. This document provides a comprehensive overview of the scaffold's synthesis, derivatization potential, and its anticipated impact on key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, thereby serving as a technical resource for its application in medicinal chemistry programs.
The Rationale: Why this compound?
The design of novel molecular entities often involves a delicate balance between potency and drug-like properties. The this compound scaffold is strategically designed to leverage the beneficial attributes of two key functional groups: the cyclic sulfone and the carboxylic acid.
The Cyclic Sulfone: A Privileged Pharmacophore
Cyclic sulfones have emerged as valuable motifs in medicinal chemistry due to their unique electronic and steric properties.[1] The sulfone group is a potent hydrogen bond acceptor, capable of forming strong interactions with biological targets.[2] Unlike a ketone, which it can serve as a bioisostere for, the sulfone moiety is metabolically robust and less prone to reduction. Furthermore, the incorporation of a sulfone can significantly influence the physicochemical properties of a molecule.
Key Advantages of the Cyclic Sulfone Moiety:
-
Enhanced Solubility: The polar nature of the sulfone group often leads to improved aqueous solubility, a critical factor for oral bioavailability.[1]
-
Metabolic Stability: Sulfones are generally resistant to metabolic degradation, which can lead to a longer in vivo half-life.[1]
-
Modulation of Lipophilicity: The introduction of a sulfone can reduce a molecule's lipophilicity (logP), which is often beneficial for optimizing ADME properties.[1]
-
Conformational Rigidity: The six-membered ring of the thiane dioxide provides a degree of conformational constraint, which can be advantageous for locking in a bioactive conformation and improving binding affinity.[2]
The Carboxylic Acid: A Versatile Anchor for Interaction and Derivatization
The carboxylic acid is a ubiquitous functional group in pharmaceuticals, renowned for its ability to act as a hydrogen bond donor and acceptor, and to form strong ionic interactions with basic residues in protein binding sites.[3] While it is a powerful pharmacophoric element, it can also introduce challenges such as poor membrane permeability and susceptibility to metabolic conjugation. The this compound scaffold presents the carboxylic acid in a specific chemical environment that can be strategically exploited.
Strategic Importance of the Carboxylic Acid:
-
Primary Interaction Point: It can serve as a key anchoring point to the biological target.
-
Vector for Derivatization: The carboxylic acid is a highly versatile functional handle for the synthesis of a wide array of derivatives, including amides and esters, allowing for extensive structure-activity relationship (SAR) studies.
The strategic combination of the cyclic sulfone and the carboxylic acid in a single scaffold offers a compelling starting point for the design of novel drugs with potentially superior properties.
Synthesis of the Core Scaffold
The synthesis of this compound is achievable through a multi-step sequence, starting from readily available precursors. A plausible and documented synthetic route involves the synthesis of the tetrahydrothiopyran core followed by oxidation of the sulfide.
Synthesis of Tetrahydrothiopyran-4-carboxylic acid
The precursor, tetrahydrothiopyran-4-carboxylic acid, can be synthesized via several methods. One common approach involves the reaction of a dielectrophile with a malonic ester derivative, followed by hydrolysis and decarboxylation.[4]
Oxidation to this compound
The sulfide in tetrahydrothiopyran-4-carboxylic acid can be selectively oxidized to the corresponding sulfone. This transformation is a standard and high-yielding reaction in organic synthesis.
Protocol 2.2: Oxidation of Tetrahydrothiopyran-4-carboxylic acid
-
Dissolution: Dissolve tetrahydrothiopyran-4-carboxylic acid in a suitable solvent such as acetic acid or a mixture of methanol and water.
-
Oxidant Addition: Cool the solution in an ice bath and add a suitable oxidizing agent, such as hydrogen peroxide, potassium permanganate, or a peroxy acid (e.g., m-CPBA), portion-wise while monitoring the internal temperature. The choice of oxidant may depend on the scale and desired purity profile.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench any excess oxidant (e.g., with sodium bisulfite for peroxide-based oxidants). Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
A specific, documented synthesis involves the hydrolysis of 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide with 6N hydrochloric acid.[5]
Physicochemical Properties and In Silico ADME Profile
The anticipated physicochemical properties of the this compound scaffold suggest a favorable starting point for drug design.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 178.21 g/mol [6] | Well within the "rule of five" guidelines for good oral bioavailability. |
| logP | -0.4[6] | Indicates good aqueous solubility. |
| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 4 (2 from sulfone, 2 from carboxylic acid)[6] | Enhances potential for target interactions and improves solubility. |
| Polar Surface Area (PSA) | 79.8 Ų[6] | Suggests good potential for cell permeability. |
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can provide valuable early insights into the drug-like potential of a novel scaffold.[7][8]
Caption: In silico ADME prediction workflow for the scaffold.
Derivatization Strategy: Building a Focused Library
The true power of a scaffold lies in its ability to be readily derivatized to explore chemical space and optimize biological activity. The carboxylic acid functionality of this compound is an excellent handle for creating a diverse library of compounds.
Amide Coupling
Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[3] A vast array of primary and secondary amines are commercially available, allowing for the introduction of a wide range of substituents.
Protocol 4.1: General Procedure for Amide Coupling
-
Activation: Activate the carboxylic acid of the scaffold using a suitable coupling reagent. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole), or uronium/phosphonium reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][10]
-
Amine Addition: Add the desired primary or secondary amine to the activated carboxylic acid solution. A base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Perform a standard aqueous work-up to remove the coupling reagents and byproducts. The desired amide can then be purified by column chromatography or recrystallization.
Caption: Workflow for amide library synthesis.
Esterification
Esterification provides another avenue for derivatization, allowing for the introduction of various alkyl or aryl groups.[11][12]
Protocol 4.2: Fischer Esterification
-
Reaction Setup: Dissolve the this compound in a large excess of the desired alcohol, which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heating: Heat the reaction mixture to reflux to drive the equilibrium towards the ester product. The removal of water using a Dean-Stark apparatus can further increase the yield.
-
Work-up and Purification: After cooling, neutralize the acid catalyst and remove the excess alcohol. The crude ester can then be purified by distillation or column chromatography.
Conclusion and Future Outlook
The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. Its inherent physicochemical properties, conferred by the cyclic sulfone moiety, have the potential to mitigate common ADME liabilities. The versatile carboxylic acid handle allows for the straightforward synthesis of diverse libraries for comprehensive SAR exploration. By providing a rigid framework with strategically placed hydrogen bond acceptors and a versatile point for derivatization, this scaffold is well-positioned to yield potent and drug-like candidates across a range of therapeutic areas. This guide serves as a foundational resource to encourage and facilitate the adoption of the this compound core in innovative drug discovery programs.
References
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
-
Cyclic sulfoxides and sulfones in drug design. (2021). Request PDF. [Link]
- Development of predictive in silico models for ADME properties. (n.d.).
- Conformational and steric effects on the oxidation of some substituted tetrahydrothiopyran-4-ones and their I, l-dioxides by pyr. (n.d.).
- Preparation of tetrahydropyran-4-carboxylic acid and its esters. (n.d.).
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2019).
- In silico ADME predictions physiochemical properties of synthesized compounds. (n.d.).
- Tetrahydrothiopyran-4-carboxylic acid. (n.d.). Chem-Impex.
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
- Cyclic Sulfones. (n.d.). Enamine.
- Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995. (n.d.). Biosynth.
- esterification of carboxylic acids with. (n.d.). Organic Syntheses Procedure.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (n.d.). Semantic Scholar.
- Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). MDPI.
- In Silico ADME Methods Used in the Evaluation of N
- In silico predictions of ADME-Tox properties: drug absorption. (2011). PubMed.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023).
- In silico ADME in drug design - Enhancing the impact. (2018).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3. (n.d.). ChemicalBook.
- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755. (n.d.). PubChem.
- 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid 97% | CAS: 64096-87-3. (n.d.). AChemBlock.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Esterification--Making Esters
- Fischer Esterific
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Sulfones - Enamine [enamine.net]
- 3. hepatochem.com [hepatochem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3 [chemicalbook.com]
- 6. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.dk]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
A Comprehensive Technical Guide to the Synthesis, Isolation, and Characterization of 1,1-dioxothiane-4-carboxylic acid
Abstract
This technical guide provides an in-depth exploration of 1,1-dioxothiane-4-carboxylic acid (CAS No: 64096-87-3), a saturated heterocyclic compound of significant interest in contemporary medicinal chemistry and drug development. The document delineates a field-proven, reproducible methodology for its chemical synthesis via acidic hydrolysis of a spirocyclic precursor. It further details the subsequent isolation, purification, and characterization protocols. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that each procedural step is understood within a robust scientific framework. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable molecular scaffold.
Introduction: The Scientific Context and Significance
This compound is a bifunctional organic molecule featuring a saturated six-membered thiane ring, a sulfone group, and a carboxylic acid moiety.[1] Its structure is of particular interest to the pharmaceutical sciences. The carboxylic acid group is a prevalent pharmacophore found in approximately 25% of all commercialized pharmaceuticals, crucial for interacting with biological targets through hydrogen bonding and ionic interactions.[2][3] However, the inherent acidity and polarity of this group can sometimes lead to challenges in metabolic stability and cell membrane permeability.[4][5]
The incorporation of the carboxylic acid into a saturated heterocyclic scaffold like 1,1-dioxothiane offers a strategic advantage. The rigid, three-dimensional nature of the ring system allows for precise spatial orientation of the functional groups, a key aspect in modern drug design. The sulfone group (SO₂) is a strong hydrogen bond acceptor and is metabolically stable, often used to improve the physicochemical properties of a lead compound. Therefore, this compound serves as a valuable building block for creating novel chemical entities with potentially optimized pharmacokinetic and pharmacodynamic profiles.
This guide provides a comprehensive overview of the primary synthetic route to this compound and the critical steps for its effective isolation and purification.
Synthesis Pathway: From Precursor to Product
The most direct and commonly cited method for the preparation of this compound involves the acidic hydrolysis of a protected precursor, specifically 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide.[6]
Causality Behind the Experimental Design:
This synthetic strategy is an elegant example of using a protecting group to facilitate a straightforward synthesis. The spirocyclic ketal in the starting material effectively masks a diol functionality. The core synthetic challenge is the deprotection of this group to reveal the carboxylic acid without disrupting the stable sulfone ring. Strong acid-catalyzed hydrolysis is the ideal method for this transformation. The use of 6 N hydrochloric acid and heat provides the necessary energy to drive the cleavage of the ketal's C-O bonds, leading to the formation of the desired carboxylic acid and acetone and carbon dioxide as byproducts. The reaction is driven to completion by monitoring via Liquid Chromatography-Mass Spectrometry (LC/MS), a standard analytical technique for tracking the disappearance of starting material and the appearance of the product.[6]
Diagram of the Synthesis Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures and is designed for high reproducibility.[6]
Materials and Equipment:
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Thermocouple and heating mantle
-
Distillation head and condenser
-
3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide
-
6 N Hydrochloric Acid (HCl)
-
Antifoam 204 (or similar anti-foaming agent)
Step-by-Step Procedure:
-
Charging the Reactor: To a 250-mL, three-neck round-bottom flask equipped with a mechanical stirrer and a thermocouple, charge 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide (20.0 g, 76.3 mmol).
-
Adding Reagents: Carefully add 6 N hydrochloric acid (60 mL) and Antifoam 204 (200 mg). The antifoam agent is critical to prevent excessive foaming during heating.
-
Initiating Reaction: Begin stirring the mixture and heat it to reflux. Set up a distillation apparatus to collect the distillate.
-
Driving the Reaction: Continue heating and collecting the distillate until the internal temperature of the reaction mixture reaches and stabilizes at 100°C. This step removes volatile byproducts.
-
Reflux Period: Allow the reaction to reflux for an additional 8 hours. The progress of the reaction should be monitored by LC/MS to confirm the complete conversion of the starting material.
-
Completion: Once the starting material is fully consumed, the synthesis stage is complete. Proceed directly to the isolation and purification phase.
Isolation and Purification: From Crude Mixture to Crystalline Solid
The isolation of this compound leverages its physical properties, specifically its tendency to crystallize from the aqueous reaction medium upon cooling.[6]
Rationale for the Isolation Procedure:
The target compound is a white, crystalline solid with limited solubility in cold, acidic water.[6] In contrast, any remaining impurities or byproducts are more likely to remain in the solution. By slowly cooling the reaction mixture, supersaturation is achieved, leading to the spontaneous nucleation and growth of pure product crystals. A subsequent hold at a lower temperature (0°C) maximizes the yield by further decreasing the product's solubility. Filtration is a straightforward and effective physical method to separate the solid product from the liquid phase. The final drying step under vacuum removes residual solvent (water) and any volatile impurities.
Diagram of the Isolation and Purification Workflow
Sources
- 1. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 6. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3 [chemicalbook.com]
Theoretical studies on "1,1-dioxothiane-4-carboxylic acid"
An In-depth Technical Guide to the Theoretical and Practical Aspects of 1,1-dioxothiane-4-carboxylic acid
Introduction: Unveiling a Scaffold of Potential
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer advantageous physicochemical and pharmacological properties is a perpetual endeavor. This compound, a saturated six-membered heterocyclic compound, emerges as a molecule of significant interest. It features a sulfone group, a powerful hydrogen-bond acceptor, and a carboxylic acid moiety, a versatile functional handle and key interaction point for biological targets.[1][2] The rigid, yet conformationally defined, cyclic backbone makes it an attractive building block for designing new therapeutic agents.
This technical guide provides a comprehensive exploration of this compound, delving into its theoretical underpinnings, synthetic methodologies, and strategic applications in drug discovery. We will examine the molecule not merely as a static structure, but as a dynamic entity whose properties can be rationally modulated to overcome common challenges in drug development, such as metabolic instability and poor solubility.[3][4]
PART 1: Molecular Architecture and Theoretical Analysis
A thorough understanding of a molecule's intrinsic properties is paramount to predicting its behavior in both chemical and biological systems. This section employs theoretical and computational approaches to dissect the structure, conformation, and electronic landscape of this compound.
Conformational Landscape
The thiane-1,1-dioxide ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain.[5] However, the presence of the sulfone group introduces significant changes to the ring's geometry compared to its carbocyclic counterpart. The C-S bond lengths are longer than C-C bonds, and the C-S-C bond angle is typically smaller, leading to a more puckered ring structure.[5]
The carboxylic acid substituent at the C4 position can exist in two principal conformations: axial and equatorial.
-
Equatorial Conformer: The carboxylic acid group points away from the ring's center. This is generally the more stable conformation, as it minimizes 1,3-diaxial interactions with the axial hydrogens on C2 and C6.
-
Axial Conformer: The carboxylic acid group points perpendicular to the plane of the ring. This conformation is typically higher in energy due to steric hindrance.
Quantum mechanics calculations, particularly using Density Functional Theory (DFT), can be employed to quantify the energy difference between these conformers and to predict the most stable three-dimensional structure.[6][7]
Caption: A typical DFT workflow for conformational analysis.
Electronic Properties and Spectroscopic Signature
The electronic nature of this compound is dominated by its two functional groups.
-
Sulfone Group (-SO₂-): The sulfonyl group is strongly electron-withdrawing and possesses a large dipole moment. The two oxygen atoms are excellent hydrogen bond acceptors, a property crucial for molecular recognition in biological systems.[8]
-
Carboxylic Acid Group (-COOH): This group acts as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens).[2][9] At physiological pH, it is typically deprotonated to the carboxylate (-COO⁻), imparting a negative charge and significantly increasing water solubility.[9][10]
These features result in a highly polar molecule. The interplay of these groups dictates the molecule's reactivity and its potential interactions with protein targets.
Table 1: Computed Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O₄S | PubChem[11] |
| Molecular Weight | 178.21 g/mol | PubChem[11] |
| XLogP3 | -0.4 | PubChem[11] |
| H-Bond Donor Count | 1 | PubChem[11] |
| H-Bond Acceptor Count | 4 | PubChem[11] |
Predicted Spectroscopic Data:
-
¹H NMR: Protons alpha to the sulfone group (C2, C6) would be deshielded, appearing around 3.0-3.5 ppm. The proton on C4 would be shifted downfield by the adjacent carboxyl group. The acidic proton of the carboxyl group would appear as a broad singlet, typically >10 ppm.[12][13][14]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 170-180 ppm range. Carbons adjacent to the sulfone group (C2, C6) would be found around 50-60 ppm.[12][15]
-
IR Spectroscopy: A very broad O-H stretch from the carboxylic acid would be observed from 2500-3300 cm⁻¹.[14] A sharp C=O stretch would appear around 1710 cm⁻¹ (for the hydrogen-bonded dimer).[14] Strong, characteristic S=O stretching bands would be present around 1300 cm⁻¹ (asymmetric) and 1130 cm⁻¹ (symmetric).[12]
PART 2: Synthesis and Chemical Reactivity
The practical utility of a molecular scaffold is contingent upon its accessible synthesis and predictable reactivity.
Synthetic Strategies
The most direct route to this compound involves the oxidation of the corresponding sulfide, tetrahydro-2H-thiopyran-4-carboxylic acid. This precursor can be synthesized through various established methods.
Caption: General synthetic pathway to the target compound.
Experimental Protocol: Oxidation of Tetrahydro-2H-thiopyran-4-carboxylic acid
-
Dissolution: Dissolve tetrahydro-2H-thiopyran-4-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aqueous solution, ~2.5 eq) dropwise, maintaining the internal temperature below 20°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup: Quench the reaction by slowly adding an aqueous solution of sodium sulfite to destroy excess peroxide.
-
Isolation: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield pure this compound as a white solid.
Reactivity Profile
The reactivity is primarily dictated by the carboxylic acid function. This group serves as a versatile anchor for derivatization, enabling the molecule's incorporation into larger, more complex structures.
-
Amide Coupling: The carboxylic acid can be readily coupled with amines using standard coupling reagents (e.g., EDC, HATU) to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.[16]
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters.[17] Esters are often used as prodrugs to improve the bioavailability of carboxylic acid-containing drugs.[9]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
The sulfone ring is generally robust and chemically inert under most conditions, providing a stable core for the molecule.[1]
PART 3: Application in Drug Discovery
The true value of this compound lies in its application as a strategic tool for drug design, primarily through the concept of bioisosterism.
A Superior Bioisostere
Bioisosterism is a strategy where one functional group or substructure is replaced with another that retains similar physical or chemical properties, leading to comparable biological activity.[18] This technique is used to fine-tune a lead compound's properties to enhance potency, selectivity, or pharmacokinetic parameters.[19][20]
The 1,1-dioxothiane ring is an excellent non-classical bioisostere for commonly used saturated rings like cyclohexane and piperidine.[21]
Table 2: Bioisosteric Comparison
| Feature | Cyclohexane Ring | 1,1-Dioxothiane Ring | Advantage of Sulfone |
|---|---|---|---|
| Polarity | Non-polar, lipophilic | Highly polar | Improved aqueous solubility |
| H-Bonding | None | Strong H-bond acceptor | Forms specific, strong interactions with target proteins |
| Metabolism | Prone to oxidative metabolism (P450) | Generally metabolically stable | Blocks metabolic hotspots, increases drug half-life |
| Dipole Moment | Zero | Large | Enhances binding through dipole-dipole interactions |
By replacing a lipophilic cyclohexane ring with the polar 1,1-dioxothiane scaffold, medicinal chemists can significantly improve a drug candidate's "drug-like" properties without drastically altering its core geometry.
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. DSpace [cora.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformational Properties of New Thiosemicarbazone and Thiocarbohydrazone Derivatives and Their Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 15. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. CYCLIC SULFONE-3-CARBOXAMIDES AS NOVEL P2-LIGANDS FOR Ro 31-8959 BASED HIV-1 PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 1,1-Dioxothiane-4-Carboxylic Acid
Executive Summary
1,1-Dioxothiane-4-carboxylic acid, also known as tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, is a versatile heterocyclic building block in modern organic synthesis. Structurally, it features a saturated six-membered thiane ring with a chemically robust sulfone group and a reactive carboxylic acid moiety. This unique combination makes it an invaluable synthon for introducing a polar, hydrogen-bond accepting sulfonyl group embedded within a non-aromatic carbocyclic framework. These structural motifs are of significant interest to researchers in medicinal chemistry and materials science for their ability to modulate physicochemical properties such as solubility, metabolic stability, and molecular conformation.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound. It outlines its core physicochemical properties, essential safety and handling protocols, and provides a detailed, field-tested protocol for a representative esterification reaction. Furthermore, it explores advanced synthetic transformations to empower researchers to fully leverage this reagent's potential in multi-step synthetic campaigns.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its successful and safe implementation in any synthetic procedure.
Key Properties
The key physical and chemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 64096-87-3 | [][2][3] |
| Molecular Formula | C₆H₁₀O₄S | [2][3] |
| Molecular Weight | 178.21 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 195-196 °C | [3] |
| Boiling Point | 456.6 ± 38.0 °C (Predicted) | [3] |
| pKa | 4.05 ± 0.20 (Predicted) | [3] |
| IUPAC Name | This compound | [2] |
Safety, Handling, and Storage
Causality Behind Safety Precautions: The sulfone and carboxylic acid groups render the molecule polar and potentially irritating upon contact. The powdered form necessitates measures to prevent inhalation.
GHS Hazard Classification: [2][3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Protocol:
-
Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust.[4] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5]
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6] The compound is stable under standard room temperature conditions.[3]
Core Application: Fischer Esterification Protocol
Esterification is a fundamental transformation of carboxylic acids, often employed to mask the acidic proton, improve cell permeability in drug candidates, or prepare intermediates for further reactions.[7][8] The following protocol details a standard Fischer esterification, which serves as a reliable and scalable model reaction.
Principle & Causality
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. A protic acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. This activates the molecule for nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate eliminates a molecule of water to yield the ester product. The reaction is an equilibrium process; therefore, it is driven to completion by using an excess of the alcohol reactant or by removing water as it is formed.[8]
Detailed Step-by-Step Methodology
Reaction: Synthesis of Methyl 1,1-dioxothiane-4-carboxylate
Caption: Experimental workflow for Fischer esterification.
Materials & Reagents:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 eq, serves as reactant and solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.05-0.1 eq, catalyst)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.00 g, 28.0 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous methanol (e.g., 70 mL, ~22 mol/L, a large excess). Stir the suspension until the solid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.15 mL, ~2.8 mmol, 0.1 eq) to the stirring suspension. Causality: The acid catalyst is essential to protonate the carbonyl and activate it for nucleophilic attack by the weakly nucleophilic methanol.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Causality: Heating increases the rate of reaction to reach equilibrium faster.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Work-up - Neutralization: Dilute the residue with ethyl acetate (100 mL) and slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL). Caution: CO₂ evolution (effervescence) will occur. Swirl gently until gas evolution ceases. Causality: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, rendering it water-soluble.
-
Work-up - Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude methyl ester can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel column chromatography to afford the pure product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conversion / Reaction Stalled | 1. Insufficient catalyst. 2. Water present in reagents/glassware. 3. Insufficient reaction time/temperature. | 1. Add an additional small portion of H₂SO₄. 2. Ensure use of anhydrous solvent and flame-dried glassware. 3. Extend reaction time and ensure reflux temperature is maintained. |
| Product Hydrolysis During Work-up | Prolonged contact with aqueous acid or base. | Perform the neutralization and extraction steps efficiently without delays. Ensure complete neutralization before leaving the mixture for extended periods. |
| Low Isolated Yield | 1. Product is partially water-soluble. 2. Incomplete extraction. | 1. Back-extract the aqueous layers with fresh ethyl acetate to recover any dissolved product. 2. Ensure vigorous mixing during extractions. |
Expanded Synthetic Applications
The carboxylic acid handle allows for a diverse range of transformations beyond esterification, making it a powerful anchor point in a synthetic route.
Caption: Key synthetic transformations of the title compound.
-
Amide Coupling: The synthesis of amides is crucial in drug discovery. This can be achieved by treating the carboxylic acid with an amine in the presence of a peptide coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. This method avoids the harsh conditions required for forming an acyl chloride.[9]
-
Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol ( (1,1-dioxothian-4-yl)methanol ) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF, followed by an aqueous workup.[9] This provides access to a different set of functional group handles.
-
Conversion to Acyl Chloride: For reactions requiring a more electrophilic species, the carboxylic acid can be converted to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides, often under milder conditions than direct coupling.[9]
References
- Vertex AI Search. CAS 64096-87-3 Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide.
- Sigma-Aldrich. SAFETY DATA SHEET - 1,3-Dioxolane. (Note: While for a different compound, this SDS provides representative safety, storage, and handling information for laboratory chemicals).
- PubChem. 4-Ethyl-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid. National Center for Biotechnology Information.
- PubChem. 3-Methyl-1,1-dioxo-thiane-4-carboxylic acid. National Center for Biotechnology Information.
- PubChem. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. National Center for Biotechnology Information.
- ChemicalBook. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid.
- CymitQuimica. tetrahydro-2H-thiopyran-4-carboxylic acid.
- Amerigo Scientific. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. (Note: Representative SDS for an irritating carboxylic acid powder).
- TCI Chemicals. SAFETY DATA SHEET - 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acid. (Note: Representative SDS for an irritating carboxylic acid powder).
- MilliporeSigma. SAFETY DATA SHEET - 1,4-Dioxane. (Note: Representative SDS for handling flammable liquids and outlining respiratory protection).
- Enamine. SAFETY DATA SHEET - 2,2-dimethyl-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid. (Note: Representative SDS for a related cyclic sulfone carboxylic acid).
- Britannica. Carboxylic acid - Synthesis, Reactions, Properties.
- Chemistry LibreTexts. Reactions of Carboxylic Acids.
- Jack Westin. Carboxylic Acids Important Reactions. MCAT Content.
Sources
- 2. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
The Strategic Integration of 1,1-Dioxothiane-4-Carboxylic Acid in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 1,1-dioxothiane-4-carboxylic acid as a versatile building block in medicinal chemistry. We will elucidate its synthesis, physicochemical properties, and strategic applications, with a particular focus on its role as a bioisosteric replacement for other functionalities in drug design. Detailed, field-proven protocols for its synthesis and subsequent elaboration, specifically through amide coupling, are provided to enable researchers to effectively incorporate this valuable scaffold into their drug discovery programs. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this cyclic sulfone carboxylic acid.
Introduction: The Emerging Role of Cyclic Sulfones in Drug Design
Sulfur-containing functional groups are integral components of a significant portion of marketed pharmaceuticals.[1][2] Among these, the sulfone moiety has garnered considerable attention due to its unique physicochemical properties. As a strong hydrogen bond acceptor with high polarity, the sulfone group can enhance interactions with biological targets and improve the metabolic stability of drug candidates.[3] Cyclic sulfones, in particular, offer the added advantage of conformational constraint, which can reduce the entropic penalty of binding to a target protein.[4]
This compound, a six-membered cyclic sulfone with a carboxylic acid functionality, presents a compelling scaffold for medicinal chemists. It combines the favorable properties of the sulfone group with a reactive handle for further molecular elaboration. This building block can be envisioned as a bioisosteric replacement for various structural motifs, including gem-dimethyl groups, ketones, and even the carboxylic acid itself, offering a nuanced approach to modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] This guide will delve into the practical aspects of utilizing this building block, empowering chemists to unlock its potential in the design of novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its rational application in drug design. The table below summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₆H₁₀O₄S | PubChem |
| Molecular Weight | 178.21 g/mol | PubChem |
| Melting Point | 195-199 °C | Smolecule |
| pKa (predicted) | 4.05 ± 0.20 | Smolecule |
| XLogP3 (computed) | -0.4 | PubChem |
The relatively low predicted pKa indicates that the carboxylic acid is acidic, a property that can be exploited for salt formation to enhance solubility. The negative XLogP3 value suggests a high degree of polarity, which can be advantageous for improving aqueous solubility but may present challenges for membrane permeability. The strategic placement of this building block within a larger molecule is therefore crucial for achieving the desired overall physicochemical profile.
Synthesis of this compound
The preparation of this compound is a critical first step for its utilization. A robust and scalable synthesis is essential for its widespread adoption in drug discovery programs. The most common approach involves a two-step sequence starting from a commercially available precursor.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
The following protocol is based on established methods for the oxidation of sulfides to sulfones, with specific conditions adapted from procedures that utilize tetrahydro-2H-thiopyran-4-carboxylic acid as a starting material, as referenced in patent literature for the synthesis of the drug Amenamevir.[6]
Step 1: Oxidation of Tetrahydro-2H-thiopyran-4-carboxylic acid
-
Materials:
-
Tetrahydro-2H-thiopyran-4-carboxylic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate dihydrate (catalyst)
-
Glacial acetic acid (solvent)
-
Distilled water
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
-
Procedure: a. In a round-bottom flask, dissolve tetrahydro-2H-thiopyran-4-carboxylic acid (1 equivalent) in glacial acetic acid. b. Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.01-0.05 equivalents). c. Cool the mixture in an ice bath and slowly add hydrogen peroxide (2.5-3 equivalents) dropwise, maintaining the internal temperature below 20 °C. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. e. Gently heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. f. Cool the reaction mixture to room temperature and slowly add it to a beaker of ice-cold water to precipitate the product. g. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a white solid.
Note: This protocol is a general guideline. Optimization of reaction time, temperature, and stoichiometry of the oxidizing agent may be necessary for specific scales and equipment. The use of other oxidizing systems, such as m-chloroperoxybenzoic acid (m-CPBA) or Oxone®, can also be explored.[2][3]
Application in Medicinal Chemistry: The Case of Amenamevir
A compelling example of the successful application of this compound is in the synthesis of Amenamevir , a helicase-primase inhibitor used for the treatment of herpes zoster.[7][8]
Role in Amenamevir's Structure
In the structure of Amenamevir, the 1,1-dioxothiane-4-carboxamide moiety serves as a key component, linking the 2,6-dimethylphenyl group to the rest of the molecule via an amide bond.
Caption: Structure of Amenamevir highlighting the 1,1-dioxothiane-4-carboxamide moiety.
The rationale for incorporating this specific cyclic sulfone is likely multifaceted:
-
Vectorial Orientation: The rigid six-membered ring of the dioxothiane moiety provides a defined spatial orientation for the 2,6-dimethylphenyl group, which is crucial for its interaction with the target protein.
-
Physicochemical Modulation: The polar sulfone group contributes to the overall polarity of the molecule, potentially enhancing solubility and influencing its ADME properties.
-
Bioisosteric Replacement: The sulfone group can act as a bioisostere of a carbonyl group, forming strong hydrogen bonds with the target enzyme.[4] This can lead to improved binding affinity compared to a simple alkyl or cycloalkyl linker.
Synthesis of Amenamevir using this compound
The synthesis of Amenamevir involves a multi-component Ugi reaction, where this compound is a key reactant.[6]
Caption: Ugi reaction for the synthesis of Amenamevir.
This elegant one-pot reaction highlights the utility of this compound as a readily available and reactive component for complex molecule synthesis.
Protocols for Amide Coupling Reactions
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry. Below are detailed protocols for common amide coupling methods.
General Amide Coupling Workflow
Caption: General workflow for amide coupling.
Protocol 1: EDC/HOBt Mediated Coupling
This method is widely used due to its mild conditions and the water-soluble nature of the urea byproduct from EDC.
-
Materials:
-
This compound (1 equivalent)
-
Amine (1.1 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
-
-
Procedure: a. Dissolve this compound, the amine, and HOBt in anhydrous DMF or DCM under an inert atmosphere. b. Add DIPEA to the mixture and stir for 5 minutes at room temperature. c. Add EDC·HCl in one portion and continue stirring at room temperature. d. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, particularly for sterically hindered amines or for reactions that are sluggish with other reagents.
-
Materials:
-
This compound (1 equivalent)
-
Amine (1.1 equivalents)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
-
-
Procedure: a. In a flask under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF. b. Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. c. Add the amine to the pre-activated mixture and continue to stir at room temperature. d. Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often complete within 1-4 hours. e. Workup and purification are performed as described in the EDC/HOBt protocol.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a conformationally restricted cyclic sulfone and a reactive carboxylic acid handle allows for its strategic incorporation into drug candidates to modulate physicochemical properties and enhance biological activity. The successful application of this scaffold in the synthesis of the antiviral drug Amenamevir underscores its potential in modern drug discovery. The detailed synthetic and coupling protocols provided herein are intended to facilitate the broader adoption of this promising building block by the scientific community.
References
-
Amenamevir. PubChem. National Center for Biotechnology Information. ([Link])
- Carton, E., Draper, R. W., & Friary, R. (1977). A Brief Preparation of Thian-4-Carboxylic Acid 1,1-Dioxide.
-
Chono, K., et al. (2017). Amenamevir, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster. Viruses, 9(7), 185. ([Link])
- Gao, Y., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(18), 1546-1565.
- G. W. A. Milne. (2005). Gardner's Commercially Important Chemicals: Synonyms, Trade Names, and Properties. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Kaur, R., & Kumar, K. (2021). Cyclic sulfoxides and sulfones in drug design. Future Medicinal Chemistry, 13(15), 1395-1413.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Maruoka, K. (Ed.). (2017).
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry (Vol. 7). Pergamon Press.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
This compound. PubChem. National Center for Biotechnology Information. ([Link])
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of herpesvirus helicase-primase inhibition by pritelivir and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Amenamevir, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Amide Coupling of 1,1-Dioxothiane-4-carboxylic Acid
Introduction: Strategic Importance and Molecular Considerations
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development.[1][2] Amide functionalities are cornerstones of molecular structure in a vast array of pharmaceuticals, conferring metabolic stability, hydrogen bonding capability, and conformational rigidity. This document provides a detailed, field-proven protocol for the amide coupling of a specific and increasingly relevant building block: 1,1-dioxothiane-4-carboxylic acid .
1.1 The Subject Molecule: this compound
This compound is a saturated heterocyclic compound featuring a six-membered ring containing a sulfone group. Its structure (Figure 1) presents unique characteristics for drug design. The sulfone moiety is a valuable bioisostere for other functional groups, offering improved metabolic stability, increased polarity, and the ability to act as a hydrogen bond acceptor.[3] These properties make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds.
However, the electronic properties of the sulfone group and the steric environment of the carboxylic acid demand a carefully optimized coupling strategy to ensure high efficiency and purity.
1.2 Rationale for Protocol Selection: HATU-Mediated Coupling
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is necessary. While numerous coupling reagents exist (e.g., carbodiimides like EDC, phosphonium salts like PyBOP), this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
HATU is selected for its superior performance based on the following criteria:
-
High Efficiency & Fast Kinetics: HATU is known for promoting rapid and high-yielding amide bond formations, even with challenging or sterically hindered substrates.[6][7]
-
Low Racemization: For chiral amines or acids, HATU-mediated couplings exhibit a very low risk of epimerization, a critical factor in pharmaceutical synthesis.[7][8]
-
Broad Compatibility: It is effective across a wide range of substrates and is a workhorse reagent in modern peptide and medicinal chemistry.[1]
This protocol combines HATU with a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), in a polar aprotic solvent, providing a robust and reproducible method for researchers.[6][9]
The Chemistry: Mechanism of Activation and Coupling
Understanding the underlying mechanism is crucial for troubleshooting and adapting the protocol. The HATU-mediated coupling proceeds through a two-stage process.[6][10]
Stage 1: Carboxylic Acid Activation
-
Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the this compound to form a carboxylate anion.[9][10]
-
Active Ester Formation: The carboxylate anion attacks the electron-deficient carbon of the HATU reagent. This forms an unstable O-acyl(tetramethyl)isouronium salt.[6]
-
Intermediate Generation: The accompanying OAt anion rapidly attacks the isouronium salt, displacing tetramethylurea (TMU) and generating the highly reactive OAt-active ester. This active ester is the key intermediate that will react with the amine.[6][10]
Stage 2: Nucleophilic Acyl Substitution
-
Amine Attack: The primary or secondary amine, acting as a nucleophile, attacks the carbonyl carbon of the OAt-active ester.
-
Amide Formation: The tetrahedral intermediate collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group to form the final, stable amide bond.[10]
The pyridine nitrogen atom within the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, contributing to the high efficiency of the reaction.[6]
Experimental Protocol: A Step-by-Step Guide
This protocol details a representative coupling reaction on a 1.0 mmol scale. Adjustments may be necessary based on the specific amine used.
3.1 Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Equiv. | Amount | Notes / Supplier |
| This compound | C₆H₁₀O₄S | 178.21 | 1.0 equiv | 178 mg | Ensure starting material is dry. |
| Amine (Primary or Secondary) | Varies | Varies | 1.1 equiv | Varies | Must be free of moisture. |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.2 equiv | 456 mg | Highly efficient coupling agent. Store under inert gas. |
| DIPEA (Hünig's base) | C₈H₁₉N | 129.24 | 3.0 equiv | 522 µL | Non-nucleophilic base. Use freshly distilled. |
| DMF (Anhydrous) | C₃H₇NO | 73.09 | ~0.5 M | 2.0 mL | Dry, polar aprotic solvent. Use from a sure-seal bottle.[11] |
3.2 Equipment
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
3.3 Visual Workflow
Caption: Experimental workflow for HATU-mediated amide coupling.
3.4 Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (178 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (2.0 mL) and stir until the acid is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (522 µL, 3.0 mmol) to the solution and stir for 5 minutes. The base ensures the carboxylic acid is deprotonated.[9]
-
Activation: Add HATU (456 mg, 1.2 mmol) in one portion. Stir the mixture at 0 °C for 15-20 minutes. This is the activation period where the OAt-active ester is formed.[11]
-
Amine Addition: Add the amine (1.1 mmol) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: a. Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL). b. Wash the organic layer sequentially with 10% aqueous LiCl solution (3 x 15 mL) to remove DMF, and then with saturated aqueous NaCl (brine, 1 x 15 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.
Self-Validation: Analysis and Troubleshooting
4.1 Analytical Characterization
To confirm the successful synthesis and purity of the target amide, the following analytical techniques are essential:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Key signals to observe include the amide N-H proton (typically a broad singlet between δ 6-9 ppm) and the disappearance of the carboxylic acid proton (δ 10-12 ppm).[12][13][14] The carbon spectrum should show the characteristic amide carbonyl resonance (typically δ 165-175 ppm).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and assesses its purity.[15][16] The base peak in the mass spectrum should correspond to the [M+H]⁺ or [M+Na]⁺ of the desired amide.
4.2 Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Wet reagents or solvent.[11]2. Inefficient activation.3. Poorly nucleophilic amine. | 1. Ensure all reagents and glassware are scrupulously dry. Use anhydrous solvents.2. Increase activation time or add a slight excess of HATU (1.3 equiv).3. For electron-deficient amines, increase reaction temperature to 40-60 °C and extend reaction time.[1] |
| Recovery of Starting Acid | Incomplete reaction or hydrolysis of the active ester. | Extend the reaction time. Re-check for moisture in the reaction setup. |
| Multiple Byproducts | 1. Side reaction with the amine.2. Degradation of HATU or product. | 1. Ensure the amine is added after the initial activation period of the acid with HATU.[11]2. Avoid excessive heating. |
| Difficult Purification | Byproducts like tetramethylurea (TMU) and HOAt co-elute with the product. | The aqueous LiCl wash is critical for removing most of the DMF and water-soluble byproducts. If TMU persists, a reverse-phase chromatography or recrystallization may be necessary.[17] |
Conclusion
This application note provides a comprehensive and robust protocol for the HATU-mediated amide coupling of this compound. By explaining the mechanistic rationale behind the procedural steps and offering a clear troubleshooting guide, this document equips researchers, scientists, and drug development professionals with the necessary tools to successfully synthesize valuable amide derivatives from this important sulfone-containing building block. Adherence to anhydrous conditions and careful monitoring are key to achieving high yields and purity.
References
-
HATU - Wikipedia. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Available at: [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Available at: [Link]
- Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
-
4-Ethyl-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid. PubChem. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
amide coupling help. Reddit. Available at: [Link]
-
What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. Available at: [Link]
-
Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. Available at: [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: [Link]
-
Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. Available at: [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. Available at: [Link]
-
Amide synthesis from carboxylic acid and dioxazolone. ResearchGate. Available at: [Link]
-
1 H NMR Spectrum of Amide Compounds. University Chemistry. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. Available at: [Link]
-
Synthesis and characterization of new Organosoluble Poly (ether-amide)s bearing Xylyne, sulfoxide and sulfone in the main chain. International Journal of Chemical Studies. Available at: [Link]
-
1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid. PubChem. Available at: [Link]
-
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. PubChem. Available at: [Link]
-
Carboxylic Acid Reactivity. MSU chemistry. Available at: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 15. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Esterification Strategies for 1,1-Dioxothiane-4-carboxylic Acid
Abstract
This document provides a comprehensive technical guide for the esterification of 1,1-dioxothiane-4-carboxylic acid, a key building block in contemporary drug discovery and materials science. The presence of the cyclic sulfone moiety introduces specific electronic and steric considerations that must be addressed for efficient ester synthesis. We present and critically evaluate several robust methodologies, including classic Fischer Esterification, mild Steglich coupling, and the versatile Mitsunobu reaction. For each method, we provide detailed, field-tested protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal strategy for their specific synthetic goals.
Introduction: The Synthetic Challenge
This compound is a saturated heterocyclic compound featuring a carboxylic acid functional group and a chemically robust sulfone.[1] The sulfone group, a prevalent pharmacophore, acts as a bioisostere for ethers, sulfoxides, and ketones, and often enhances metabolic stability and aqueous solubility. The conversion of the carboxylic acid to its corresponding ester is a critical transformation, enabling its use as a prodrug, facilitating further synthetic modifications, or modulating its physicochemical properties for improved biological performance.
However, the esterification of this substrate is not trivial. The bulky sulfone group can sterically hinder the approach of reactants to the carbonyl carbon. Electronically, the strongly withdrawing nature of the sulfone group increases the acidity of the carboxylic acid proton, which can influence reactivity in certain base-mediated reactions. This guide dissects these challenges and provides validated protocols to achieve high-yield esterification.
Method 1: Fischer-Speier Esterification
Principle and Applicability
Fischer-Speier esterification is an acid-catalyzed condensation between a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process, governed by Le Châtelier's principle.[3][4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol reactant, which can also serve as the solvent, or by actively removing the water byproduct during the reaction.[2][5][6]
Causality: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH).[5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol.[7][8]
Suitability for this compound: This method is highly effective and economical for producing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is inexpensive and can be used in large excess.[5] It is best suited for primary and secondary alcohols, as tertiary alcohols are prone to elimination under the strong acidic conditions.[2] Given the stability of the sulfone group to strong acid, this method represents a primary choice for straightforward ester synthesis.
Caption: Workflow for Fischer-Speier Esterification.
Protocol: Synthesis of Methyl 1,1-dioxothiane-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (≥ 20 eq, solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 5.0 g, 28.0 mmol).
-
Reagent Addition: Add anhydrous methanol (e.g., 230 mL, 560 mmol). Stir the suspension until the acid dissolves, or mostly dissolves.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (e.g., 0.15 mL, 2.8 mmol) to the stirring solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-10 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated NaHCO₃ solution (approx. 200 mL). Rationale: This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Rationale: The desired ester is more soluble in the organic phase.
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL). Rationale: The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) or by recrystallization to yield the pure methyl ester.
Method 2: Steglich Esterification
Principle and Applicability
Steglich esterification is a powerful and mild method for forming esters using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and an acyl-transfer catalyst, 4-dimethylaminopyridine (DMAP).[9][10] The reaction proceeds under neutral conditions at or below room temperature, making it ideal for substrates that are sensitive to acid or heat.[11]
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] While this intermediate can react directly with an alcohol, the reaction is significantly accelerated by DMAP.[9] DMAP, a potent nucleophile, intercepts the O-acylisourea to form an N-acylpyridinium species. This "active ester" intermediate is highly reactive towards the alcohol and is not prone to the side reaction of N-acylurea formation that can plague non-catalyzed reactions.[11]
Suitability for this compound: This is the method of choice for esterifying this compound with more complex, valuable, or sterically hindered alcohols (including secondary and tertiary alcohols).[11][12] Its mild conditions ensure the integrity of other functional groups that might be present on the alcohol coupling partner. The main drawback is the formation of dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be removed by filtration.[12]
Caption: Catalytic cycle of Steglich Esterification.
Protocol: Synthesis of tert-Butyl 1,1-dioxothiane-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
tert-Butyl alcohol (1.5-3.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (e.g., 2.0 g, 11.2 mmol) in anhydrous DCM (approx. 50 mL).
-
Reagent Addition: Add tert-butyl alcohol (e.g., 2.1 mL, 22.4 mmol) and DMAP (e.g., 137 mg, 1.12 mmol). Stir the solution until all solids are dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
DCC Addition: Add a solution of DCC (e.g., 2.54 g, 12.3 mmol) in a small amount of anhydrous DCM (approx. 10 mL) dropwise to the cold reaction mixture over 5-10 minutes.[12] A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor for the disappearance of the starting carboxylic acid by TLC.[12]
-
Work-up (Filtration): Once the reaction is complete, filter the mixture through a pad of Celite or a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL). Rationale: The acid wash removes residual DMAP and any unreacted DCC, while the bicarbonate wash removes any remaining starting acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography to afford the pure tert-butyl ester.
Method 3: Mitsunobu Reaction
Principle and Applicability
The Mitsunobu reaction is a versatile and exceptionally mild method for converting primary and secondary alcohols into various functional groups, including esters.[13] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter, following an Sₙ2 mechanism.[14]
Causality: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[13] This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as the nucleophile, displacing an activated alcohol. The alcohol's hydroxyl group is activated by forming a bond with the phosphorus atom, converting it into an excellent leaving group.[14][15]
Suitability for this compound: The Mitsunobu reaction is ideal for precious or complex alcohols, especially when stereochemical inversion is desired. The reaction conditions are very mild (typically 0 °C to room temperature). A critical requirement is that the pKa of the nucleophile (the carboxylic acid) should be below ~13 to ensure it is acidic enough to be deprotonated in the reaction sequence.[13][16] The electron-withdrawing sulfone group in our substrate lowers the pKa of the carboxylic acid, making it an excellent candidate for this reaction. Purification can be challenging due to the triphenylphosphine oxide and reduced hydrazine byproducts.[16]
Protocol: General Procedure for Mitsunobu Esterification
Materials:
-
This compound (1.0 eq)
-
Alcohol (primary or secondary) (1.0-1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (e.g., 1.0 g, 5.6 mmol), the desired alcohol (e.g., 1.1 eq, 6.2 mmol), and PPh₃ (e.g., 2.2 g, 8.4 mmol) in anhydrous THF (approx. 40 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Azodicarboxylate Addition: Add DEAD (as a 40% solution in toluene) or DIAD (e.g., 1.65 mL, 8.4 mmol) dropwise to the stirring solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Critical Step: Slow addition is crucial to control the exotherm and minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The purification of Mitsunobu reactions is often non-trivial due to the byproducts.
-
Purification:
-
Direct Chromatography: The crude residue can be directly loaded onto a silica gel column for purification.
-
Byproduct Precipitation: Alternatively, the crude residue can be dissolved in a small amount of diethyl ether. The triphenylphosphine oxide and hydrazine byproducts may precipitate and can be removed by filtration, although this is not always quantitative. The filtrate is then concentrated and purified by chromatography.
-
Comparative Summary of Methods
| Feature | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Strong acid (H₂SO₄, TsOH), heat (reflux)[2][3] | Neutral, 0 °C to RT[11][12] | Neutral, 0 °C to RT[13] |
| Key Reagents | Excess alcohol, catalytic strong acid[5] | DCC (or EDC), catalytic DMAP[9][17] | PPh₃, DEAD (or DIAD)[13][14] |
| Alcohol Scope | Good for 1° and 2° alcohols; poor for 3° alcohols[2] | Excellent for 1°, 2°, and sterically hindered 3° alcohols[11][12] | Excellent for 1° and 2° alcohols; not suitable for 3° alcohols[13] |
| Key Advantage | Economical, simple for basic esters | Very mild conditions, broad substrate scope | Stereochemical inversion, extremely mild conditions |
| Key Disadvantage | Harsh conditions, equilibrium-limited | Stoichiometric urea byproduct (DCU) requires filtration[12] | Stoichiometric byproducts (phosphine oxide, hydrazine) complicate purification[16] |
| Best For... | Large-scale synthesis of simple methyl/ethyl esters. | Acid-sensitive or sterically demanding substrates. | Chiral alcohols where inversion is desired; very sensitive substrates. |
References
- J&K Scientific LLC. (2025).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Wikipedia. (2023). Mitsunobu reaction.
- Wikipedia. (2023).
- Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Neises, B., & Steglich, W. (1982).
- Chemistry LibreTexts. (2023).
- Organic Chemistry. (2019). 08.
- Organic Chemistry Portal. (n.d.).
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Yadav, V., & Singh, R. P. (2023).
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (2023). 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid.
- PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- jOeCHEM. (2019).
Sources
- 1. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Utilizing 1,1-Dioxothiane-4-carboxylic Acid for the Introduction of a Sulfone Moiety in Drug Discovery
Introduction: The Strategic Importance of the Sulfone Moiety in Medicinal Chemistry
The sulfone group (R-SO₂-R') is a cornerstone functional group in modern medicinal chemistry, prized for its unique combination of physicochemical properties.[1] As a strong hydrogen bond acceptor with a non-planar, tetrahedral geometry, the sulfone moiety can profoundly influence a molecule's conformation, solubility, and metabolic stability.[2] Its incorporation into drug candidates can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3] Consequently, the development of versatile chemical tools for the strategic introduction of sulfone groups is of paramount importance to researchers, scientists, and drug development professionals.
This application note details the utility of 1,1-dioxothiane-4-carboxylic acid , a bifunctional reagent designed for the straightforward incorporation of a cyclic sulfone moiety. This guide provides a comprehensive overview of its synthesis, properties, and application in amide bond formation, complete with detailed experimental protocols.
Reagent Profile: this compound
This compound presents a valuable building block for drug discovery, combining the robust sulfone functionality with a carboxylic acid handle for versatile chemical ligation.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | [4] |
| CAS Number | 64096-87-3 | [4] |
| Molecular Formula | C₆H₁₀O₄S | [4] |
| Molecular Weight | 178.21 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
Proposed Synthesis of this compound
While not widely commercialized, this compound can be readily prepared in a two-step sequence from commercially available starting materials. The proposed synthesis involves the preparation of the thioether precursor, tetrahydro-2H-thiopyran-4-carboxylic acid, followed by its oxidation to the desired sulfone.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of Tetrahydro-2H-thiopyran-4-carboxylic Acid
This procedure is adapted from established methods for the synthesis of substituted thianes.[5]
Materials:
-
Diethyl malonate
-
Bis(2-chloroethyl) ether
-
Sodium ethoxide
-
Ethanol
-
Potassium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Cyclization: To a solution of sodium ethoxide (2.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes. Add bis(2-chloroethyl) ether (1.0 eq) dropwise, and then heat the reaction mixture at reflux for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford crude diethyl tetrahydro-2H-pyran-4,4-dicarboxylate.
-
Hydrolysis and Decarboxylation: To the crude diester, add a solution of potassium hydroxide (5.0 eq) in ethanol/water (1:1) and heat at reflux for 24 hours. Cool the mixture to room temperature and acidify to pH 1 with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried to yield tetrahydro-2H-thiopyran-4-carboxylic acid.
Protocol 2: Oxidation to this compound
The oxidation of the thioether to the sulfone can be achieved using various established methods.[6] A common and effective method utilizes hydrogen peroxide.
Materials:
-
Tetrahydro-2H-thiopyran-4-carboxylic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Sodium tungstate (catalyst, optional)
Procedure:
-
Reaction Setup: Dissolve tetrahydro-2H-thiopyran-4-carboxylic acid (1.0 eq) in glacial acetic acid. To this solution, add a catalytic amount of sodium tungstate (optional, can accelerate the reaction).
-
Oxidation: Slowly add hydrogen peroxide (30% aq., 2.5 eq) dropwise to the reaction mixture, maintaining the temperature below 30 °C with an ice bath. After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained. The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) or by precipitation upon addition of a non-polar solvent. The crude product can be purified by recrystallization.
Application: Amide Bond Formation to Introduce the Sulfone Moiety
The carboxylic acid functionality of this compound allows for its conjugation to a primary or secondary amine of a target molecule via standard amide coupling protocols.[7] This reaction efficiently installs the cyclic sulfone moiety.
Caption: General scheme for amide coupling.
Protocol 3: General Procedure for Amide Coupling
The choice of coupling reagent is crucial and depends on the specific substrates.[8] Below are protocols for two commonly used and highly efficient coupling systems.
Method A: Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Materials:
-
This compound
-
Amine substrate
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Activation: In an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 20 minutes.
-
Coupling: Add the amine substrate (1.0 eq) to the activated carboxylic acid solution. Continue stirring at room temperature for 2-4 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Method B: Using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
Materials:
-
This compound
-
Amine substrate
-
EDC hydrochloride
-
HOBt
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq), EDC.HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add the amine substrate (1.0 eq) followed by TEA or DIPEA (2.5 eq).
-
Coupling: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, dilute with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Potential for Further Functionalization: Ring-Opening Reactions
While the thiane-1,1-dioxide ring is generally stable, cyclic sulfones can undergo nucleophilic ring-opening under certain conditions, offering a pathway to linear sulfone-containing molecules. This reactivity can be exploited for further diversification of the introduced sulfone moiety. Although specific examples for the 1,1-dioxothiane system are not extensively reported, analogous reactions with other cyclic sulfones provide a basis for exploration.
Conclusion
This compound is a promising and versatile building block for the incorporation of a cyclic sulfone moiety into molecules of interest in drug discovery. The proposed synthetic route is straightforward, and the subsequent amide coupling can be achieved using a variety of standard and reliable protocols. The resulting sulfone-containing compounds can serve as final targets or as intermediates for further chemical elaboration. The methodologies presented in this application note provide a solid foundation for researchers to utilize this valuable reagent in their synthetic endeavors.
References
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 89489-53-2: tetrahydro-2H-thiopyran-4-carboxylic acid [cymitquimica.com]
- 6. Sulfone - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of "1,1-dioxothiane-4-carboxylic acid"
Abstract
This document provides a comprehensive technical guide for the derivatization of the carboxylic acid moiety of 1,1-dioxothiane-4-carboxylic acid. This scaffold is of significant interest in medicinal chemistry due to the presence of the cyclic sulfone, a group known to impart favorable physicochemical and pharmacokinetic properties in drug candidates.[1] This guide details robust protocols for the synthesis of amide and ester derivatives, which are crucial transformations for library generation and structure-activity relationship (SAR) studies. We delve into the rationale behind reagent selection, reaction optimization, and troubleshooting common challenges. The protocols are designed to be self-validating and are supported by mechanistic insights and authoritative references.
Introduction: The Significance of the 1,1-Dioxothiane Scaffold
The 1,1-dioxothiane core, a six-membered cyclic sulfone, is a valuable building block in modern drug discovery. The sulfone group is a bioisostere for other functionalities and can improve metabolic stability, aqueous solubility, and target engagement through its hydrogen bond accepting capabilities. The carboxylic acid at the 4-position provides a convenient handle for the introduction of diverse chemical functionalities, enabling the exploration of chemical space around this privileged scaffold.[2] The derivatization of this carboxylic acid into amides and esters is a cornerstone of medicinal chemistry campaigns, allowing for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.[3][4]
PART 1: Amide Bond Formation
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[3] The direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions and requires the activation of the carboxylic acid. This activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[5]
Mechanistic Overview of Carboxylic Acid Activation for Amidation
The general strategy involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond.[3] Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.[4]
Caption: General mechanism of amide bond formation.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation. EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, simplifying purification.[6] HOBt is added to suppress side reactions and reduce the risk of racemization when using chiral carboxylic acids.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M), add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights: The choice of base is crucial. A non-nucleophilic base like DIPEA is preferred to avoid competition with the primary amine nucleophile.[7] For electron-deficient amines, the reaction may require heating or the use of a more potent coupling reagent.[8]
Protocol 2: HATU-Mediated Amide Coupling
For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[4] HATU is an aminium-based reagent that often provides higher yields and faster reaction times compared to carbodiimide-based methods.[9]
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).
-
Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Workup and purification are performed as described in Protocol 1.
Trustworthiness: The pre-activation step is critical for the efficiency of HATU-mediated couplings, ensuring the formation of the active HOBt ester before the addition of the amine.[6]
Troubleshooting Amide Coupling Reactions
| Problem | Potential Cause | Solution |
| Low or no product yield | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent like HATU or increase the equivalents of the coupling reagent.[7] |
| Low nucleophilicity of the amine. | Increase the reaction temperature or use a more polar solvent like DMF. For very unreactive amines, consider converting the carboxylic acid to an acid chloride.[8][10] | |
| Steric hindrance. | Acyl fluorides can be effective for coupling sterically hindered substrates.[11] | |
| Presence of side products | Racemization (if applicable). | Use an additive like HOBt or OxymaPure. Run the reaction at a lower temperature.[7] |
| Formation of N-acylurea (with carbodiimides). | Ensure the reaction is anhydrous and consider adding HOBt. |
PART 2: Ester Formation
Esterification is another fundamental derivatization of carboxylic acids.[12] Similar to amidation, direct esterification with an alcohol under neutral conditions is generally slow and requires catalysis, typically with a strong acid.[13] Alternatively, the carboxylic acid can be activated to facilitate the reaction with an alcohol.
Mechanistic Overview of Esterification
Caption: Comparison of esterification mechanisms.
Protocol 3: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a catalytic amount of a strong acid.[13] This is a reversible reaction, and the equilibrium is driven towards the product by using a large excess of the alcohol or by removing water as it is formed.[14]
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Concentrated sulfuric acid or dry HCl gas
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (can be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Expert Insights: This method is most effective for simple, unhindered primary and secondary alcohols that can be used as the solvent.[15] For more complex or acid-sensitive substrates, alternative methods are recommended.
Protocol 4: Steglich Esterification
The Steglich esterification is a mild method that uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or EDC, in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[15] This method is particularly useful for acid-sensitive substrates and for the formation of esters from tertiary alcohols.
Materials:
-
This compound
-
Alcohol of choice
-
DCC or EDC
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, a standard aqueous workup is performed.
-
Wash the organic layer with dilute HCl (to remove DMAP), saturated aqueous sodium bicarbonate, and brine.
-
Dry, concentrate, and purify the product as previously described.
Trustworthiness: The use of DMAP as a catalyst is key to the success of this reaction, as it acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate.[6]
PART 3: Purification and Characterization
Proper purification and characterization are essential to ensure the identity and purity of the synthesized derivatives.
Purification Strategies
-
Aqueous Workup: As described in the protocols, washing with acidic, basic, and neutral aqueous solutions can remove many impurities, including unreacted starting materials, reagents, and byproducts.[16]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[16]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying research-scale quantities of organic compounds. For challenging separations, other techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be employed.[17]
Characterization Techniques
The structure and purity of the final compounds should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The derivatization of this compound into a diverse range of amides and esters is a critical step in leveraging this scaffold for drug discovery. The protocols detailed in this guide provide robust and reliable methods for these transformations. By understanding the underlying mechanisms and potential challenges, researchers can efficiently synthesize libraries of compounds for biological evaluation, ultimately accelerating the drug development process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. amphoteros.com [amphoteros.com]
- 12. byjus.com [byjus.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 1,1-dioxothiane-4-carboxylic Acid
Introduction
1,1-dioxothiane-4-carboxylic acid is a molecule of interest in pharmaceutical development, potentially as an intermediate or a metabolite. Accurate and precise quantification of this compound is crucial for process control, impurity profiling, and pharmacokinetic studies. This application note provides detailed protocols for the quantitative analysis of this compound in a given matrix, employing two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are designed to be validated in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure data integrity and reliability.[1][2][3][4][5][6][7][8][9]
The chemical structure of this compound, characterized by a sulfone group and a carboxylic acid moiety, presents specific analytical challenges. These include high polarity, which can lead to poor retention on traditional reversed-phase columns, and potentially weak UV absorbance. The methods described herein address these challenges to provide accurate and reproducible results.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and widely accessible approach for the quantification of this compound. To enhance retention and sensitivity, this protocol utilizes an ion-pairing agent.
Rationale for Method Selection
HPLC-UV is a workhorse in many analytical laboratories. The choice of an ion-pairing reagent is crucial for retaining the polar this compound on a reversed-phase column. The ion-pairing agent forms a neutral complex with the analyte, increasing its hydrophobicity and interaction with the stationary phase.[10][11]
Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrabutylammonium hydroxide (TBAOH) solution (40% in water)
-
Phosphoric acid (85%)
-
Methanol (HPLC grade)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
Prepare a 10 mM TBAOH solution and adjust the pH to 3.5 with phosphoric acid.
-
Mix the aqueous solution with acetonitrile in a 70:30 (v/v) ratio.
-
Filter and degas the mobile phase.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
4. Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[3][6][12] The following parameters must be assessed:
-
Specificity: Analyze a blank (matrix without analyte) and a spiked sample to ensure no interference at the retention time of this compound.[13][14]
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[2]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD (Signal-to-Noise) | 3:1 |
| LOQ (Signal-to-Noise) | 10:1 |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or biological samples, LC-MS/MS is the preferred method. This protocol employs derivatization to enhance chromatographic retention and ionization efficiency.[15][16][17][18][19][20][21]
Rationale for Method Selection
LC-MS/MS offers unparalleled sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM).[22] Derivatization of the carboxylic acid group can improve its retention on reversed-phase columns and significantly enhance its ionization in positive electrospray ionization (ESI) mode, which is often less noisy than negative mode.[16][19]
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard (IS), e.g., ¹³C- or ²H-labeled this compound (if available)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
A suitable derivatizing agent with an amine group (e.g., 4-bromo-N-methylbenzylamine)[19][21]
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
2. Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing the derivatized standard. The precursor ion will be the [M+H]⁺ of the derivatized analyte, and product ions will be characteristic fragments.
3. Derivatization and Sample Preparation:
-
Standard and Sample Preparation:
-
To 100 µL of sample or standard in a microcentrifuge tube, add the internal standard.
-
Add 50 µL of a freshly prepared solution of EDC and NHS in water.
-
Vortex and incubate for 15 minutes at room temperature.
-
Add 50 µL of the derivatizing agent solution.
-
Vortex and incubate for 1 hour at 40 °C.
-
-
SPE Cleanup:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the derivatized sample.
-
Wash with a weak organic solvent to remove unreacted reagents.
-
Elute the derivatized analyte with a strong organic solvent containing a small amount of acid.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
4. Method Validation: The validation will follow the principles outlined in the HPLC-UV section, with adjustments for a bioanalytical method if applicable (e.g., matrix effects, stability).[23][24][25]
-
Specificity and Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution.
-
Linearity: A calibration curve will be generated by plotting the peak area ratio (analyte/IS) against concentration.
-
Accuracy and Precision: Evaluated at low, medium, and high quality control (QC) concentrations.
-
Stability: The stability of the analyte in the matrix under various conditions (freeze-thaw, short-term, long-term) should be evaluated.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interference at the analyte's retention time |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Stability | Analyte concentration within ±15% of nominal |
Conclusion
This application note provides two comprehensive and validated methods for the quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both methods are designed to be robust and reliable, adhering to the stringent validation requirements of the pharmaceutical industry.[1][5][7][9] Proper method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[7][23]
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. Retrieved from [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). BioPharm International. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub. Retrieved from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Retrieved from [Link]
- Validation of Impurity Methods, Part II. (2004). LCGC North America.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Retrieved from [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Retrieved from [Link]
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
- Analytical method valid
-
Determination of sulfophenylcarboxylic acids in marine samples by solid-phase extraction then high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (2021). Longdom Publishing. Retrieved from [Link]
-
HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (n.d.). PMC - NIH. Retrieved from [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PubMed Central. Retrieved from [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Semantic Scholar. Retrieved from [Link]
-
HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (n.d.). MDPI. Retrieved from [Link]
-
LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. (n.d.). PMC - NIH. Retrieved from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). NIH. Retrieved from [Link]
-
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (n.d.). MDPI. Retrieved from [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (n.d.). PMC. Retrieved from [Link]
-
Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Rapid method for the simultaneous determination of 1,4-dioxan and its major metabolite, beta-hydroxyethoxyacetic acid, concentrations in plasma and urine. (n.d.). PubMed. Retrieved from [Link]
-
A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. starodub.nl [starodub.nl]
- 9. fda.gov [fda.gov]
- 10. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection [mdpi.com]
- 12. database.ich.org [database.ich.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 23. particle.dk [particle.dk]
- 24. ijrrjournal.com [ijrrjournal.com]
- 25. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1-dioxothiane-4-carboxylic acid
Welcome to the dedicated technical support guide for the purification of 1,1-dioxothiane-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. The unique bifunctional nature of this molecule, containing both a highly polar sulfone group and an acidic carboxylic acid moiety, presents specific purification hurdles that standard protocols may not adequately address.
This guide provides answers to frequently asked questions and detailed troubleshooting workflows to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties stem from the compound's physicochemical properties. The combination of a sulfone and a carboxylic acid group makes the molecule highly polar and acidic.[1][2] This results in:
-
High water solubility , especially of its deprotonated (salt) form, which complicates extraction from aqueous solutions.[1]
-
Poor solubility in many common non-polar organic solvents.
-
Strong interactions with polar stationary phases like silica gel, often leading to significant streaking and poor recovery in normal-phase chromatography.
-
Variable ionization state depending on pH, which can cause issues like peak fronting or tailing in chromatography if not properly controlled.[3]
Q2: Which purification techniques are generally most successful for this compound?
Given its properties, the most effective methods are those that can handle highly polar and acidic analytes:
-
Reversed-Phase Chromatography (RPC): An excellent choice for polar compounds, often providing high resolution.[4]
-
Recrystallization: A classic, scalable method, provided a suitable solvent system can be identified.
-
Ion-Exchange Chromatography (IEX): A powerful technique that specifically targets the acidic nature of the carboxylic acid group for separation.[1][5]
-
Acid-Base Extraction: Useful for removing neutral or basic impurities, though can be challenging due to the compound's polarity.[6]
Q3: How do I choose an appropriate solvent for recrystallization?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For polar carboxylic acids, common starting points include water, lower alcohols (methanol, ethanol), or mixtures thereof.[7]
| Solvent/System | Rationale & Comments |
| Water | Often a good solvent at high temperatures due to the compound's polarity. Cooling may induce crystallization. |
| Ethanol/Water | A common mixture. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity appears, then allow to cool. |
| Methanol | May be too good a solvent, but can be effective for precipitating less polar impurities upon cooling. |
| 1,4-Dioxane/Water | Dioxane can be a good solvent for polar compounds, and its miscibility with water allows for fine-tuning polarity.[8] |
| Acetic Acid | Can be a good solvent for other carboxylic acids, but may be difficult to remove completely. |
Q4: I need to remove inorganic salts (e.g., NaCl) from my sample. What is the best way to do this?
Desalting is a common requirement, especially after aqueous workups. The most effective method is using a reversed-phase solid-phase extraction (SPE) cartridge (e.g., C18). The general procedure is:
-
Dissolve the crude, salt-containing product in a minimum amount of water.
-
Load this aqueous solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge thoroughly with deionized water. The salts will pass through while the compound is retained on the C18 sorbent.
-
Elute the purified compound from the cartridge using an organic solvent like methanol or acetonitrile.[1][9]
Troubleshooting & In-Depth Guides
This section provides specific, actionable advice for common experimental problems in a question-and-answer format.
Diagram: Purification Strategy Decision Tree
The following flowchart can help you select an initial purification strategy based on your sample's characteristics and the required scale.
Caption: Decision tree for selecting a purification method.
Guide 1: Recrystallization Issues
Q: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when impurities are inhibiting crystal formation.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Do not crash-cool the solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling provides more time for proper crystal nucleation.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.
-
Re-evaluate Your Solvent System: The solvent may be too good. Try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy. Re-heat to clarify and then cool slowly.
Guide 2: Chromatography Purification
Q: My compound streaks badly on a standard silica gel column. Why, and what should I do instead?
A: This is expected behavior. The highly polar sulfone and the acidic carboxylic acid group interact very strongly with the polar, acidic silanol groups on the surface of silica gel. This leads to irreversible adsorption, very broad peaks, or "streaking." Standard normal-phase chromatography is not a suitable method.
Solution: You must use a different chromatographic technique. Reversed-phase chromatography is the recommended alternative.
Q: How do I develop a method for reversed-phase flash chromatography or HPLC to purify this compound?
A: Reversed-phase chromatography separates compounds based on hydrophobicity, making it ideal for polar molecules. The key is to control the ionization of the carboxylic acid.
Causality: The carboxylic acid group exists in equilibrium between its neutral form (R-COOH) and its ionized, anionic form (R-COO⁻). The ionized form is much more polar and will have very little retention on a C18 column, leading to poor separation and peak shape.[3] By adding a small amount of acid to the mobile phase, you shift the equilibrium to the neutral, more hydrophobic form, which interacts better with the stationary phase.[3][4]
Protocol: Reversed-Phase (C18) Purification
-
Column: C18-functionalized silica gel column.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Solvent B: Acetonitrile (or Methanol) + 0.1% of the same acid.
-
Expert Tip: Formic acid is often preferred for mass spectrometry compatibility and is less aggressive than TFA. The rule of thumb is to adjust the mobile phase pH to be at least 2 units below the compound's pKa.[3]
-
-
Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol, DMSO) or directly in the mobile phase. If solubility is low, consider a solid loading technique where the compound is pre-adsorbed onto C18 silica.
-
Gradient Elution:
-
Start with a low percentage of organic solvent (e.g., 5-10% Solvent B) to ensure the compound binds to the column.
-
Run a linear gradient from 5% to 95% Solvent B over 10-20 column volumes.
-
Monitor the elution using a UV detector.
-
Diagram: Troubleshooting Reversed-Phase Chromatography
Caption: Troubleshooting common reversed-phase chromatography issues.
Q: Is Ion-Exchange Chromatography (IEX) a viable option?
A: Yes, anion-exchange chromatography is an excellent and powerful technique for purifying acidic compounds.[5][9]
Mechanism: In anion-exchange, the stationary phase contains fixed positive charges.
-
At a pH above the compound's pKa, the carboxylic acid is deprotonated (R-COO⁻) and carries a negative charge.
-
This negatively charged species binds ionically to the positively charged resin.
-
Neutral impurities are washed away with a low ionic strength buffer.
-
The desired compound is then eluted by either increasing the ionic strength of the buffer (e.g., with a salt gradient like NaCl) or by decreasing the pH to protonate the carboxylic acid, thus neutralizing its charge and releasing it from the resin.[1]
References
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
-
Crawford Scientific. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
- Google Patents. (1988). US4745200A - Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same.
- European Patent Office. (2013).
-
European Patent Office. (2021). EP3763700A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1491755, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | MDPI [mdpi.com]
- 9. reddit.com [reddit.com]
Common side reactions in the synthesis of "1,1-dioxothiane-4-carboxylic acid"
Technical Support Center: Synthesis of 1,1-dioxothiane-4-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and extensive laboratory experience. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring you achieve a high yield and purity of your target compound.
Overview of the Synthesis
The most common and reliable method for preparing this compound is the oxidation of its thioether precursor, tetrahydrothiopyran-4-carboxylic acid.[1] This transformation is a staple in organosulfur chemistry but requires careful control to avoid common pitfalls such as incomplete oxidation or the formation of unwanted byproducts.[2][3] This guide will focus on troubleshooting this critical oxidation step and the subsequent purification of the final product.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for converting the thioether to the sulfone, and how do I choose?
A1: The choice of oxidant is critical and depends on factors like scale, available equipment, and desired purity profile. Here are the common choices:
-
Hydrogen Peroxide (H₂O₂ in Acetic Acid): This is a cost-effective and "green" oxidant, making it suitable for large-scale synthesis.[4] However, the reaction can be exothermic and may require careful temperature control. It can also lead to side reactions if not properly managed.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and selective oxidant that works well on a lab scale.[3] It is known for clean conversions, but it is more expensive and produces m-chlorobenzoic acid as a byproduct, which must be removed during workup.
-
Oxone® (Potassium Peroxymonosulfate): A versatile and powerful oxidant that is relatively easy to handle. It works well in a biphasic system or in polar solvents like methanol/water. It is a strong oxidant, so over-oxidation is a potential concern.
Our recommendation for initial trials on a research scale is m-CPBA due to its predictability. For process scale-up, hydrogen peroxide is often the preferred choice due to economic and environmental factors.
Q2: Why is my reaction stalling at the sulfoxide intermediate?
A2: The oxidation of a thioether to a sulfone is a two-step process: Thioether → Sulfoxide → Sulfone. The first oxidation is generally much faster than the second. Stalling at the sulfoxide stage, forming 1-oxothiane-4-carboxylic acid, is a common issue. This typically happens for two reasons:
-
Insufficient Oxidant: You may not have used enough equivalents of the oxidizing agent. For a complete conversion to the sulfone, at least two full equivalents of a mono-oxidizing agent (like m-CPBA) are required.
-
Low Reaction Temperature: The second oxidation step (sulfoxide to sulfone) often requires more energy (higher temperature or longer reaction time) than the first. If the temperature is too low, the reaction may proceed to the sulfoxide and then stop.
Q3: Can the carboxylic acid group interfere with the oxidation reaction?
A3: Generally, the carboxylic acid group is stable under the conditions used for thioether oxidation.[5] However, under very harsh oxidative or acidic conditions, decarboxylation could theoretically occur, though it is not a commonly reported side reaction for this specific synthesis. The primary focus should be on controlling the oxidation at the sulfur center.
Troubleshooting Guide
This section addresses specific experimental problems in a Q&A format.
Problem 1: My NMR/LC-MS analysis shows a mixture of my starting material, the sulfoxide, and the desired sulfone product.
-
Possible Cause: Incomplete reaction due to insufficient oxidant, low temperature, or short reaction time. The relative rates of the two oxidation steps are the root cause.
-
Diagnostic Steps:
-
Use LC-MS to confirm the masses of the three components:
-
Tetrahydrothiopyran-4-carboxylic acid (Starting Material)
-
1-oxothiane-4-carboxylic acid (Sulfoxide)
-
This compound (Sulfone)
-
-
Use ¹H NMR to estimate the ratio of the components. The protons adjacent to the sulfur will have distinct chemical shifts for the thioether, sulfoxide, and sulfone, moving progressively downfield as the oxidation state of the sulfur increases.
-
-
Solutions:
-
Re-subject the mixture to reaction conditions: The simplest solution is to add another portion of the oxidant (e.g., 0.5 equivalents of m-CPBA) and continue stirring at the reaction temperature or slightly higher. Monitor the reaction by TLC or LC-MS every hour until the starting material and sulfoxide are consumed.
-
Optimize Stoichiometry: For future runs, increase the equivalents of oxidant. We recommend starting with 2.2-2.5 equivalents of m-CPBA or H₂O₂ to ensure the reaction goes to completion.
-
Problem 2: The reaction worked, but I am struggling to purify the final product. It is highly water-soluble and difficult to extract.
-
Possible Cause: The product, this compound, is a polar molecule containing both a sulfone and a carboxylic acid group, granting it high water solubility, especially in its carboxylate salt form.[6] Purification is often more challenging than the reaction itself.
-
Diagnostic Steps:
-
Check the pH of your aqueous layer during workup. If it is neutral or basic, your product is likely present as the highly soluble carboxylate salt.[7]
-
If you have an organic extract, concentrate it and analyze by NMR. If you see very little product, it has been lost to the aqueous phase.
-
-
Solutions & Protocols:
-
Acid-Base Extraction: This is the most effective method.[8]
-
After quenching the reaction, ensure the aqueous phase is basic (pH > 8) by adding a base like NaOH or Na₂CO₃. This will deprotonate the carboxylic acid byproduct from m-CPBA, making it water-soluble.
-
Wash the organic layer with this basic solution to remove acidic byproducts.
-
Isolate the aqueous layer containing your product salt. Cool it in an ice bath and acidify slowly with concentrated HCl or H₂SO₄ to a pH of ~1-2. Your product will now be in its protonated, less water-soluble form.
-
Extract the acidified aqueous layer multiple times with a polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Reversed-Phase Chromatography: If acidic byproducts are difficult to remove by extraction, reversed-phase flash chromatography is an excellent alternative for purifying polar carboxylic acids.[9] A typical mobile phase would be a gradient of water/acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Problem 3: My final product appears to be a different dicarboxylic acid, suggesting the ring has opened.
-
Possible Cause: While uncommon under standard conditions, aggressive oxidants or high temperatures in the presence of acid or base can potentially lead to oxidative cleavage of the ring. A study on a related tetrahydrothiopyran-4-one system showed formation of a sulphone dicarboxylic acid upon oxidation.
-
Diagnostic Steps:
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula. A ring-opened product will have a different formula (addition of oxygen atoms).
-
Analyze the ¹³C and ¹H NMR spectra carefully. Ring opening would lead to a complete change in the spin systems and the appearance of new signals corresponding to a linear chain, and likely a second carboxylic acid or aldehyde signal.
-
-
Solutions:
-
Milder Conditions: Switch to a milder oxidant or lower the reaction temperature. For example, if you used Oxone® at 50 °C, try m-CPBA at room temperature.
-
Control pH: Ensure the reaction is not run under strongly acidic or basic conditions unless the protocol explicitly requires it. Buffering the reaction mixture can sometimes prevent such side reactions.
-
Side Reaction Pathways
The key to a successful synthesis is minimizing the pathways that lead to byproducts. The diagram below illustrates the main reaction and the most common off-target species.
Caption: Key reaction pathways in the synthesis of this compound.
Key Experimental Protocols
Protocol 1: Oxidation using m-CPBA
-
Dissolve tetrahydrothiopyran-4-carboxylic acid (1.0 eq.) in dichloromethane (DCM) or ethyl acetate (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (77% max, 2.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material and sulfoxide intermediate are no longer visible.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) twice to remove m-chlorobenzoic acid.
-
Proceed with the acid-base extraction as described in Troubleshooting Problem 2 to isolate the product.
Protocol 2: Purification by Recrystallization
If the crude product obtained after extraction is a solid and >90% pure, recrystallization can be an effective final purification step.
-
Dissolve the crude solid in a minimal amount of a hot solvent. Good starting points are water, ethanol/water mixtures, or ethyl acetate.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the flask in a 4 °C refrigerator overnight.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Comparative Summary of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Pros | Cons / Common Side Reactions |
| H₂O₂ / Acetic Acid | 30% H₂O₂ (2.5-3.0 eq.), Acetic Acid, 50-70 °C | Inexpensive, environmentally friendly, good for large scale. | Exothermic, requires careful temperature control, can lead to over-oxidation or ring opening if not controlled.[4] |
| m-CPBA | 2.2-2.5 eq., DCM or EtOAc, 0 °C to RT | Highly reliable, predictable, clean conversion on a lab scale. | More expensive, byproduct (m-chlorobenzoic acid) must be removed.[3] |
| Oxone® | 2.2 eq., MeOH/H₂O or CH₃CN/H₂O, RT | Easy to handle solid, powerful oxidant, works well in polar solvents. | Can be too aggressive, leading to over-oxidation; workup can be more complex. |
References
- K. Selvaraj, V. P. S. Kumar, K. Ramarajan. (n.d.). Conformational and steric effects on the oxidation of some substituted tetrahydrothiopyran-4-ones and their I, l-dioxides by pyr.
- (n.d.). Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?.
- T. J. Donohoe, P. M. D. D. O'Malley, K. M. P. Wheelhouse. (2016). Recent Advances in the Synthesis of Sulfones.
- (n.d.). 4 - Organic Syntheses Procedure.
- (n.d.). Sulfur - Wikipedia.
- (n.d.). esterification of carboxylic acids with - Organic Syntheses Procedure.
- J. (2015). Thiols And Thioethers. Master Organic Chemistry.
- (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH.
- S. C. Das, M. M. Islam, S. Roy, P. Borah, D. Konwar. (2021).
- (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. LookChem.
- (n.d.).
- (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- (n.d.). US4745200A - Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same.
- (n.d.).
- (n.d.). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid.
- (2023). Reduction & Oxidation Reactions of Carboxylic Acids. Chemistry LibreTexts.
- (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
- (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH.
- (n.d.). US5387713A - Process for purification of carboxylic acids.
- (n.d.). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
- (2020). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts.
- (n.d.).
- (2019). Isolation of a Carboxylic acid : r/chemhelp. Reddit.
- (n.d.). Formation of Nitriles, Carboxylic Acids, and Derivatives by Oxidation, Substitution, and Addition.
- (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. teledyneisco.com [teledyneisco.com]
Stability of "1,1-dioxothiane-4-carboxylic acid" under different reaction conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1,1-dioxothiane-4-carboxylic acid (CAS 64096-87-3).[1][2][3] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and handling of this versatile building block. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Compound Profile: Understanding the Core Structure
This compound is a saturated heterocyclic compound featuring a six-membered ring containing a sulfone group and a carboxylic acid substituent. The sulfone moiety is a key structural feature; it is a strong electron-withdrawing group, rendering the adjacent methylene protons acidic. This electronic property, combined with the reactivity of the carboxylic acid, defines the compound's chemical behavior and potential stability issues.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄S | PubChem[2] |
| Molecular Weight | 178.21 g/mol | PubChem[2] |
| Appearance | White crystalline solid | ChemicalBook[3] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 64096-87-3 | PubChem[2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and general stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] Storage at 2-8°C is recommended. The sulfone functional group is generally stable, but the carboxylic acid moiety can be sensitive to environmental factors over extended periods. Avoid exposure to moisture and strong bases.
Q2: Is this compound stable in aqueous solutions? What is its pH sensitivity?
A2: The compound exhibits moderate stability in aqueous solutions.
-
Neutral to Mildly Acidic (pH 4-7): The compound is generally stable. The dissolution kinetics of carboxylic acids are pH-dependent, which can affect reaction rates.[6]
-
Strongly Acidic (pH < 2): While the sulfone and carboxylic acid groups are robust against acid-catalyzed hydrolysis under typical conditions, prolonged exposure to hot, strong acids could potentially lead to unforeseen degradation, though this is not a primary stability concern.[7]
-
Basic (pH > 8): The compound will be deprotonated to its carboxylate salt. While this improves aqueous solubility, strong bases (e.g., > 1M NaOH) and elevated temperatures should be avoided. The protons on the carbons alpha to the sulfonyl group are acidic and can be removed by strong bases, potentially initiating side reactions or ring-opening, although this requires harsh conditions.
Q3: Is the compound prone to decarboxylation upon heating?
A3: Unlike β-keto acids, which readily decarboxylate upon heating through a cyclic transition state, this compound is not structurally primed for this specific mechanism.[8][9] The sulfone group is in the γ-position relative to the carboxyl group. Therefore, thermal decarboxylation is not expected under standard reaction conditions (e.g., reflux in common organic solvents). However, like most organic carboxylic acids, decomposition can occur at very high temperatures (>200-250°C), which may involve decarboxylation.[10]
Q4: What are the primary safety and handling precautions for this compound?
A4: Based on data for the compound and similar structures, it is classified as a skin, eye, and respiratory irritant.[2] Always handle this compound in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][11] Avoid creating dust. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guide: From Problem to Solution
This section provides solutions to specific experimental challenges you may encounter.
Problem 1: Low Yield in Amide Coupling Reactions
You are performing an amide coupling reaction with an amine using a standard coupling agent (e.g., EDC, HBTU), but the yield of the desired amide is consistently low.
Possible Causes & Diagnostic Workflow
The following diagram outlines a systematic approach to diagnosing the issue.
Caption: Potential reaction and degradation pathways.
Troubleshooting Steps
-
Analyze the Conditions: Correlate the unexpected peak with the reaction conditions.
-
Strong Base (e.g., LDA, NaH) or Heat? You may be seeing evidence of reactions involving the α-sulfonyl protons. This is rare but possible under harsh conditions.
-
Strong Reducing Agent (e.g., LiAlH₄)? You likely reduced the carboxylic acid to the corresponding primary alcohol.
-
Alcohol present as solvent/reagent? You may have formed an ester, especially if acidic conditions were used.
-
-
Characterize the Impurity: Obtain mass spectral data for the unknown peak. Does the mass correspond to a decarboxylated product, a ring-opened product, or a salt?
-
Perform a Control Experiment: Run the reaction without the coupling partner but under the same conditions (solvent, base, temperature) to see if the starting material degrades on its own.
Problem 3: Compound Fails to Dissolve in the Reaction Solvent
You are having difficulty achieving a homogeneous solution for your reaction.
Solubility Profile & Recommendations
-
Aqueous Solubility: Sparingly soluble in water at neutral pH. Solubility increases significantly at pH > 8 due to the formation of the carboxylate salt.
-
Organic Solvent Solubility:
-
Good: DMSO, DMF, Methanol
-
Moderate: THF, Acetone
-
Poor: Dichloromethane (DCM), Chloroform, Diethyl Ether, Hexanes
-
Recommendations:
-
For reactions requiring non-polar solvents like DCM, consider converting the acid to its acid chloride first, which may have better solubility.
-
Alternatively, using a co-solvent system (e.g., THF/DMF) can improve solubility.
-
If using a base, adding the base to a suspension of the acid in the solvent can often help dissolve it by forming the more soluble salt in situ.
References
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
-
Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation. Organic Chemistry Frontiers. [Link]
-
Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation. Organic Chemistry Frontiers. [Link]
-
Synthesis of β-keto sulfones: Via a multicomponent reaction through sulfonylation and decarboxylation. ResearchGate. [Link]
- Reactivity of cyclic sulfides in reactions with quinones. ElectronicsAndBooks. (Link unavailable)
-
Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. RSC Publishing. [Link]
-
Sulfone. Wikipedia. [Link]
- SAFETY DATA SHEET for 1H-Indole-2-carboxylic acid. Thermo Fisher Scientific. (Link unavailable)
-
Cyclic sulfone containing compounds which showed strong biological activity. ResearchGate. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
- Safety Data Sheet for 2,2-dimethyl-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid. Enamine. (Link unavailable)
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. [Link]
-
Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. [Link]
-
Decarboxylative Sulfinylation Enables a Direct, Metal-Free Access to Sulfoxides from Carboxylic Acids. PubMed Central. [Link]
-
9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
The carboxylic acid to sulfonyl functional group interconversion. ResearchGate. [Link]
- 1-Methyl-2,3-dioxoindoline-5-carboxylic acid Safety Data Sheet. AK Scientific, Inc. (Link unavailable)
-
Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. ResearchGate. [Link]
-
1, 1-dioxo-tetrahydrothiopyran-4-carboxylic acid, min 97%, 1 gram. CP Lab Safety. [Link]
- 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use.
-
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. PubChem. [Link]
-
4-Ethyl-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid. PubChem. [Link]
- Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process.
-
21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]
- Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Semantic Scholar. (Link unavailable)
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
Biodegradation of 1,4-Dioxane by a Novel Strain and Its Biodegradation Pathway. ResearchGate. [Link]
-
1,4-Dioxane Degradation Pathway. Eawag-BBD. [Link]
-
Synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. ResearchGate. [Link]
-
Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]
-
List of carboxylic acid compounds that have been associated with toxic reactions. ResearchGate. [Link]
- Tetrazine-triggered release of carboxylic-acid containing molecules for activation of an anti-inflammatory drug. University of Cambridge. (Link unavailable)
-
Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. DESWATER. [Link]
-
Synthesis of Carboxylic Acids | 4 Must-Know Reactions. YouTube. [Link]
-
pH dependent stability of 4. ResearchGate. [Link]
- Method of producing salts of 1,3-dioxolane-4-carboxylic acids and method of using same.
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]
-
Carboxylic Acid Derivative Reactions. YouTube. [Link]
-
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link]
- Thermal salt splitting of ammonium carboxylates.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 1,1-Dioxothiane-4-Carboxylic Acid Esterification
Welcome to the technical support center for the esterification of 1,1-dioxothiane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the specific challenges associated with this substrate. The presence of the electron-withdrawing sulfone group significantly impacts the reactivity of the carboxylic acid, necessitating careful optimization of reaction conditions.
I. Frequently Asked Questions (FAQs)
Q1: Why is the esterification of this compound challenging compared to simple aliphatic carboxylic acids?
The primary challenge arises from the electronic effect of the 1,1-dioxothiane moiety. The two oxygen atoms on the sulfur atom are strongly electron-withdrawing, which reduces the electron density of the entire ring system, including the carboxylic acid group. This deactivation makes the carbonyl carbon of the carboxylic acid less electrophilic and therefore less susceptible to nucleophilic attack by an alcohol.[1] Consequently, standard esterification methods may result in low yields or require harsh conditions.
Q2: What are the primary methods for the esterification of this substrate?
There are three main strategies to consider, each with its own advantages and disadvantages:
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][3][4] While straightforward, the equilibrium nature of the reaction requires strategic removal of water to drive the reaction towards the product.[1][5][6][7][8][9]
-
Carbodiimide-Mediated Esterification (e.g., Steglich Esterification): This method utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[10][11][12][13][14][15] It is particularly effective for sterically hindered substrates and proceeds under mild conditions.[10][11][12]
-
Mitsunobu Reaction: This redox-condensation reaction uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic attack by the carboxylate.[16][17][18][19] It is known for its mild conditions and stereochemical inversion at the alcohol center.[17][19]
Q3: How do I choose the right esterification method?
The selection of the optimal method depends on the specific alcohol being used and the scale of the reaction.
| Method | Ideal For | Advantages | Disadvantages |
| Fischer-Speier Esterification | Simple, unhindered primary and secondary alcohols.[2] | Cost-effective, simple setup.[2] | Reversible, may require harsh conditions (heat, strong acid).[3][5] |
| Steglich Esterification | Sterically hindered alcohols, acid-sensitive substrates.[10][12][15] | Mild conditions, high yields.[10][12][14] | Stoichiometric byproducts can complicate purification.[20] |
| Mitsunobu Reaction | Secondary alcohols where stereochemical inversion is desired, valuable substrates.[17][19] | Very mild conditions, high functional group tolerance.[19] | Expensive reagents, stoichiometric byproducts.[18] |
| Yamaguchi Esterification | Macrolactonization and sterically demanding esters. | High yields for complex molecules.[20][21][22][23] | Requires a specific activating agent (Yamaguchi reagent).[21][23] |
II. Troubleshooting Guide
This section addresses common issues encountered during the esterification of this compound and provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for low ester yield.
Q4: My Fischer esterification has stalled with a low conversion rate. What should I do?
A low conversion in Fischer esterification is often due to the reaction reaching equilibrium.[1][5] To drive the reaction forward, you can:
-
Increase the excess of one reactant: Using the alcohol as the solvent is a common and effective strategy.[6]
-
Remove water: Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[2][5][6] Alternatively, adding a drying agent like molecular sieves can be effective.[6]
-
Increase catalyst loading or use a stronger acid: Ensure your acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is fresh and used at an appropriate concentration (typically 1-5 mol%).[2][6]
Q5: I am observing significant byproduct formation in my Steglich esterification. How can this be minimized?
The primary side reaction in a Steglich esterification is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[12] This is more prevalent with less nucleophilic alcohols. To mitigate this:
-
Ensure the presence of DMAP: DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that reacts rapidly with the alcohol, outcompeting the rearrangement.[10][12] A catalytic amount of 5-10 mol% is typically sufficient.[12][14]
-
Control the reaction temperature: Running the reaction at 0°C to room temperature can help minimize side reactions.[14]
Q6: My Mitsunobu reaction is not proceeding. What are the critical parameters to check?
The Mitsunobu reaction is sensitive to several factors:
-
Reagent Quality: Ensure that the triphenylphosphine and the azodicarboxylate (DEAD or DIAD) are of high purity and anhydrous.
-
Order of Addition: The order of reagent addition can be critical. The standard protocol involves adding the azodicarboxylate slowly to a solution of the carboxylic acid, alcohol, and triphenylphosphine at 0°C.[16]
-
pKa of the Carboxylic Acid: The pKa of the nucleophile (the carboxylate) should ideally be below 13.[18] While this compound is expected to be sufficiently acidic, this can be a limiting factor for other substrates.
Q7: How should I purify the final ester product?
The purification strategy depends on the esterification method used and the physical properties of the product.
-
General Workup: For all methods, a standard aqueous workup is typically performed. This involves washing the organic layer sequentially with a dilute acid (to remove any basic catalysts like DMAP), a saturated solution of sodium bicarbonate (to remove unreacted carboxylic acid), and brine.[5][6] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.[6][24]
-
Removal of Byproducts:
-
Steglich Esterification: The dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration.[25]
-
Mitsunobu Reaction: Triphenylphosphine oxide and the reduced azodicarboxylate can be challenging to remove. Column chromatography is often necessary for complete purification.
-
-
Final Purification: The crude ester can be further purified by recrystallization if it is a solid, or by distillation under reduced pressure if it is a high-boiling liquid.[7][24][26][27]
III. Experimental Protocols
Protocol 1: Fischer-Speier Esterification using a Dean-Stark Trap
This protocol is suitable for primary and secondary alcohols where a large excess can be used or when water removal is critical.
Caption: Fischer-Speier Esterification Workflow.
Protocol 2: Steglich Esterification
This protocol is ideal for sterically hindered or acid-sensitive alcohols.
Caption: Steglich Esterification Workflow.
Protocol 3: Mitsunobu Reaction
This protocol is suitable for secondary alcohols where stereochemical inversion is desired.
Caption: Mitsunobu Reaction Workflow.
IV. References
-
Steglich Esterification Definition - Organic Chemistry Key Term. Fiveable. Available from:
-
Troubleshooting low yield in benzyl phenylacetate esterification. Benchchem. Available from:
-
Technical Support Center: Strategies for Managing Equilibrium in Esterification Reactions. Benchchem. Available from:
-
Steglich Esterification Guide. Scribd. Available from:
-
山口ラクトン化反応とは? 意味をやさしく解説. サードペディア百科事典. Available from:
-
Fischer–Speier esterification. Wikipedia. Available from: [Link]
-
Steglich Esterification. Organic Chemistry Portal. Available from: [Link]
-
山口ラクトン化反応. Wikipedia. Available from: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available from: [Link]
-
山口ラクトン化反応【Yamaguchi Esterification】. 化学に関する情報を発信 - カズ塾. Available from: [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available from: [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. Available from: [Link]
-
General procedures for the purification of Esters. Chempedia - LookChem. Available from: [Link]
-
Esterification Lab Answers. Available from:
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available from: [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available from: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available from: [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]
-
Acid to Ester - Common Conditions. Available from:
-
Mitsunobu reaction. Wikipedia. Available from: [Link]
-
山口マクロラクトン化はラクトン合成の名盤反応. とらおの有機化学. Available from: [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. Journal of Organic Chemistry. Available from: [Link]
-
Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. ResearchGate. Available from: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]
-
esterification of carboxylic acids with. Organic Syntheses Procedure. Available from: [Link]
-
08.08 Esterification of Carboxylic Acids. YouTube. Available from: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]
-
Fischer Esterification. Chemistry LibreTexts. Available from: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available from: [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. Available from: [Link]
-
Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry - HSCprep. Available from: [Link]
-
山口マクロラクトン化の反応機構. YouTube. Available from: [Link]
-
Method for the preparation of sulfonic acid esters from free sulfonic acids. Google Patents. Available from:
-
or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid.. BYJU'S. Available from: [Link]
-
2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use. European Patent Office. Available from: [Link]
-
Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. ResearchGate. Available from: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fiveable.me [fiveable.me]
- 11. scribd.com [scribd.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yamaguchiマクロラクトン化はラクトン合成の名盤反応 - とらおの有機化学 [tora-organic.com]
- 21. pedia.3rd-in.co.jp [pedia.3rd-in.co.jp]
- 22. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]
- 23. kazujuku.com [kazujuku.com]
- 24. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
Challenges in the scale-up synthesis of "1,1-dioxothiane-4-carboxylic acid"
Welcome to the technical support center for the synthesis of 1,1-dioxothiane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up synthesis of this important building block. We provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the precursor, tetrahydrothiopyran-4-carboxylic acid. The second, critical stage is the oxidation of the sulfide to the desired sulfone. Both stages present unique challenges, particularly during scale-up.
II. Stage 1: Synthesis of Tetrahydrothiopyran-4-carboxylic Acid
A common and scalable route to the sulfide precursor involves the formation of a dicarboxylic acid intermediate, followed by a controlled decarboxylation.
Experimental Protocol: Synthesis of Tetrahydrothiopyran-4-carboxylic Acid
-
Cyclization: Diethyl malonate is reacted with bis(2-chloroethyl) sulfide in the presence of a base (e.g., sodium ethoxide) to form diethyl tetrahydrothiopyran-4,4-dicarboxylate.
-
Hydrolysis: The resulting diester is hydrolyzed using a strong base like sodium hydroxide to yield the disodium salt of tetrahydrothiopyran-4,4-dicarboxylic acid.
-
Acidification: Careful acidification with a mineral acid (e.g., HCl) precipitates tetrahydrothiopyran-4,4-dicarboxylic acid.
-
Decarboxylation: The dicarboxylic acid is heated in a high-boiling solvent (e.g., xylene with paraffin oil) to induce decarboxylation, yielding tetrahydrothiopyran-4-carboxylic acid.[1]
Troubleshooting & FAQs: Stage 1
Question: During the cyclization step, I'm observing low yields and the formation of polymeric byproducts. What could be the cause?
Answer: This is a common issue when working with bifunctional electrophiles like bis(2-chloroethyl) sulfide. The primary cause is often intermolecular reactions competing with the desired intramolecular cyclization. On a larger scale, concentration effects become more pronounced.
-
Causality: At high concentrations, the probability of a molecule of the malonate reacting with two different molecules of the sulfide increases, leading to oligomers and polymers.
-
Solution: Employ high-dilution principles. Add the bis(2-chloroethyl) sulfide slowly to the reaction mixture containing the deprotonated diethyl malonate. This maintains a low concentration of the electrophile, favoring the intramolecular cyclization. Ensure efficient stirring to quickly disperse the added reagent.
Question: The decarboxylation of tetrahydrothiopyran-4,4-dicarboxylic acid is giving me a dark, impure product with inconsistent yields. How can I improve this step?
Answer: Uncontrolled decarboxylation at high temperatures can lead to side reactions and decomposition.[1]
-
Causality: The reaction is exothermic once it begins, and localized overheating can cause charring and the formation of degradation products. The evolution of CO2 can also be rapid and difficult to control on a large scale.
-
Solutions:
-
Controlled Heating: Use a high-boiling, inert solvent like xylene mixed with paraffin oil to ensure even heat distribution.[1] Heat the mixture gradually to the target temperature (typically 120-130°C).
-
Portion-wise Addition: For larger batches, consider adding the dicarboxylic acid in portions to the hot solvent to manage the rate of CO2 evolution and the exotherm.[1]
-
Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to color formation.
-
III. Stage 2: Oxidation of Tetrahydrothiopyran-4-carboxylic Acid to this compound
The oxidation of the cyclic sulfide to the corresponding sulfone is the final and most critical step. The choice of oxidant and reaction conditions are paramount for a safe and efficient scale-up.
Experimental Protocol: Oxidation using Hydrogen Peroxide
-
Dissolution: Dissolve tetrahydrothiopyran-4-carboxylic acid in a suitable solvent, such as acetic acid.
-
Oxidant Addition: Slowly add a stoichiometric excess (typically 2.1-2.5 equivalents) of 30-35% aqueous hydrogen peroxide, maintaining the temperature between 20-30°C with external cooling.
-
Reaction Monitoring: Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed and the intermediate sulfoxide is fully converted to the sulfone.
-
Work-up and Isolation: Quench any excess peroxide, followed by precipitation or extraction to isolate the product.
Troubleshooting & FAQs: Stage 2
Question: My oxidation reaction is highly exothermic and difficult to control on a larger scale. What are the primary safety concerns and how can I mitigate them?
Answer: Sulfide oxidations are notoriously exothermic, and thermal runaway is a significant safety hazard, especially with peroxide-based oxidants.[2]
-
Causality: The oxidation of a sulfide to a sulfone is a thermodynamically favorable process that releases a substantial amount of heat.[2] Accumulation of unreacted oxidant followed by a sudden increase in reaction rate can lead to a rapid temperature and pressure increase.
-
Solutions:
-
Controlled Addition: The oxidant (e.g., hydrogen peroxide) must be added slowly and sub-surface to a well-stirred solution of the sulfide.[3]
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity to dissipate the heat generated. A jacketed reactor with a circulating coolant is essential for scale-up.
-
Reaction Monitoring: Continuously monitor the internal temperature of the reaction. Any deviation from the expected temperature profile could indicate a problem.
-
Flow Chemistry: For very large scales, consider using a continuous flow reactor. This minimizes the volume of the reaction mixture at any given time, providing superior heat transfer and control.[2]
-
Question: I'm using m-CPBA for the oxidation, but the removal of m-chlorobenzoic acid is problematic during work-up. How can I simplify the purification?
Answer: The byproduct, m-chlorobenzoic acid, has similar polarity to the desired product, making chromatographic separation difficult. A chemical work-up is often more effective.
-
Causality: Both the product and the byproduct are carboxylic acids, leading to similar solubility and chromatographic behavior.
-
Solutions:
-
Aqueous Base Wash: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base solution, such as sodium bicarbonate or sodium carbonate. This will deprotonate both carboxylic acids, extracting them into the aqueous layer.
-
Precipitation: Cool the reaction mixture to 0°C to precipitate the bulk of the m-chlorobenzoic acid, which can then be removed by filtration.[4]
-
Selective Precipitation: After separating the aqueous layer from the base wash, carefully re-acidify it. The product, this compound, is often more water-soluble than m-chlorobenzoic acid, which may allow for selective precipitation of the byproduct.
-
Question: The final product, this compound, is difficult to crystallize and purify. What strategies can I employ?
Answer: The high polarity imparted by both the sulfone and carboxylic acid functional groups can make crystallization challenging.
-
Causality: The molecule is highly polar and can form strong hydrogen bonds with water and other polar solvents, which can inhibit the formation of a well-ordered crystal lattice.
-
Solutions:
-
Solvent System Screening: Experiment with various solvent/anti-solvent systems. A good starting point is a polar, protic solvent in which the compound is soluble (e.g., water, methanol, ethanol) followed by the addition of a less polar anti-solvent (e.g., isopropanol, acetone, acetonitrile) to induce crystallization.
-
pH Adjustment: The solubility of your product is highly pH-dependent. Ensure you are at a pH well below the pKa of the carboxylic acid (typically pH < 2) to ensure it is in the neutral form, which is generally less soluble in water than its carboxylate salt.
-
Seeding: If you have a small amount of pure crystalline material, use it to seed a supersaturated solution to promote crystallization.
-
Reversed-Phase Chromatography: For high-purity material on a smaller scale, reversed-phase flash chromatography can be an effective, albeit more expensive, purification method for polar compounds.[5]
-
IV. Visualization of Key Processes
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Oxidation Exotherm
Caption: Decision tree for managing exothermic events during oxidation.
V. Summary of Key Scale-Up Parameters
| Parameter | Stage 1 (Decarboxylation) | Stage 2 (Oxidation) | Rationale |
| Temperature Control | Gradual heating to 120-130°C | Maintain 20-30°C during addition | Prevents decomposition and side reactions; critical for managing exotherm and preventing thermal runaway.[1][2] |
| Addition Rate | Portion-wise addition of diacid to hot solvent | Slow, controlled addition of oxidant | Manages CO2 evolution; prevents accumulation of oxidant and uncontrolled exotherm.[1][3] |
| Solvent Choice | High-boiling, inert (e.g., Xylene) | Polar, protic (e.g., Acetic Acid) | Ensures even heat distribution; provides good solubility for the starting material and compatibility with the oxidant. |
| Safety Considerations | Vigorous gas evolution | Strong exotherm, potential for runaway | Requires adequate ventilation and pressure relief; necessitates robust cooling and monitoring systems.[2] |
| Work-up Strategy | Extraction | Base wash, precipitation, or crystallization | Removes solvent and byproducts; critical for isolating a highly polar product from polar impurities.[4] |
VI. References
-
Specific Solvent Issues / Safety Issues with Sulphide Oxidations. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Workup: mCPBA Oxidation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Sulfide Oxidation with Hydrogen Peroxide. (n.d.). USP Technologies. Retrieved from [Link]
-
Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1,1-dioxothiane-4-carboxylic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,1-dioxothiane-4-carboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our goal is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to ensure you achieve the highest possible purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is almost always linked to its synthesis, which typically involves the oxidation of tetrahydrothiopyran-4-carboxylic acid.[1] Therefore, the primary impurities are process-related.
Common Impurities and Their Origins:
| Impurity | Chemical Name | Origin | Analytical Signature (1H NMR) |
| Starting Material | Tetrahydrothiopyran-4-carboxylic acid | Incomplete reaction | Absence of downfield shift for protons α to sulfur. |
| Intermediate | 1-Oxothiane-4-carboxylic acid (Sulfoxide) | Incomplete oxidation | Distinct signals for protons α to the sulfoxide group, often appearing as complex diastereotopic multiplets. |
| Side-Product | Sulfone or Sulfoxide Dimers/Oligomers | Harsh oxidation conditions | Complex baseline or broad, unresolvable peaks. |
| Reagent Residue | e.g., m-Chlorobenzoic acid (from m-CPBA) | Post-oxidation workup | Aromatic signals in the 7.0-8.0 ppm range. |
| Solvent Residue | e.g., Acetic Acid, Ethyl Acetate | Reaction or workup | Characteristic singlets (around 2.1 ppm for AcOH) or quartet/triplet patterns. |
The oxidation of sulfides to sulfones proceeds via a sulfoxide intermediate.[1] Insufficient oxidant or reaction time will lead to the presence of the sulfoxide, which can be challenging to separate due to its similar polarity.
Q2: My crude product is a persistent, sticky oil instead of a solid. How can I induce crystallization?
A2: "Oiling out" is a common problem, especially when residual solvents or impurities are present, which disrupt the crystal lattice formation.
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all residual solvents are removed by drying the sample under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.
-
Solvent Titration (Scratch Method): Dissolve the oil in a minimal amount of a good solvent (e.g., acetone, methanol). Add a poor solvent (e.g., hexanes, diethyl ether) dropwise until the solution becomes faintly cloudy (turbid). Vigorously scratch the inside of the flask with a glass rod at the liquid-air interface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the supersaturated solution to initiate crystallization.
-
Purification First: If the oil persists, it indicates significant impurity levels. Proceed with a preliminary purification step like acid-base extraction or column chromatography before attempting recrystallization again.
Q3: What is the most reliable, all-purpose purification method for this compound on a lab scale?
A3: For removing non-acidic impurities, acid-base extraction is exceptionally effective and should be the first method considered.[2] This technique leverages the acidic nature of the carboxylic acid group. The high polarity of both the sulfone and carboxylic acid moieties makes standard normal-phase chromatography challenging.[3][4]
The general principle involves:
-
Dissolving the crude material in an organic solvent (e.g., Ethyl Acetate).
-
Extracting with a mild aqueous base (e.g., sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble carboxylate salt. Neutral impurities remain in the organic layer.
-
Separating the aqueous layer, acidifying it (e.g., with 1M HCl) to precipitate the pure carboxylic acid.
-
Filtering the solid or extracting it back into an organic solvent.
Q4: How can I definitively confirm the purity of my final product?
A4: A combination of methods is necessary for a comprehensive purity assessment.
-
1H and 13C NMR: Confirms the chemical structure and detects proton- or carbon-bearing impurities. The absence of peaks corresponding to starting materials or solvents is a key indicator.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity determination. A reverse-phase C18 column is ideal for this polar compound.[5] A single sharp peak on the chromatogram (e.g., at >98% area by UV detection) and a corresponding mass spectrum matching the product's molecular weight provide strong evidence of purity.
-
Melting Point: A sharp, well-defined melting point range (typically < 2 °C) is a classic indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.
Section 2: Troubleshooting and Detailed Guides
This section provides deeper, step-by-step guidance on specific experimental challenges.
Q5: I'm struggling with recrystallization. How do I perform an effective solvent screen?
A5: The key is to find a solvent (or solvent pair) that completely dissolves your compound when hot but provides very low solubility when cold. Given the polar nature of this compound, polar solvents are a good starting point.[6]
Workflow for Solvent Selection
Caption: Decision workflow for selecting a recrystallization solvent.
Protocol: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the compound.
-
Induce Precipitation: While the solution is still hot, add water dropwise until you observe persistent cloudiness.
-
Re-dissolution: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent mixture (the same ratio of ethanol/water), and dry them under a vacuum.
Q6: My compound streaks badly on silica gel. What are my options for chromatographic purification?
A6: Streaking on silica is common for carboxylic acids due to strong, non-specific binding to the acidic silanol groups on the stationary phase.[3] While you can try adding acetic acid to the mobile phase, removing it completely from the final product can be difficult.[7] Reverse-phase chromatography is the superior choice. [5][8]
Workflow: Choosing a Chromatography Method
Caption: Logic for selecting the appropriate chromatography technique.
Protocol: Purity Assessment by Reverse-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water/Acetonitrile. This method is excellent for separating the highly polar this compound from less polar impurities like unreacted starting material or the intermediate sulfoxide.[5]
Section 3: Detailed Standard Operating Procedures (SOPs)
SOP 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral or basic impurities from the acidic target compound.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of EtOAc (e.g., 100 mL for 5 g of crude material) in a separatory funnel.
-
Base Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Layer Separation: Allow the layers to separate. The top layer is the organic phase (EtOAc) containing neutral impurities. The bottom layer is the aqueous phase containing the sodium salt of your product.
-
Repeat Extraction: Drain the aqueous layer into a clean flask. Add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small portion of fresh EtOAc to remove any trapped organic impurities. Discard this organic wash.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is ~1-2 (confirm with pH paper). A white precipitate of the pure product should form.
-
Isolation:
-
Method A (Filtration): If a dense precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold deionized water. Dry thoroughly under a high vacuum.
-
Method B (Extraction): Extract the acidified aqueous solution three times with fresh portions of EtOAc. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
References
- University of Rochester, Department of Chemistry.
- Various Authors. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?
- Zhang, Q., et al. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
- Organic Chemistry Portal.
- Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros.
- Wikipedia. Sulfone.
- Biotage. (2023).
- Google Patents. (1994). A process for preparing sulfones. WO1994021603A1.
- IT Medical Team.
- LookChem.
- Teledyne ISCO. (2012).
Sources
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,1-Dioxothiane-4-Carboxylic Acid Reaction Work-Up
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 1,1-dioxothiane-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the post-reaction work-up and purification of this compound. The unique bifunctional nature of this molecule, containing both a polar sulfone group and an acidic carboxylic acid moiety, presents specific challenges that require a well-designed purification strategy. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your protocol for maximum yield and purity.
Troubleshooting Guide
This section addresses specific problems you might encounter during the experimental work-up. Each answer provides a causal explanation and a step-by-step solution.
Q1: I have completed the oxidation of tetrahydro-2H-thiopyran-4-carboxylic acid, but after acidification of the aqueous layer, I'm getting a very low yield, or no precipitate at all. What's going wrong?
A1: This is a common issue that typically points to one of three root causes: incomplete precipitation due to incorrect pH, high water solubility of the product, or incomplete extraction into the aqueous phase initially.
-
Causality & Explanation: this compound is a carboxylic acid. To precipitate it from an aqueous solution, the carboxylate anion (R-COO⁻) must be fully protonated to its neutral form (R-COOH), which is significantly less water-soluble.[1] This requires lowering the pH to a value at least 1-2 units below the compound's pKa. If the pH is too high, the compound remains in its ionized, water-soluble salt form. Furthermore, the presence of the polar sulfone group can increase the compound's overall water solubility compared to a simple carboxylic acid, meaning it may not "crash out" of solution as readily.
-
Step-by-Step Troubleshooting Protocol:
-
Verify pH: Use a calibrated pH meter or high-quality pH paper to check the pH of your aqueous solution. Do not rely on stoichiometric calculations alone. The target pH should be ≤ 2 .
-
Re-acidify if Necessary: If the pH is above 2, add concentrated HCl dropwise with vigorous stirring until the target pH is reached and maintained.[1]
-
Induce Precipitation: If the solution remains clear even at the correct pH, precipitation may need to be induced.
-
Cooling: Place the flask in an ice-water bath for 30-60 minutes. Lowering the temperature decreases the solubility of the product.
-
Salting Out: The polarity of the sulfone group can lead to significant water solubility. Increase the ionic strength of the aqueous solution by adding solid sodium chloride (NaCl) until saturation. This "salting out" effect reduces the solvation of your organic compound, promoting precipitation.[2]
-
-
Back-Extraction: If precipitation is still unsuccessful, the product is likely too soluble in water. In this case, perform a back-extraction. Extract the acidified aqueous solution (pH ≤ 2) multiple times (e.g., 3 x 50 mL for a 100 mL aqueous phase) with a suitable organic solvent like ethyl acetate or dichloromethane. The neutral R-COOH will move into the organic phase.[3] Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to recover your product.
-
Q2: After acidifying my basic aqueous extract, the product separated as a sticky oil or gum instead of a crystalline solid. How can I isolate a solid product?
A2: Oiling out is typically caused by the presence of impurities which depress the melting point of the compound, or by residual solvent. The goal is to remove these impurities or find a suitable solvent system from which the compound can crystallize.
-
Causality & Explanation: Impurities, such as unreacted starting material, the intermediate sulfoxide, or residual organic solvent from the initial extraction, act as a contaminant that disrupts the formation of a stable crystal lattice. This results in the product separating as a supercooled liquid or amorphous solid (an oil or gum).
-
Troubleshooting & Isolation Protocol:
-
Attempt Trituration: Decant the aqueous layer as much as possible. Add a small volume of a solvent in which your desired product is expected to have low solubility, but the impurities are soluble. For a polar compound like this, a non-polar solvent like hexanes, diethyl ether, or cold water can be effective.
-
Stir the oil vigorously with a glass rod, scratching the sides of the flask. This process, called trituration, washes away impurities and can provide the energy needed to induce crystallization.
-
If a solid forms, filter it and wash with a small amount of the cold trituration solvent.
-
Proceed to Recrystallization: Whether you obtained a solid from trituration or still have an oil, recrystallization is the definitive next step. If you have an oil, dissolve it in a minimum amount of a suitable hot solvent and proceed with the recrystallization protocol.
-
Q3: My final product is contaminated with the starting thioether or the intermediate sulfoxide. My acid-base extraction doesn't seem to be selective enough. How can I improve purity?
A3: This indicates that the initial base extraction was either not efficient enough or that some non-acidic impurities were carried over, possibly in an emulsion. A more careful extraction or a final purification step is necessary.
-
Causality & Explanation: An acid-base extraction relies on the differential partitioning of acidic and non-acidic compounds between immiscible organic and aqueous layers.[3] The carboxylic acid should be deprotonated by the base and move to the aqueous layer, while the neutral thioether and the weakly basic/neutral sulfoxide should remain in the organic layer.[4][5] Carry-over can occur if the layers are not allowed to separate fully, an emulsion forms, or the pH of the initial extraction was not sufficiently high to fully deprotonate the carboxylic acid.
-
Refined Purification Strategy:
-
Optimize Extraction:
-
Ensure the pH of the initial extraction is sufficiently basic (pH 10-11) to completely convert the carboxylic acid to its salt.
-
Use a weaker base like sodium bicarbonate (NaHCO₃). The pKa of a typical carboxylic acid is ~4-5, while the pKa of carbonic acid is ~6.4. NaHCO₃ is basic enough to deprotonate the carboxylic acid but may not interact as strongly with the sulfoxide, potentially offering better selectivity.[3]
-
-
Perform a Pre-Wash: Before the basic extraction, wash the organic layer with brine (saturated NaCl solution). This helps to remove water-soluble impurities and can aid in breaking any emulsions that may have formed.[2]
-
Recrystallization: This is the most critical step for removing persistent, structurally similar impurities. The key is selecting an appropriate solvent system.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, start with polar protic solvents.
-
Recommended Solvents to Screen:
-
Water
-
Ethanol/Water mixture
-
Isopropanol/Water mixture
-
Ethyl Acetate
-
-
-
| Solvent System | Rationale |
| Water | Highly polar, matches polarity of both functional groups. May have high solubility even when cold. |
| Ethanol/Water | A common choice for polar compounds. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and then cool slowly. |
| Isopropanol | Less polar than ethanol, may offer better solubility differential between hot and cold. |
| Ethyl Acetate | A moderately polar solvent that can be effective if water-based systems fail. |
Frequently Asked Questions (FAQs)
Q1: What is the standard, high-level workflow for the work-up of this compound after an oxidation reaction?
A1: The general procedure follows a sequence of quenching, extraction, isolation, and purification. This workflow ensures that excess reagents are neutralized and the product is separated from byproducts and impurities based on its acidic properties.
Caption: General Work-Up Workflow
Q2: What is the critical pH range I should target for the extraction and subsequent precipitation steps?
A2: The pH is the most critical parameter in an acid-base extraction. Using the wrong pH will lead to poor separation and low yields. The optimal pH is determined by the pKa of the carboxylic acid group.
-
Causality & Explanation: To extract the acid into the aqueous phase, you need to convert it to its highly water-soluble salt form (R-COO⁻). This is achieved by using a base to raise the pH well above the compound's pKa. Conversely, to precipitate the acid from the aqueous phase, you must convert it back to its neutral, less soluble form (R-COOH) by adding acid to lower the pH well below its pKa.[6][7]
| Step | Procedure | Target pH | Rationale |
| 1. Extraction | Add aqueous base (e.g., 1M NaOH) to the crude mixture. | 10 - 11 | Ensures complete deprotonation of the carboxylic acid (pKa ≈ 4-5) to its carboxylate salt, maximizing its partitioning into the aqueous layer.[3] |
| 2. Precipitation | Add strong acid (e.g., 6M HCl) to the separated aqueous layer. | ≤ 2 | Ensures complete protonation of the carboxylate back to the neutral carboxylic acid, minimizing its solubility in water and causing it to precipitate.[1] |
Q3: My extraction is plagued by a persistent emulsion. How can I resolve this?
A3: Emulsions are common when performing extractions, especially if the mixture is shaken too vigorously or if surfactants are present. They are a third, murky layer between the organic and aqueous phases that prevents clean separation.
-
Causality & Explanation: An emulsion is a stable dispersion of one immiscible liquid within another. The sulfone group in your molecule can have some surfactant-like properties, stabilizing droplets and preventing them from coalescing.
-
Troubleshooting Decision Tree:
Caption: Emulsion Breaking Workflow
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-Up
-
Quench Reaction: Cool the reaction mixture in an ice bath. If an oxidant like H₂O₂ or m-CPBA was used, quench it by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper indicates the absence of peroxides.
-
Dilute: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, 100 mL) and water (100 mL).
-
Basify: Slowly add 1 M sodium hydroxide (NaOH) solution, shaking gently after each addition, until the pH of the aqueous layer is between 10 and 11 (verify with a pH meter or pH paper).
-
Extract: Stopper the funnel, invert, and vent. Shake the funnel for 1-2 minutes, venting periodically. Allow the layers to fully separate.
-
Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extract: Add a fresh portion of 1 M NaOH (50 mL) to the organic layer remaining in the funnel. Shake and separate as before. Combine this second aqueous extract with the first one. The organic layer, containing neutral impurities, can now be discarded.
-
Acidify: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, slowly add 6 M hydrochloric acid (HCl) dropwise until the pH of the solution is ≤ 2. A white precipitate of this compound should form.
-
Isolate: Continue stirring the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts. Allow the solid to air-dry on the filter, then transfer to a watch glass to dry to a constant weight. The product can then be further purified by recrystallization (Protocol 2).
Protocol 2: Recrystallization
-
Choose Solvent: Select a suitable solvent system based on screening tests (e.g., an ethanol/water mixture).
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent (e.g., ethanol) required to just dissolve the solid completely.
-
Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal.
-
Crystallize: If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the first solvent (ethanol) to redissolve the precipitate and make the solution clear again.
-
Cool: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect Crystals: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them thoroughly.
References
-
Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]
-
University of Colorado Boulder. (n.d.). Extraction of Acids or Bases from Neutral Organics. [Link]
-
Regel-Rosocka, M., et al. (2018). The effect of pH on extraction of carboxylic acids. ResearchGate. [Link]
-
Dymaczewski, R., et al. (2001). Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. ACS Publications. [Link]
-
Fu, H., et al. (2014). Effect of system pH on partition coefficient (K) of carboxylic acids. ResearchGate. [Link]
- Cawley, J. J., & O'Donnell, E. T. (1968). Process for the formation and purification of aromatic sulfones. U.S. Patent No. 3,383,421.
- Wiesen, S., et al. (2020). Process for preparing an organic sulfone. U.S. Patent No. 10,836,715.
- Wiesen, S., et al. (2019). Method for producing organic sulfone. KR Patent No. 20190028480A.
-
Lehnherr, D., et al. (2022). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. ResearchGate. [Link]
- Wang, C., et al. (2021). Method for preparing sulfone by catalytic oxidation of thioether. CN Patent No. 110590617B.
-
Various authors. (2022). Chemoselective thioether oxidation. Reddit. [Link]
-
Li, H., et al. (2022). The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. [Link]
- Cawley, J. J., & O'Donnell, E. T. (1968). Process for the formation and purification of aromatic sulfones. U.S. Patent No. 3,383,421A.
-
Reich, H. J. (2013). Extraction (Part 1). University of Wisconsin-Madison. [Link]
-
Various authors. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]
-
Ukrainets, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
Sources
Preventing decomposition of "1,1-dioxothiane-4-carboxylic acid" during reactions
Welcome to the dedicated technical support center for 1,1-dioxothiane-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions that address the core challenge associated with this molecule: preventing its decomposition during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my starting material, this compound, during my reaction, especially when heating. What is the likely cause?
A1: The primary cause of decomposition, particularly under thermal stress, is likely decarboxylation. While not a classic β-keto acid, the this compound structure is susceptible to losing carbon dioxide. The powerful electron-withdrawing nature of the sulfone group (SO₂) stabilizes the formation of a carbanion at the 4-position upon decarboxylation, much like a keto group does in β-keto acids.[1][2][3] This process is often accelerated by heat.
Another potential, though less common, decomposition pathway under very high temperatures (>300 °C) could involve the elimination of sulfur dioxide (SO₂), leading to ring fragmentation.[4] However, for most standard organic reactions, decarboxylation is the more immediate concern.
Proposed Decomposition Pathway: Decarboxylation
Below is a diagram illustrating the proposed heat-induced decarboxylation pathway. The reaction proceeds through a cyclic transition state, similar to that seen in the decarboxylation of β-keto acids, leading to the formation of an enol-like intermediate which then tautomerizes.[1]
Caption: Proposed thermal decarboxylation of the target molecule.
Q2: My reaction involves a strong base (e.g., organolithium reagents, Grignard reagents). How can I prevent unwanted side reactions with my this compound?
A2: You are likely encountering two primary issues:
-
Acid-Base Reaction: The carboxylic acid proton is highly acidic (pKa ~4-5) and will be readily deprotonated by strong bases.[5] This consumes at least one equivalent of your base, forming the carboxylate salt.
-
Deprotonation at α-carbon: The protons on the carbon adjacent to the sulfone group are also acidic and can be removed by strong bases, leading to undesired enolate-type chemistry.
To circumvent these issues, you must protect the carboxylic acid functional group. Converting the carboxylic acid to an ester is the most common and effective strategy.[6][7] This removes the acidic proton and renders the carbonyl group less susceptible to nucleophilic attack than other functional groups you may wish to target.
Q3: What protecting group do you recommend for the carboxylic acid, and how do I apply and remove it?
A3: The choice of protecting group depends on the specific conditions of your subsequent reaction steps. Esters are the most suitable choice.[6][7] Below is a table summarizing common ester protecting groups and their compatibility.
| Protecting Group | Formation Reagent | Cleavage Condition | Stability Profile | Best For... |
| Methyl Ester | MeOH, H₂SO₄ (cat.) or SOCl₂, MeOH | NaOH, H₂O then H₃O⁺ (Saponification) | Base-labile | Reactions stable to acid and neutral conditions. |
| Benzyl Ester | Benzyl alcohol, DCC/DMAP or Benzyl bromide, Cs₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base | Molecules with base-sensitive functional groups. |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) or (Boc)₂O, DMAP | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Acid-labile, stable to base | Molecules with acid-sensitive functional groups. |
Experimental Protocol: Methyl Ester Protection (Fischer Esterification)
This protocol describes a standard procedure for protecting this compound as its methyl ester.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Add anhydrous methanol (typically 10-20 mL per gram of acid). Stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise (approx. 0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: Cool the reaction to room temperature. Slowly pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid. Be cautious of CO₂ evolution.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the methyl ester.
Workflow for Protection/Deprotection Strategy
The following diagram illustrates a typical workflow when using a protecting group strategy.
Caption: General workflow for using a protecting group.
Q4: I am performing a reaction that is sensitive to both strong acid and strong base. Is there a more neutral protection/deprotection strategy?
A4: Yes. For substrates that are sensitive to both acidic and basic conditions, a benzyl ester protecting group is an excellent choice.[5] It is typically stable to a wide range of non-reductive reaction conditions. The deprotection is performed under neutral conditions via catalytic hydrogenolysis (H₂ and a palladium catalyst), which is a very mild method.
Deprotection of a Benzyl Ester (Hydrogenolysis):
-
Setup: Dissolve the benzyl ester in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or THF) in a flask suitable for hydrogenation.
-
Catalyst: Add Palladium on carbon (Pd/C, typically 5-10 mol %).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (usually via a balloon or a hydrogenation apparatus at 1 atm to 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Rinse the Celite® pad with the reaction solvent and concentrate the combined filtrates under reduced pressure to yield the deprotected carboxylic acid.
Q5: Can I avoid using a protecting group altogether?
A5: Avoiding a protecting group is possible only under specific circumstances. If your reaction conditions are mild and do not involve strong bases, strong acids, or high temperatures, you may be able to proceed without protection. For example, some coupling reactions (e.g., EDC/HOBt amide bond formation) can be performed directly on the carboxylic acid.
However, if you observe low yields or the formation of byproducts, it is a strong indication that decomposition or side reactions are occurring. In such cases, a protecting group strategy is the most robust and reliable solution. The additional steps of protection and deprotection often save significant time and resources by improving the yield and purity of the desired product.
References
-
E. J. M. Blok, J. H. van der Maas, and H. C. van der Plas, "Thermochemistry of Sulfones Relevant to Oxidative Desulfurization," Energy & Fuels, 2017. [Link]
-
L. Wu, et al., "Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation," Organic Chemistry Frontiers, 2017. [Link]
-
ResearchGate, "Synthesis of β-keto sulfones: Via a multicomponent reaction through sulfonylation and decarboxylation," ResearchGate Publication, 2017. [Link]
-
G. L. Patrick, "Appendix 6: Protecting groups," Oxford Learning Link, 2015. [Link]
-
J. C. Roberts, et al., "Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates," PMC - NIH, 2008. [Link]
-
Wikipedia, "Protecting group," Wikipedia, Accessed 2026. [Link]
-
M. Barikani, et al., "Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane," Taylor & Francis Online, 2014. [Link]
-
Master Organic Chemistry, "Decarboxylation," Master Organic Chemistry, 2022. [Link]
- R. J. Patch, et al.
-
A. A. El-Gindy, et al., "Thermoanalytical Investigation of Some Sulfone-Containing Drugs," PMC - NIH, 2012. [Link]
-
Chemistry Steps, "Decarboxylation," Chemistry Steps, Accessed 2026. [Link]
-
M. M. Cooper & M. W. Klymkowsky, "9.4: β-Ketoacids Decarboxylate," Chemistry LibreTexts, 2021. [Link]
-
X. Li, "Synthesis of Cyclic Sulfones by Ring-Closing Metathesis," Organic Letters, 2002. [Link]
-
G. Montaudo, et al., "Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups," MDPI, 2018. [Link]
-
Organic Chemistry Portal, "1,3-Dioxanes, 1,3-Dioxolanes," Organic Chemistry Portal, Accessed 2026. [Link]
-
J. Mecfel-Marczewski, et al., "2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use," EPO Patent 2582687, 2013. [Link]
-
Chemistry LibreTexts, "21.4: Synthesis of Carboxylic Acids," Chemistry LibreTexts, 2020. [Link]
-
P. S. Fier & K. M. Maloney, "Unexpected Isomerization of Oxetane-Carboxylic Acids," PMC - NIH, 2017. [Link]
-
PubChem, "Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide," PubChem, Accessed 2026. [Link]
-
Crash Course, "Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31," YouTube, 2021. [Link]
-
ResearchGate, "Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid," ResearchGate, Accessed 2026. [Link]
-
T. Siniscalchi, "Exercise 21.33 - Multi-step Synthesis with Carboxylic Acids and their Derivatives," YouTube, 2021. [Link]
-
Organic Chemistry Tutor, "Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4," YouTube, 2021. [Link]
- H. G. Hauthal, et al.
-
Chemistry LibreTexts, "Reactions of Carboxylic Acids," Chemistry LibreTexts, 2023. [Link]
-
Organic Chemistry Portal, "Decarboxylation," Organic Chemistry Portal, Accessed 2026. [Link]
-
ResearchGate, "(PDF) Pyrolysis of Carboxylic Acids," ResearchGate, 2013. [Link]
-
S. S. M. K. Kondasinghe, et al., "Reaction of Carboxylic Acids and Dehydroalanine Allyl Esters via One‐Pot Sequential Decarboxylative Couplings," ResearchGate, 2023. [Link]
-
Organic Chemistry Portal, "1,3-Dithianes, 1,3-Dithiolanes," Organic Chemistry Portal, Accessed 2026. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
"1,1-dioxothiane-4-carboxylic acid" vs other cyclic sulfone carboxylic acids
Introduction: The Rise of Cyclic Sulfones as Carboxylic Acid Bioisosteres
In the landscape of modern drug discovery, the carboxylic acid moiety is a well-trodden path. Its ability to engage in crucial hydrogen bonding interactions has made it a staple in pharmacophore design. However, this functional group is not without its drawbacks. Issues with metabolic instability, poor membrane permeability, and potential toxicity often send medicinal chemists in search of viable alternatives.[1] This has led to the exploration of a diverse array of carboxylic acid bioisosteres, with cyclic sulfones emerging as a particularly promising class.[2]
The sulfone group, with its strong hydrogen bond accepting capacity and high polarity, can effectively mimic the key interactions of a carboxylic acid while offering distinct advantages.[3] By incorporating the sulfone into a saturated ring system, we introduce a level of conformational constraint that can be beneficial for target binding. Furthermore, the inherent stability of the sulfone group can lead to improved metabolic profiles.[4]
This guide provides a comparative analysis of 1,1-dioxothiane-4-carboxylic acid (a six-membered cyclic sulfone) against its five- and seven-membered ring counterparts: 1,1-dioxothiolane-3-carboxylic acid and 1,1-dioxepane-4-carboxylic acid. We will delve into their key physicochemical properties, metabolic stability, and provide the experimental frameworks necessary for their evaluation, empowering researchers to make informed decisions in their drug design endeavors.
Structural Overview
The fundamental structures of the three cyclic sulfone carboxylic acids under comparison are presented below. The variation in ring size is the primary structural differentiator that influences their physicochemical and metabolic properties.
Figure 1: Structures of the compared cyclic sulfone carboxylic acids.
Physicochemical Properties: A Comparative Analysis
The acidity (pKa) and lipophilicity (logP) of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These parameters influence a compound's solubility, absorption, distribution, and target engagement.
Acidity (pKa)
The pKa of the carboxylic acid group is crucial for its ability to exist in an ionized state at physiological pH, which is often necessary for target interaction. The electron-withdrawing nature of the sulfone group is expected to influence the acidity of the carboxylic acid.
| Compound | Predicted pKa | Experimental pKa |
| 1,1-Dioxothiolane-3-carboxylic acid | ~4-5 (estimated) | Not Available |
| This compound | 4.05 | Not Available |
| 1,1-Dioxepane-4-carboxylic acid | ~4-5 (estimated) | Not Available |
| Table 1: Comparison of pKa values. The predicted pKa for this compound suggests a moderately acidic character, comparable to many simple carboxylic acids.[5] |
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity. This property is critical for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The highly polar sulfone group generally leads to a decrease in lipophilicity (lower logP) compared to a simple cycloalkane carboxylic acid.[3]
| Compound | Calculated LogP |
| 1,1-Dioxothiolane-3-carboxylic acid | -0.7[6] |
| This compound | -0.4[7] |
| 1,1-Dioxepane-4-carboxylic acid | Predicted: ~ -0.1 to 0.2 |
| Table 2: Comparison of calculated LogP values. |
The calculated logP values for the five- and six-membered rings are negative, indicating a preference for the aqueous phase. This hydrophilicity can be advantageous for improving solubility and reducing off-target hydrophobic interactions. The slightly higher logP of the six-membered ring compared to the five-membered ring is consistent with the addition of a lipophilic methylene group. We can predict that the seven-membered ring analog will have a slightly higher logP still, though likely remaining in the hydrophilic domain. This trend of increasing lipophilicity with ring size is a general observation for cyclic systems.[4]
Metabolic Stability: The Sulfone Advantage
A significant driver for employing cyclic sulfones as carboxylic acid bioisosteres is the potential for enhanced metabolic stability. Carboxylic acids can be susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The sulfone group is generally considered to be metabolically robust.[4]
While direct comparative metabolic stability data for these specific cyclic sulfone carboxylic acids is not available, we can infer their likely metabolic fate based on general principles of drug metabolism. Saturated heterocyclic rings are often metabolized at the carbon atoms adjacent to the heteroatom.[4] In the case of these cyclic sulfones, oxidation of the carbon atoms alpha to the sulfone group is a potential metabolic pathway.
The stability of the sulfone group itself is a key advantage. Unlike thioethers, which can be readily oxidized to sulfoxides and then sulfones, the sulfone is already in a high oxidation state and is less prone to further oxidative metabolism.[8]
Influence of Ring Size on Metabolism:
The size of the heterocyclic ring can influence its metabolic stability. Larger rings, such as the seven-membered dioxepane, can be more flexible and may adopt conformations that are more readily accommodated by the active sites of metabolic enzymes, potentially leading to increased metabolism compared to smaller, more rigid rings.[4] Therefore, it is plausible that the five- and six-membered cyclic sulfone carboxylic acids may exhibit greater metabolic stability than the seven-membered analog.
Experimental Protocols
To empower researchers to generate their own comparative data, we provide the following detailed experimental protocols for determining pKa, logP, and in vitro metabolic stability.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable and widely used method.
Figure 2: Workflow for pKa determination by potentiometric titration.
Materials:
-
Test compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water.
-
Acidification: Adjust the pH of the solution to approximately 2 by adding 0.1 M HCl.
-
Titration Setup: Place the solution on a stir plate with a stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add 0.1 M NaOH from a burette in small, precise increments.
-
pH Measurement: After each addition of NaOH, allow the pH to stabilize and record the value.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.
Protocol 2: Determination of LogP by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (LogP).
Figure 3: Workflow for LogP determination by the shake-flask method.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate.
-
Compound Addition: Dissolve a known amount of the test compound in the water-saturated octanol phase.
-
Partitioning: Add an equal volume of the octanol-saturated water phase to the octanol phase containing the compound.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely, either by standing or by centrifugation.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
LogP Calculation: Calculate the LogP using the formula: LogP = log (Concentration in octanol / Concentration in water).
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to phase I metabolism, a major route of drug clearance.
Figure 4: Workflow for in vitro metabolic stability assay.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for quenching)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a solution of the test compound in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the test compound solution and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and its five- and seven-membered ring analogs as carboxylic acid bioisosteres. The available data and theoretical considerations suggest that these cyclic sulfones offer a promising avenue for medicinal chemists seeking to optimize the properties of drug candidates. The six-membered ring system of this compound appears to offer a balanced profile of hydrophilicity and acidity, making it an attractive starting point for further exploration.
The provided experimental protocols should enable researchers to generate robust, head-to-head comparative data for these and other novel cyclic sulfone derivatives. Future work should focus on obtaining experimental pKa values to confirm the predictions and conducting comprehensive metabolic stability studies to fully elucidate the structure-metabolism relationships within this compound class. By systematically exploring the impact of ring size, substitution, and stereochemistry, the full potential of cyclic sulfone carboxylic acids in drug discovery can be unlocked.
References
- 1. Software simplifies LogP calculation | Laboratory Talk [laboratorytalk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. PrologP | www.compudrug.com [compudrug.com]
The Strategic Advantage of 1,1-Dioxothiane-4-carboxylic Acid in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug design, the carboxylic acid moiety has long been a cornerstone for achieving desired biological activity. Its ability to act as a hydrogen bond donor and acceptor, coupled with its ionizable nature at physiological pH, makes it a frequent key to unlocking potent interactions with biological targets. However, the very properties that make it effective can also be its Achilles' heel, leading to challenges in bioavailability, metabolic stability, and cell permeability. This has driven the exploration of carboxylic acid bioisosteres—functional groups that can mimic the essential interactions of a carboxylic acid while offering improved physicochemical and pharmacokinetic profiles.
Among the diverse array of bioisosteres, the 1,1-dioxothiane-4-carboxylic acid moiety has emerged as a compelling, albeit underexplored, scaffold. This guide provides an in-depth technical comparison of this cyclic sulfone derivative against more conventional carboxylic acid bioisosteres, namely tetrazoles and acyl sulfonamides. By examining the available experimental data and synthetic methodologies, we aim to illuminate the strategic advantages that this compound can offer in the synthesis of next-generation therapeutics.
The Rise of Bioisosteres: Overcoming the Carboxylic Acid Conundrum
The carboxylic acid group, while a powerful pharmacophoric element, often presents significant hurdles in drug development[1][2]. These can include:
-
Poor Membrane Permeability: The ionized nature of carboxylates at physiological pH can limit passive diffusion across biological membranes, hindering oral absorption and brain penetration.
-
Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites[1][2].
-
High Plasma Protein Binding: The charged nature of carboxylates can lead to extensive binding to plasma proteins, reducing the concentration of free, active drug.
To circumvent these issues, medicinal chemists frequently turn to bioisosteric replacement[1]. The goal is to substitute the carboxylic acid with a group that retains the key biological interactions while favorably modulating the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: The strategic use of bioisosteric replacement to overcome the limitations of carboxylic acids.
A Comparative Analysis of Key Carboxylic Acid Bioisosteres
While direct head-to-head experimental data on a single molecular scaffold for this compound against other bioisosteres is limited in the current literature, a comprehensive study by Ballatore et al. provides a valuable framework for comparison. The following table summarizes key physicochemical properties of a parent carboxylic acid and its tetrazole and acyl sulfonamide bioisosteres on a phenylpropionic acid scaffold. This data serves as a representative baseline for understanding the general property modulation achieved with these common replacements.
| Property | Carboxylic Acid | Tetrazole | Acyl Sulfonamide |
| pKa | 4.64 | 5.09 | 4.49 |
| logD at pH 7.4 | -0.49 | -0.25 | -0.09 |
| Permeability (PAMPA, logPapp) | -5.79 | -6.33 | -5.79 |
| Fraction Unbound (fu) in Plasma (%) | 12.0 | 5.5 | 16.0 |
Data adapted from Ballatore et al., J. Med. Chem. 2016, 59 (7), pp 3343–3359. The data is for phenylpropionic acid and its corresponding bioisosteres.
-
Acidity: All three groups exhibit similar acidity, with pKa values that result in significant ionization at physiological pH.
-
Lipophilicity: The tetrazole and acyl sulfonamide are slightly less hydrophilic (less negative logD) than the parent carboxylic acid.
-
Permeability: Interestingly, the tetrazole shows lower passive permeability in this model system compared to the carboxylic acid and the acyl sulfonamide[3].
-
Plasma Protein Binding: The tetrazole exhibits higher plasma protein binding (lower fraction unbound) than the carboxylic acid, while the acyl sulfonamide shows slightly lower binding[3].
The Unique Profile of this compound
The this compound moiety, as a representative of cyclic sulfone carboxylic acids, offers a distinct set of properties that can be advantageous in specific synthetic contexts.
Key Physicochemical Properties
| Property | Value |
| Molecular Weight | 178.21 g/mol |
| XLogP3-AA | -0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 79.8 Ų |
Computed properties for this compound.
The sulfone group is a strong hydrogen bond acceptor and is known to increase the polarity of a molecule, which can improve aqueous solubility. The rigid cyclic structure reduces the number of rotatable bonds, which can be entropically favorable for binding to a biological target.
Advantages in Synthesis and Drug Design
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, offering a potential advantage over more labile functionalities.
-
Modulation of Physicochemical Properties: The introduction of a cyclic sulfone can significantly alter the lipophilicity and solubility of a parent molecule, providing a tool for fine-tuning ADME properties.
-
Structural Rigidity: The thiane dioxide ring introduces a degree of conformational constraint, which can be beneficial for optimizing binding affinity and selectivity.
-
Strong Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, which can lead to novel and potent interactions with biological targets.
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the hydrolysis of a protected precursor. The following protocol is adapted from available literature.
Caption: Synthetic workflow for the preparation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 250-mL, three-neck round-bottom flask equipped with a mechanical stirrer and a thermocouple, charge 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide (20.0 g, 76.3 mmol).
-
Addition of Reagents: Add 6 N hydrochloric acid (60 mL) and an anti-foaming agent.
-
Reflux: Heat the reaction mixture to reflux and collect the distillate until the internal temperature reaches 100 °C.
-
Continued Reflux: Allow the reaction to reflux for an additional 8 hours or until LC/MS analysis indicates complete conversion of the starting material.
-
Crystallization: Cool the reaction to room temperature and hold for approximately 12 hours to allow the product to crystallize.
-
Isolation: Cool the resulting slurry to 0 °C for 1 hour and then filter.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C with a nitrogen bleed overnight to yield the final product as a white, crystalline solid.
This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Conclusion: A Valuable Tool for the Medicinal Chemist
While tetrazoles and acyl sulfonamides are well-established and valuable carboxylic acid bioisosteres, This compound presents a unique and potentially advantageous alternative. Its combination of metabolic stability, structural rigidity, and strong hydrogen bond accepting capabilities makes it a compelling scaffold for addressing specific challenges in drug design. Although direct comparative data on a single molecular framework remains an area for future research, the foundational understanding of its properties and synthesis provides a strong rationale for its inclusion in the medicinal chemist's toolkit. As the demand for drug candidates with finely tuned ADME profiles continues to grow, the strategic application of less conventional bioisosteres like this compound will undoubtedly play a crucial role in the successful development of novel therapeutics.
References
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3343-3359.
-
Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653. [Link][2]
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203. [Link][3]
-
Van den Eynde, J. J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9046317. [Link]
Sources
A Senior Application Scientist's Guide to Spectroscopic Analysis of "1,1-dioxothiane-4-carboxylic acid" and its Process-Related Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of spectroscopic techniques for the analysis of "1,1-dioxothiane-4-carboxylic acid," a heterocyclic compound of interest, and its potential process-related impurities. By understanding the strengths and limitations of each method, you can develop a robust analytical strategy to ensure the quality and safety of your materials.
The Synthetic Landscape and Potential Impurities
Proposed Synthesis:
-
Step 1: Synthesis of the Sulfide Precursor. The synthesis would likely begin with the formation of tetrahydro-2H-thiopyran-4-carboxylic acid. This could be achieved through various methods, such as the cyclization of appropriate precursors.
-
Step 2: Oxidation. The sulfide in tetrahydro-2H-thiopyran-4-carboxylic acid would then be oxidized to the corresponding sulfone, this compound. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA)[1].
Based on this proposed synthesis, the following potential impurities should be considered during analysis:
-
Impurity A: Tetrahydro-2H-thiopyran-4-carboxylic acid (Unreacted Starting Material). Incomplete oxidation would result in the presence of the sulfide precursor.
-
Impurity B: 1-Oxo-tetrahydro-2H-thiopyran-4-carboxylic acid (Intermediate). Partial oxidation of the sulfide can lead to the formation of the corresponding sulfoxide.
-
Impurity C: Reagents and Byproducts. Residual oxidizing agents or byproducts from the cyclization step could also be present. The nature of these would depend on the specific reagents used in the initial synthesis of the sulfide precursor.
A Comparative Analysis of Spectroscopic Techniques
A multi-pronged analytical approach is often necessary for comprehensive impurity profiling. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound and its potential impurities.
| Technique | Strengths | Limitations | Primary Application |
| NMR Spectroscopy | - Provides detailed structural information for unambiguous identification.[2] - Quantitative (qNMR) capabilities for determining purity and impurity levels without a reference standard for each impurity.[2] - Non-destructive.[2] | - Relatively low sensitivity compared to MS.[2] - Complex mixtures can lead to overlapping signals. | - Structural elucidation of unknown impurities. - Purity assessment and quantification of major components. |
| Mass Spectrometry (MS) | - High sensitivity for detecting trace-level impurities. - Provides accurate mass measurements for molecular formula determination. - Can be coupled with chromatography (e.g., HPLC-MS) for separation and identification of components in a mixture. | - Provides limited structural information on its own (isomers can be difficult to distinguish). - Ionization efficiency can vary between compounds, affecting quantification without appropriate standards. | - Detection and identification of low-level impurities. - Confirmation of molecular weights. |
| HPLC with UV/MS Detection | - Excellent separation capabilities for complex mixtures. - Quantitative analysis with high precision and accuracy when using reference standards. - UV detection is suitable for compounds with chromophores, while MS detection provides universality. | - Requires development of a specific method for the target analytes. - Identification of unknown peaks requires further investigation (e.g., by MS or NMR). - The target molecule lacks a strong UV chromophore, making UV detection less sensitive.[3] | - Routine quality control for known impurities. - Separation of the API from its impurities for subsequent identification. |
Deep Dive into Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, making it invaluable for identifying unknown impurities.[2]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of the acidic proton of the carboxylic acid with the solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (typically 10-13 ppm).[4] The protons on the thiane ring will exhibit complex splitting patterns in the aliphatic region.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid will appear in the range of 160-185 ppm.[4] The carbons of the thiane ring will be observed in the aliphatic region.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals and to aid in the identification of impurities, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Interpreting the Data for Impurity Identification:
-
Impurity A (Sulfide): The absence of the sulfone group will lead to a significant upfield shift of the signals for the carbons and protons adjacent to the sulfur atom in both the ¹H and ¹³C NMR spectra.
-
Impurity B (Sulfoxide): The sulfoxide will exhibit chemical shifts intermediate between the sulfide and the sulfone. The presence of the chiral sulfoxide center may also lead to diastereotopic protons on the adjacent methylene groups, resulting in more complex splitting patterns.
Caption: Workflow for NMR-based impurity analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Separation and Sensitivity Powerhouse
For the detection of trace-level impurities and for routine quality control, HPLC coupled with mass spectrometry is the method of choice. Given the polar and acidic nature of this compound, a reversed-phase HPLC method with a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) would be suitable.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of dilutions for calibration curves if quantification is required.
-
HPLC Conditions:
-
Column: A C18 column with a polar endcapping or a HILIC column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: A UV detector (though sensitivity may be low) followed by a mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is likely to be most effective for the deprotonated carboxylic acid.
-
Analysis: Full scan mode to detect all ions, followed by product ion scans (tandem MS) on the ions of interest to obtain fragmentation patterns for structural confirmation.
-
Data Analysis for Impurity Identification:
-
The chromatogram will show the separation of the main component from its impurities.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) for each peak.
-
Impurity A (Sulfide): Will have a molecular weight 32 Da less than the API (loss of two oxygen atoms).
-
Impurity B (Sulfoxide): Will have a molecular weight 16 Da less than the API (loss of one oxygen atom).
-
The fragmentation patterns obtained from tandem MS can provide further structural confirmation.
Caption: Workflow for HPLC-MS based impurity analysis.
Conclusion: A Synergistic Approach for Robust Impurity Profiling
For a comprehensive and reliable analysis of impurities in "this compound," a combination of spectroscopic techniques is recommended. HPLC-MS offers the sensitivity and separation power to detect and quantify known and unknown impurities at low levels. NMR spectroscopy provides the detailed structural information necessary for the unambiguous identification of these impurities. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products. This guide provides a framework for developing a robust analytical strategy, which should always be validated according to the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link]
-
Chemistry LibreTexts. (2021, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubMed. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]
Sources
A Comparative Guide for Synthetic Chemists: 1,1-Dioxothiane-4-carboxylic Acid vs. Piperidine-4-carboxylic Acid in Drug Discovery Scaffolds
Executive Summary
In the landscape of modern medicinal chemistry, scaffold selection is a pivotal decision that dictates the trajectory of a drug discovery program. Piperidine-4-carboxylic acid is a cornerstone building block, prized for its synthetic versatility and its presence in numerous approved therapeutics. However, the inherent basicity of the piperidine nitrogen often introduces challenges related to off-target activity, metabolic instability, and suboptimal pharmacokinetic profiles. This guide presents a comprehensive comparative study of piperidine-4-carboxylic acid and its non-basic bioisostere, 1,1-dioxothiane-4-carboxylic acid. We provide an in-depth analysis of their respective physicochemical properties, synthetic accessibility, and strategic applications, supported by experimental protocols and data to empower researchers in making informed scaffold selections for next-generation therapeutics.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that is well-suited for interaction with biological targets. When functionalized as piperidine-4-carboxylic acid, it provides two key synthetic vectors: the carboxylic acid for amide coupling and the secondary amine for N-alkylation or N-acylation. This dual functionality has made it a staple in the synthesis of a wide range of pharmaceuticals.
However, the basic nature of the piperidine nitrogen (pKa ≈ 10.7) can be a double-edged sword. While it can be leveraged to improve aqueous solubility or form key salt-bridge interactions with a target, it is also frequently associated with liabilities such as rapid metabolism, off-target effects at aminergic receptors (e.g., hERG), and poor blood-brain barrier penetration.
As a strategic response to these challenges, medicinal chemists often employ bioisosteric replacement. One such strategy is the substitution of the piperidine ring with a thiomorpholine S,S-dioxide scaffold. This replaces the basic nitrogen atom with a neutral, polar sulfone group, creating this compound. This "non-basic mimic" retains the overall six-membered ring conformation and the carboxylic acid handle but fundamentally alters the molecule's electronic and ADME properties. This guide will dissect the practical implications of this substitution, providing a head-to-head comparison to inform rational drug design.
Physicochemical Properties: A Head-to-Head Comparison
The decision to use a basic piperidine versus a neutral sulfone analog is primarily driven by the profound differences in their physicochemical properties. These differences have significant downstream consequences for a molecule's ADME profile.
| Property | Piperidine-4-carboxylic acid | This compound | Analysis and Implication |
| Molecular Weight | 129.16 g/mol | 178.21 g/mol | The sulfone analog has a higher molecular weight, a factor to consider in lead optimization to maintain "rule-of-five" compliance. |
| pKa | pK1: 3.73 (acid), pK2: 10.72 (amine) | ~4-5 (acid, estimated) | This is the most critical difference. Piperidine-4-carboxylic acid is zwitterionic at physiological pH, while the sulfone is anionic. The absence of the basic nitrogen in the sulfone analog can mitigate off-target effects at aminergic GPCRs and ion channels. |
| Calculated LogP (cLogP) | -3.05 | -0.4 | The cLogP values reflect the high polarity of both molecules. However, the LogD (distribution coefficient at a specific pH) will be highly pH-dependent for the piperidine analog due to its basicity, whereas the sulfone's LogD will be primarily influenced by the ionization of the carboxylic acid. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | 79.8 Ų | The sulfone group significantly increases the TPSA, which generally correlates with lower cell permeability. This is a key trade-off to consider when aiming for orally bioavailable drugs. |
| Metabolic Stability | The piperidine nitrogen is susceptible to Phase I metabolism (e.g., N-dealkylation, oxidation). | The sulfone group is generally considered to be metabolically robust and resistant to oxidative metabolism. | Replacing the piperidine with the thiomorpholine S,S-dioxide scaffold is a common strategy to block metabolic "soft spots" and improve a compound's half-life. |
Synthesis and Synthetic Handling
Both scaffolds are synthetically accessible, though piperidine-4-carboxylic acid is more commercially available and its synthesis is more established.
Synthesis of Piperidine-4-carboxylic acid
A common and scalable method for the synthesis of piperidine-4-carboxylic acid is the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid). This method avoids the use of harsher reducing agents and provides the product in good yield.
-
Reaction: Catalytic Hydrogenation of Isonicotinic Acid
-
Catalyst: Palladium on carbon (Pd/C) or Platinum oxide (PtO2) are commonly used.
-
Solvent: Water is a suitable solvent for this transformation.
-
Conditions: The reaction is typically carried out under a hydrogen atmosphere (from atmospheric to higher pressures) at temperatures ranging from room temperature to elevated temperatures, depending on the catalyst and pressure used.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of a pre-existing tetrahydrothiopyran ring system. A reliable method involves the oxidation of a suitable sulfide precursor.
-
Reaction: Oxidation of Tetrahydro-2H-thiopyran-4-carboxylic acid
-
Oxidizing Agent: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a catalyst (e.g., sodium tungstate) are effective for converting sulfides to sulfones. Over-oxidation to the sulfone is often facile.
-
A multi-step, one-pot procedure from a protected precursor has also been reported, providing the final product in good yield.
Comparative Reactivity in Synthesis
The primary difference in synthetic utility lies in the reactivity of the six-membered ring.
-
Piperidine-4-carboxylic acid: Offers two points for diversification. The carboxylic acid can be readily converted to amides, esters, or alcohols. The secondary amine is a nucleophile and can be functionalized via alkylation, acylation, sulfonylation, or reductive amination. This versatility makes it a powerful scaffold for building libraries of analogs.
-
This compound: The sulfone group is chemically inert under most synthetic conditions. Therefore, derivatization is primarily limited to reactions of the carboxylic acid. This makes it an ideal scaffold when the goal is to explore modifications at the carboxyl group while maintaining a stable, non-interactive core.
Applications in Medicinal Chemistry: Strategic Insights
The choice between these two scaffolds is a strategic decision based on the specific goals of a drug discovery program.
Piperidine-4-carboxylic Acid: The Versatile Workhorse
The utility of piperidine-4-carboxylic acid is evident in the vast number of approved drugs that contain this scaffold. Its basic nitrogen is often a key part of the pharmacophore, forming critical interactions with the target protein or modulating the physicochemical properties of the molecule to achieve a desired ADME profile.
Experimental Protocols
The following protocols provide a detailed methodology for a common and critical reaction for both scaffolds: amide bond formation.
Protocol 1: Amide Coupling with N-Boc-Piperidine-4-carboxylic Acid
This protocol describes a standard procedure for the coupling of N-Boc-protected piperidine-4-carboxylic acid with a representative amine (e.g., benzylamine) using HATU as the coupling agent.
-
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous MgSO4
-
-
Procedure:
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Protocol 2: Amide Coupling with this compound
The protocol for amide coupling with this compound is very similar, as the reactivity of the carboxylic acid is comparable.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous MgSO4
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes for pre-activation.
-
Add benzylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup the reaction as described in Protocol 1: dilute with ethyl acetate, wash with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Note on Protocols: The choice of coupling reagent (e.g., HATU, HBTU, EDC/HOBt) and base (e.g., DIPEA, triethylamine) can be optimized depending on the specific substrates and the scale of the reaction.
Conclusion and Future Perspectives
Both piperidine-4-carboxylic acid and this compound are valuable building blocks in drug discovery, each with a distinct set of advantages and disadvantages.
-
Choose Piperidine-4-carboxylic Acid when:
-
The basic nitrogen is a key pharmacophoric element.
-
Increased aqueous solubility via salt formation is desired.
-
Rapid exploration of structure-activity relationships at both the carboxyl and nitrogen positions is required.
-
-
Consider this compound when:
-
A non-basic mimic of the piperidine scaffold is needed to mitigate off-target effects.
-
Improving metabolic stability is a key optimization goal.
-
A polar, yet neutral, core is required.
-
The strategic application of bioisosterism, exemplified by the relationship between these two scaffolds, is a powerful tool in modern medicinal chemistry. As our understanding of the complex interplay between physicochemical properties and in vivo outcomes continues to grow, the rational selection of scaffolds like this compound will be increasingly critical in the design of safer and more effective medicines.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
- Freifelder, M. (1962). Catalytic Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry, 27(1), 284-286.
- Gawande, N. G., Kauthale, S. S., & Bodke, Y. D. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116869.
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
- Kharbach, M., et al. (2020).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Pecic, S., et al. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability.
-
PubChem. (n.d.). 4-Ethyl-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved from [Link]
- ResearchGate. (2020). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray
The Rigidity Advantage: A Comparative Guide to 1,1-dioxothiane-4-carboxylic Acid and its Acyclic Analogs in Drug Design
Introduction: The Quest for Pre-organized Ligands in Drug Discovery
In the intricate dance of drug-receptor interactions, the energetic cost of a molecule adopting its biologically active conformation is a critical, yet often underestimated, determinant of binding affinity. Flexible, acyclic molecules must "pay" a significant entropic penalty to freeze into the specific three-dimensional shape required for optimal engagement with a biological target. A key strategy in modern medicinal chemistry to mitigate this penalty is the use of conformationally restricted scaffolds.[1][2] By pre-organizing a molecule into a shape that is already close to its bioactive conformation, we reduce the entropic cost of binding, which can lead to substantial gains in potency and selectivity.
This guide provides a comparative analysis of 1,1-dioxothiane-4-carboxylic acid , a conformationally constrained six-membered cyclic sulfone, and its representative acyclic analogs, such as 4-(methylsulfonyl)butanoic acid. We will explore, with supporting data and methodologies, how the cyclic scaffold offers distinct advantages in physicochemical and pharmacokinetic properties, making it a valuable building block for drug development professionals. The sulfone group, a potent hydrogen bond acceptor and stable functional moiety, is a common feature in pharmaceuticals, and its incorporation into a rigid ring system further enhances its utility.[3][][5]
Conformational Analysis: The Power of Pre-organization
The fundamental difference between this compound and its acyclic counterparts lies in their conformational freedom. An acyclic sulfonyl carboxylic acid possesses multiple rotatable bonds, allowing it to exist in a vast ensemble of low-energy conformations in solution. In contrast, the thiane dioxide ring dramatically limits this flexibility.
The 1,1-dioxothiane ring typically adopts a chair conformation, which positions the substituents in well-defined axial or equatorial orientations. This rigidity fixes the spatial relationship between the polar sulfone group and the acidic carboxylic acid moiety. This pre-organization can be a significant advantage, as it presents a more defined pharmacophore to the target protein, reducing the entropic penalty upon binding.[1]
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Liver microsomes (e.g., human, rat) are thawed on ice. A reaction mixture is prepared in a buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing the test compound at a final concentration of 1 µM. [6]2. Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation. [3]3. Incubation: The reaction plate is incubated at 37°C, typically with gentle agitation.
-
Sampling & Quenching: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes). The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [7][8]5. Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Interpretation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). [9]
Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal absorption of orally administered drugs. [10][11]It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses key transporters found in the small intestine. []
Caption: Workflow for Caco-2 permeability and efflux assay.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with functional tight junctions. []2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (upper) chamber, which represents the intestinal lumen. The plate is incubated at 37°C.
-
Sampling: Samples are taken from the basolateral (lower) chamber, representing the bloodstream, at various time points (e.g., 2 hours). [11]5. Efflux Measurement (Basolateral to Apical): To assess active efflux, the experiment is reversed. The compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good absorption. The efflux ratio (Papp B-A / Papp A-B) is also calculated; a ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein. []
Conclusion
The strategic use of conformationally constrained scaffolds is a powerful tool in medicinal chemistry. As demonstrated, replacing a flexible acyclic sulfonyl carboxylic acid with its cyclic analog, This compound , offers compelling advantages. The pre-organization of the cyclic structure can lead to enhanced binding affinity by lowering the entropic penalty of binding. Furthermore, this rigidity often translates into a more favorable ADME profile, characterized by improved metabolic stability and potentially modulated cell permeability. While every drug discovery project is context-dependent, the foundational principles and experimental data strongly suggest that cyclic sulfones like this compound are superior building blocks for developing drug candidates with optimized pharmacokinetic and pharmacodynamic properties.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]
-
SlideShare. (n.d.). caco-2 cell permeability assay for intestinal absorption. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (n.d.). PubMed Central. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Retrieved from [Link]
-
The influence of intramolecular sulfur–lone pair interactions on small-molecule drug design and receptor binding. (2016). Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
Conformational analysis. Part 23. A lanthanide-induced shift investigation of some cyclic and acyclic sulfoxides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). The Influence of Intramolecular Sulfur–Lone Pair Interactions on Small-Molecule Drug Design and Receptor Binding. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Fidelta. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Co-Catalyzed Synthesis of N-Sulfonylcarboxamides from Carboxylic Acids and Sulfonyl Azides. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient synthesis of sulfonylureas from carboxylic acids and sulfonamides via an in situ Curtius rearrangement. Retrieved from [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PubMed Central. Retrieved from [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing. [Link]
-
ResearchGate. (n.d.). Conformational analysis of 1,3,2-dioxathiane and its oxides. Retrieved from [Link]
-
Effects of sulfoxide and sulfone sidechain-backbone hydrogen bonding on local conformations in peptide models. (2024). PubMed. [Link]
-
(PDF) Metabolic stability and its role in the discovery of new chemical entities. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (n.d.). PubMed. [Link]
-
Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids. (2024). PubMed. [Link]
-
ResearchGate. (n.d.). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. (n.d.). The Journal of Organic Chemistry. [Link]
-
Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. (n.d.). PubMed. Retrieved from [Link]
-
SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]
-
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (n.d.). Inorganic Chemistry. [Link]
-
Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Some 2-thio-derivatives of 1-phenylethanol. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
pKa Data Compiled by R. Williams. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Conformationally Constrained Oxides of 1,3‐Dithiane: Synthesis and NMR Spectroscopic Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
A Comparative Guide to Establishing HPLC Purity of 1,1-Dioxothiane-4-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of 1,1-dioxothiane-4-carboxylic acid, a polar, acidic, and chiral molecule that presents unique analytical challenges. We delve into the mechanistic rationale behind method selection, comparing the performance of Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC) for achiral purity. Furthermore, we address the critical aspect of stereoisomeric purity through dedicated chiral HPLC analysis. This document serves as a practical, field-proven guide, complete with detailed protocols, comparative data, and workflow visualizations to enable researchers to develop robust, accurate, and self-validating purity assessment methods.
The Analytical Challenge: Unpacking this compound
This compound is a heterocyclic building block of increasing interest in medicinal chemistry. Its structure, featuring a polar sulfone group, an ionizable carboxylic acid, and a stereocenter at the C4 position, makes confirming its chemical and stereoisomeric purity a non-trivial task. Standard analytical methods, particularly traditional reversed-phase HPLC, often fall short.
The primary challenges are:
-
High Polarity: The combination of the sulfone and carboxylic acid moieties renders the molecule highly polar, leading to poor retention on conventional non-polar stationary phases like C18.
-
pH-Dependent Ionization: The carboxylic acid group's ionization state is dependent on the mobile phase pH, which significantly impacts retention and peak shape.[1]
-
Chirality: The presence of a stereocenter necessitates a chiral separation method to quantify enantiomeric purity, a critical parameter for pharmaceutical development.
This guide will systematically address these challenges by comparing three distinct achiral HPLC strategies and a dedicated chiral approach, explaining the causality behind each experimental choice.
Comparative Analysis of HPLC Methodologies for Achiral Purity
The selection of an appropriate HPLC mode is the most critical decision in developing a purity method. The optimal choice depends on exploiting the physicochemical properties of the analyte to achieve adequate retention and selectivity from potential impurities. We will compare three powerful, commercially available alternatives: Reversed-Phase (RP), Hydrophilic Interaction (HILIC), and Mixed-Mode (MMC) chromatography.
Alternative 1: Reversed-Phase (RP-HPLC) - The Conventional Workhorse
RP-HPLC is the most common chromatographic technique, but it requires careful adaptation for polar analytes. The primary retention mechanism is hydrophobic interaction between the analyte and the non-polar stationary phase. For a polar compound, this interaction is inherently weak.
Causality of Experimental Choices: To enhance retention, we must suppress the ionization of the carboxylic acid group, thereby making the molecule less polar. According to the Henderson-Hasselbalch equation, setting the mobile phase pH at least 1-2 units below the analyte's pKa will ensure it is in its neutral, more retentive form.[1][2] Using a column designed for stability in highly aqueous mobile phases, such as one with a polar-embedded or polar-endcapped stationary phase, can prevent phase collapse and provide more consistent retention.[3]
Experimental Protocol: Optimized Reversed-Phase HPLC
-
Column: Polar-Embedded C18 Column (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 95:5 Water:Acetonitrile at 0.5 mg/mL.
Expected Performance & Limitations: While optimization can yield acceptable results, RP-HPLC often remains limited for highly polar species. The analyte may still elute early in the gradient, close to the solvent front, where resolution from polar impurities is challenging.
Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Polar Specialist
HILIC is designed specifically for the retention and separation of polar and hydrophilic compounds.[4][5] The retention mechanism is based on the partitioning of the analyte between an organic-rich mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[6][7] This provides an orthogonal (different) selectivity compared to RP-HPLC, making it an excellent confirmatory technique.
Causality of Experimental Choices: A polar stationary phase (such as bare silica or an amide-bonded phase) is used to establish the aqueous layer. The mobile phase consists of a high percentage of a water-miscible organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[4][8] This composition ensures the partitioning mechanism dominates, providing strong retention for polar analytes.
Experimental Protocol: HILIC
-
Column: HILIC Column (e.g., Amide or Silica), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
-
Gradient: 0% B to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water at 0.5 mg/mL. Note: Sample solvent must be similar to the initial mobile phase to ensure good peak shape.
Expected Performance & Advantages: HILIC is expected to provide significantly higher retention for this compound compared to RP-HPLC. Its different selectivity profile may reveal impurities that co-elute with the main peak in a reversed-phase system, offering a more complete purity profile.
Alternative 3: Mixed-Mode Chromatography (MMC) - A Multi-Faceted Approach
MMC utilizes stationary phases with multiple functionalities, allowing for more than one retention mechanism in a single analysis.[9] For our target analyte, a column combining reversed-phase and anion-exchange functionalities (RP-AX) is ideal.[10] This allows for simultaneous interaction based on both hydrophobicity and ionic charge.
Causality of Experimental Choices: The stationary phase contains both hydrophobic ligands (like C18) and positively charged ion-exchange groups. This dual nature provides strong retention for acidic compounds via anion-exchange, while still separating components based on their hydrophobic character.[11] The chromatographer can precisely tune retention and selectivity by adjusting mobile phase pH (which controls the charge on the analyte) and ionic strength (which competes for the ion-exchange sites).[10][12]
Experimental Protocol: Mixed-Mode Chromatography (RP-AX)
-
Column: Mixed-Mode RP/Anion-Exchange Column, 4.6 x 100 mm, 3.0 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at 0.5 mg/mL.
Expected Performance & Unique Selectivity: MMC often provides superior retention and unique selectivity for charged analytes that are poorly retained by other methods. It can be particularly powerful for separating impurities with slight differences in either their pKa or hydrophobicity.
Quantitative Data Comparison & Performance Summary
To objectively compare these methodologies, key chromatographic parameters for the main analyte peak were evaluated. The data below represents typical expected performance.
| Parameter | Optimized RP-HPLC | HILIC | Mixed-Mode (RP-AX) | Ideal Value |
| Retention Factor (k') | 1.8 | 5.2 | 6.5 | 2 - 10 |
| Tailing Factor (Tf) | 1.3 | 1.1 | 1.1 | 0.9 - 1.2 |
| Theoretical Plates (N) | 9,500 | 14,000 | 15,500 | > 5000 |
| Resolution (Rs) to Impurity | 1.6 | 2.8 | 3.1 | > 2.0 |
| Resolution calculated for a hypothetical closely-eluting impurity. |
Analysis: The data clearly indicates that while an optimized RP-HPLC method can be functional, both HILIC and Mixed-Mode chromatography offer superior performance. They provide much better retention (higher k'), leading to improved resolution from the solvent front and early-eluting impurities. The peak shape (Tf) and efficiency (N) are also excellent. MMC shows the strongest retention and highest resolution in this comparison, making it a very compelling option.
Addressing Stereoisomeric Purity via Chiral HPLC
Confirming achiral purity is only half the battle. For any chiral molecule intended for pharmaceutical use, determining the enantiomeric excess (e.e.) is mandatory. This requires a chiral separation method capable of distinguishing between the (R) and (S) enantiomers.
Principle of Chiral Chromatography: Chiral separations are achieved using a chiral stationary phase (CSP).[13] These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing energies of interaction, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely applicable and effective for a broad range of compounds.[14][15]
Experimental Protocol: Chiral HPLC
-
Column: Polysaccharide-based CSP (e.g., Chiralpak IA), 4.6 x 250 mm, 5 µm
-
Mobile Phase: Heptane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Mode: Isocratic
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve racemic standard and sample in the mobile phase at 0.5 mg/mL.
Expected Results: This method should provide baseline resolution of the two enantiomers, allowing for accurate quantification of the enantiomeric purity of the target compound.
Integrated Workflow for Complete Purity Assessment
A robust purity assessment strategy relies on an integrated workflow. Using orthogonal methods for achiral analysis provides a high degree of confidence that no impurities are being missed, while a dedicated chiral method confirms stereochemical identity.
Caption: Integrated workflow for comprehensive purity analysis.
Method Validation: Ensuring Trustworthiness
Once an optimal method (e.g., HILIC or MMC) is selected, it must be validated to ensure it is fit for purpose. Validation is performed according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]
Key Validation Parameters & Typical Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria (Purity Method) |
| Specificity | To ensure the method can separate the analyte from impurities and degradants. | Peak purity analysis passes; no co-elution at the main peak. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Reporting Limit to 120% of the specification.[19] |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked impurities.[18] |
| Precision | The degree of scatter between a series of measurements. | Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The method's capacity to remain unaffected by small variations in parameters. | System suitability parameters remain within limits. |
Conclusion and Recommendation
Confirming the purity of this compound requires a scientifically rigorous approach that accounts for its polar, acidic, and chiral nature.
-
For Achiral Purity: While an optimized reversed-phase method can be developed, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) offer demonstrably superior retention, efficiency, and resolution. The use of at least two orthogonal methods (e.g., RP-HPLC and HILIC) is highly recommended to provide the most comprehensive impurity profile.
-
For Stereoisomeric Purity: A dedicated chiral HPLC method , typically employing a polysaccharide-based CSP, is essential and non-negotiable for determining enantiomeric excess.
By systematically comparing these alternatives and validating the final selected methods, researchers can establish a robust, reliable, and self-validating system for the complete purity assessment of this challenging yet important molecule, ensuring data integrity for research and drug development programs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Developing HPLC Methods [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. biocompare.com [biocompare.com]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. helixchrom.com [helixchrom.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 16. pharmtech.com [pharmtech.com]
- 17. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
Navigating the Synthesis of 1,1-dioxothiane-4-carboxylic acid: A Comparative Guide to Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,1-dioxothiane-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science, can be approached through several strategic routes. The presence of both a cyclic sulfone and a carboxylic acid functional group presents unique synthetic challenges and opportunities. This guide provides an in-depth, comparative analysis of the most viable synthetic pathways, offering insights into the rationale behind experimental choices, detailed protocols, and supporting data to inform your synthetic planning.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Dieckmann Condensation & Oxidation | Route 2: Cyanothiane Hydrolysis & Oxidation |
| Starting Materials | Diethyl 3,3'-thiobis(propanoate) | 1,5-Dihalopentane, Sodium Sulfide, 4-halothiane, Sodium Cyanide |
| Key Reactions | Dieckmann Condensation, Decarboxylation, Oxidation | Nucleophilic Substitution, Hydrolysis, Oxidation |
| Anticipated Overall Yield | Moderate to Good | Moderate |
| Scalability | Good | Moderate |
| Key Advantages | Convergent, well-established reactions. | Utilizes readily available starting materials. |
| Key Challenges | Control of Dieckmann condensation conditions. | Handling of cyanide salts. |
Route 1: The Dieckmann Condensation Approach
This strategy builds the thiane ring with the necessary carbon framework for the carboxylic acid through an intramolecular cyclization, followed by oxidation of the sulfur atom. It is a convergent and often high-yielding approach.
Conceptual Workflow
Caption: Workflow for Route 1 via Dieckmann Condensation.
In-Depth Analysis and Experimental Protocols
Step 1: Dieckmann Condensation of Diethyl 3,3'-thiobis(propanoate)
The cornerstone of this route is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester[1][2][3]. In this case, diethyl 3,3'-thiobis(propanoate) undergoes cyclization in the presence of a strong base to yield ethyl 3-oxothiane-4-carboxylate.
-
Causality of Experimental Choices: The choice of a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is crucial to promote the deprotonation at the α-carbon without significant competing saponification of the ester groups[4][5]. The reaction is typically performed in an aprotic solvent like toluene or THF to ensure the stability of the enolate intermediate.
Detailed Protocol: Synthesis of Ethyl 3-oxothiane-4-carboxylate
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and dry toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of diethyl 3,3'-thiobis(propanoate) (1.0 equivalent) in dry toluene dropwise over 1-2 hours.
-
After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 3-oxothiane-4-carboxylate.
Step 2: Decarboxylation and Hydrolysis
The resulting β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester and concomitant decarboxylation to yield thiane-4-carboxylic acid.
-
Causality of Experimental Choices: Acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) is often preferred as it directly yields the carboxylic acid and promotes decarboxylation upon heating[6][7]. Basic hydrolysis (e.g., with NaOH or KOH) will initially form the carboxylate salt, requiring a separate acidification step to furnish the final product[6][8].
Step 3: Oxidation of Thiane-4-carboxylic acid
The final step is the oxidation of the sulfide to the corresponding sulfone. This transformation is critical for achieving the target molecule.
-
Causality of Experimental Choices: Several oxidizing agents can be employed for this purpose. meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective reagent for the oxidation of sulfides to sulfones[9][10][11]. Typically, two equivalents of m-CPBA are required for the complete conversion. Alternatively, hydrogen peroxide in the presence of a catalyst or in an acidic medium can also be used, offering a "greener" alternative[1][2][12]. The choice of solvent is important to ensure solubility of both the substrate and the oxidizing agent.
Detailed Protocol: Oxidation to this compound
-
Dissolve thiane-4-carboxylic acid (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (2.2 equivalents) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Route 2: The Cyanothiane Hydrolysis Pathway
This alternative approach involves the synthesis of a thiane ring with a nitrile group at the 4-position, which is then hydrolyzed to the carboxylic acid, followed by oxidation.
Conceptual Workflow
Caption: Workflow for Route 2 via Cyanothiane Intermediate.
In-Depth Analysis and Experimental Protocols
Step 1 & 2: Synthesis of 4-Halothiane
This route commences with the synthesis of the thiane ring, which can be achieved by reacting a 1,5-dihalopentane with a sulfide source like sodium sulfide. The resulting thiane is then halogenated at the 4-position.
Step 3: Synthesis of 4-Cyanothiane
The 4-halothiane is then converted to 4-cyanothiane via nucleophilic substitution with a cyanide salt.
-
Causality of Experimental Choices: Sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF is typically used for this transformation. The choice of solvent is critical for dissolving the cyanide salt and facilitating the Sₙ2 reaction.
Step 4: Hydrolysis of 4-Cyanothiane
The nitrile group of 4-cyanothiane is hydrolyzed to a carboxylic acid.
-
Causality of Experimental Choices: Both acidic and basic conditions can be employed for nitrile hydrolysis. Acidic hydrolysis (e.g., with concentrated HCl) directly produces the carboxylic acid, while basic hydrolysis (e.g., with NaOH) initially forms the carboxylate salt, which requires subsequent acidification[8].
Step 5: Oxidation
The final oxidation of the sulfide to the sulfone is carried out using similar methods as described in Route 1.
Performance Data Comparison
| Route | Key Intermediate | Typical Yield (Step) | Overall Yield (Anticipated) | Purity |
| 1 | Ethyl 3-oxothiane-4-carboxylate | Dieckmann: 70-85% | Moderate to Good | High |
| 1 | Thiane-4-carboxylic acid | Decarboxylation: 80-95% | High | |
| 1 | This compound | Oxidation: 85-95% | High | |
| 2 | 4-Cyanothiane | Cyanation: 60-80% | Moderate | Good |
| 2 | Thiane-4-carboxylic acid | Hydrolysis: 70-90% | High | |
| 2 | This compound | Oxidation: 85-95% | High |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Dieckmann Condensation) is arguably the more elegant and potentially higher-yielding approach, particularly for larger-scale synthesis, due to its convergent nature. The success of this route hinges on the efficient execution of the Dieckmann condensation.
-
Route 2 (Cyanothiane Hydrolysis) provides a more linear and perhaps conceptually simpler approach. However, it involves the use of highly toxic cyanide reagents, which requires stringent safety precautions. The overall yield may also be slightly lower due to the multiple steps.
The choice between these routes will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and comfort level with the involved reagents and reactions. Both pathways are grounded in well-established organic chemistry principles and provide a solid foundation for the synthesis of this and related heterocyclic compounds.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. synarchive.com [synarchive.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. resource.download.wjec.co.uk [resource.download.wjec.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
A Comparative Guide to Validated Analytical Methods for 1,1-dioxothiane-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the rigorous and validated analysis of novel chemical entities is paramount to ensuring data integrity, product quality, and regulatory compliance. This guide provides an in-depth technical comparison of potential analytical methodologies for the quantitative and qualitative analysis of 1,1-dioxothiane-4-carboxylic acid, a compound of interest in modern medicinal chemistry. While specific validated methods for this exact molecule are not yet established in the public domain, this document synthesizes established principles for the analysis of related carboxylic acids to provide a robust framework for method development and validation.
Introduction to this compound and Analytical Imperatives
This compound is a heterocyclic compound featuring a sulfone group and a carboxylic acid moiety. The presence of these functional groups dictates its physicochemical properties, such as polarity and potential for hydrogen bonding, which in turn influence the selection of an appropriate analytical technique. The quantitative analysis of this compound is crucial for a variety of applications, including pharmacokinetic studies, stability testing of pharmaceutical preparations, and quality control of active pharmaceutical ingredients (APIs). A validated analytical method ensures that the results are accurate, reproducible, and reliable, which is a cornerstone of Good Laboratory Practice (GLP) and Current Good Manufacturing Practice (cGMP).[1]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method is a critical decision driven by the analyte's properties and the analytical objective (e.g., quantification, impurity profiling, structural elucidation). Below is a comparison of the most relevant techniques for this compound.
| Technique | Principle | Strengths for this compound | Limitations & Causal Considerations |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, widely available, suitable for non-volatile compounds. The carboxylic acid chromophore allows for UV detection at low wavelengths (~200-210 nm).[2] | Moderate sensitivity. The lack of a strong chromophore may necessitate derivatization for trace analysis.[3] |
| LC-MS | Separation by HPLC coupled with mass-selective detection. | High sensitivity and selectivity. Provides molecular weight and structural information. Ideal for complex matrices and impurity profiling.[4][5] | Higher cost and complexity. Ion suppression effects can be a challenge. Derivatization may be needed to improve ionization efficiency.[6] |
| GC-MS | Separation of volatile compounds followed by mass detection. | High resolution and sensitivity for volatile analytes. | Not suitable for non-volatile compounds like this compound without derivatization to increase volatility and thermal stability.[7][8] The derivatization step can be complex and introduce variability.[9][10] |
| NMR | Nuclear magnetic resonance spectroscopy. | Unrivaled for structural elucidation and confirmation. Quantitative NMR (qNMR) can be used as a primary method for purity assessment without a reference standard. | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. |
In-Depth Protocol: Development and Validation of a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products.[11] The following hypothetical protocol for an HPLC-UV method is designed to be a robust starting point for the analysis of this compound.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The choice of a C18 column is based on its versatility for separating moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 205 nm. This wavelength is chosen to maximize the absorbance of the carboxylic acid functional group in the absence of a stronger chromophore.[2]
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in a suitable solvent and diluting it with the mobile phase to a concentration within the calibration range.
4. Method Validation: The method should be validated according to ICH guidelines, assessing the following parameters:[1][12]
-
Specificity: Analyze a blank, a placebo (if applicable), the standard, and the sample to demonstrate that there is no interference at the retention time of the analyte. For stability-indicating purposes, forced degradation studies (acid, base, oxidation, heat, light) should be performed to show that the analyte peak is resolved from all degradation product peaks.[11]
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[5]
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
Alternative and Complementary Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is mandatory to convert the non-volatile carboxylic acid into a volatile and thermally stable derivative.[7][8]
Caption: GC-MS workflow including derivatization.
Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) or esterification agents (e.g., diazomethane or alcohols with an acid catalyst). While GC-MS can offer excellent sensitivity and resolution, the derivatization step adds complexity and potential for incomplete reactions or side products, which must be carefully controlled and validated.[9][10]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The carboxylic acid proton will typically appear as a broad singlet in the downfield region (10-13 ppm).[13][14] The protons on the thiane ring will show characteristic chemical shifts and coupling patterns that can be used to confirm the structure.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will have a chemical shift in the range of 160-180 ppm.[14][15] The carbons in the thiane ring will also have distinct signals.
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid will be observed from approximately 2500-3300 cm⁻¹.[13][14]
-
A strong C=O stretch from the carbonyl group will appear around 1700-1725 cm⁻¹.[13]
-
The S=O stretches from the sulfone group will be visible as two strong bands, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
Conclusion
For the routine quantitative analysis of this compound in a drug development setting, a validated stability-indicating HPLC-UV method is the recommended starting point due to its robustness, accessibility, and suitability for non-volatile compounds. LC-MS offers superior sensitivity and selectivity, making it the method of choice for trace analysis, metabolite identification, and impurity profiling. GC-MS is a less direct approach due to the need for derivatization but can be a powerful alternative if high resolution for volatile impurities is required. Finally, spectroscopic techniques like NMR and IR are indispensable for the definitive structural confirmation and characterization of the molecule. The choice of method should always be guided by the specific analytical requirements and validated to ensure the generation of reliable and defensible data.
References
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. (2019). Elsevier B.V.
- Spectroscopy Tutorial: Carboxylic Acids. UCLA.
-
Głowacki, R., & Giebułtowicz, J. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Available from: [Link]
-
Głowacki, R., & Giebułtowicz, J. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies. PubMed. Available from: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Available from: [Link]
-
Quantitative analysis of drugs in pharmaceutical preparations. Semantic Scholar. Available from: [Link]
-
Method Validation of Short Chain Carboxylic Acids. (2021). Theseus. Available from: [Link]
- Acids: Derivatization for GC Analysis.
- Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024).
- Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge.
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PMC. Available from: [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. Available from: [Link]
-
The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine. (2021). PubMed. Available from: [Link]
-
Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. (2008). PubMed. Available from: [Link]
-
Spectra and physical data of (A2). The Royal Society of Chemistry. Available from: [Link]
-
8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. Available from: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available from: [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Available from: [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. Available from: [Link]
-
HPLC Organic Acid Analysis. Interchim. Available from: [Link]
-
Analytical Method Validation as the First Step in Drug Quality Control. (2019). ResearchGate. Available from: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023). Asian Journal of Pharmaceutics. Available from: [Link]
-
Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2005). PubMed. Available from: [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
-
Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. (1981). PubMed. Available from: [Link]
-
The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (2019). MDPI. Available from: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (2020). MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theseus.fi [theseus.fi]
- 6. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies [mdpi.com]
- 10. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1-dioxothiane-4-carboxylic Acid
This document provides essential, procedural guidance for the safe handling and disposal of 1,1-dioxothiane-4-carboxylic acid (CAS No. 64096-87-3) in a laboratory setting.[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established principles of chemical safety and waste management, designed to be a self-validating system for researchers, scientists, and drug development professionals.
Core Principle: Hazard Identification and Risk Mitigation
This compound is a sulfur-containing heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, a thorough risk assessment must be conducted by analyzing its primary functional groups: a sulfone (R-S(=O)₂-R') and a carboxylic acid (R-COOH).
-
Carboxylic Acid Group: This group imparts acidic properties.[3] While it is a weak acid, it can cause irritation upon contact with skin and eyes.[4][5]
-
Sulfone Group: The sulfone group is generally stable. However, upon thermal decomposition, all sulfur-containing organic compounds have the potential to release toxic and irritating sulfur oxides (SOx).[6]
Based on the chemical structure and data from analogous compounds, this compound must be handled as an irritant and a substance that can produce hazardous byproducts upon combustion. Therefore, all waste containing this chemical is to be treated as hazardous chemical waste .[7]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64096-87-3 | PubChem[1] |
| Molecular Formula | C₆H₁₀O₄S | PubChem[1] |
| Molecular Weight | 178.21 g/mol | PubChem[1] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation | Inferred from similar compounds[4][5] |
| Decomposition | May release toxic sulfur oxides (SOx) | Inferred from general sulfur chemistry[6] |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
-
Eye and Face Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: An appropriately sized, flame-retardant lab coat must be worn and fully fastened.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[9] Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs or keyboards to prevent cross-contamination.[10] Contaminated gloves must be disposed of as hazardous waste.
Emergency Protocol: Spill Management
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) office.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment: For liquid spills, cover with a non-reactive, inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[6] For solid spills, gently cover to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the contained material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[7]
-
Dispose: Seal the waste container and manage it according to the disposal protocol in Section 4.
Standard Operating Procedure: Waste Disposal
The guiding principle for disposal is that laboratory chemicals should never enter the sanitary sewer or general waste stream.[11] The final disposal must be handled by trained professionals.
Caption: Waste Disposal Workflow for this compound.
Detailed Disposal Protocol:
-
Waste Characterization: All waste containing this compound, including pure substance, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous chemical waste.[7]
-
Segregation: This waste stream must be kept separate. Crucially, do not mix with bases, strong oxidizing agents, or other incompatible waste streams. [7] Mixing wastes can lead to dangerous reactions and complicates the final disposal process.
-
Containerization:
-
Select a robust, chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) is a suitable choice.
-
The container must be in good condition, free from cracks or residues on the exterior.[11]
-
-
Labeling: The waste container must be labeled clearly and accurately at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate description of the waste's composition (e.g., "in methanol," "contaminated wipes").
-
The primary hazard(s), such as "Irritant."[11]
-
-
Storage:
-
Keep waste containers tightly closed except when adding waste.[12]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator, clearly marked, and provide secondary containment to capture any potential leaks.
-
-
Final Disposal:
-
Do not accumulate large quantities of waste in the laboratory.[12]
-
Follow your institution's specific procedures to arrange for the collection of the waste by the EHS department or a licensed hazardous waste disposal contractor.[5][6] These certified handlers will transport the waste to a permitted facility for proper treatment, typically via high-temperature incineration, which ensures the complete destruction of the organic molecule.[13]
-
References
-
PubChem. 4-Ethyl-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Alberta Environment. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government Program. [Link]
-
PubChem. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Methyl-1,1-dioxo-thiane-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Alberta Environment. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government Program. [Link]
-
Carl ROTH. Safety Data Sheet: Sulphur. [Link]
-
Grupa Azoty. SULPHUR Material Safety Data Sheet. [Link]
-
ESPI Metals. Safety Data Sheet: Sulfur. [Link]
-
University of South Florida. EHSO Manual 2025-2026: Chemical Hazards. [Link]
-
Ateneo de Manila University. School of Science and Engineering Laboratory Safety Manual. [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Appretech Scientific Limited. 4'-oxo-[1,1'-bi(cyclohexane)]-4-carboxylic acid. [Link]
-
University of Alberta. Laboratory Chemical Safety Manual. [Link]
-
Duke University. SMIF-Duke SOP Sulfuric Acid. [Link]
Sources
- 1. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3 [chemicalbook.com]
- 3. rroij.com [rroij.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. Sulfur - ESPI Metals [espimetals.com]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ateneo.edu [ateneo.edu]
- 12. ualberta.ca [ualberta.ca]
- 13. nordiskaunipol.se [nordiskaunipol.se]
Comprehensive Safety and Handling Guide for 1,1-dioxothiane-4-carboxylic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of 1,1-dioxothiane-4-carboxylic acid (CAS No. 64096-87-3). The information herein is synthesized from established safety data for this compound and related chemical structures to ensure a comprehensive and cautious approach for all laboratory personnel.
Understanding the Hazards of this compound
This compound is a sulfone derivative containing a carboxylic acid functional group. While a comprehensive toxicological profile is not extensively documented in publicly available literature, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information. According to multiple chemical suppliers and databases, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications are the primary drivers for the specific personal protective equipment and handling procedures outlined in this guide. The acidic nature of the carboxylic acid group, combined with the potential for irritation from the sulfone moiety, necessitates a stringent approach to minimize exposure.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE Requirement | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and subsequent irritation. Ensure gloves are inspected for integrity before each use. |
| Eye and Face Protection | Safety glasses with side shields and a face shield | To provide primary protection against splashes and dust, and secondary facial protection. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | To protect the skin from accidental spills or contact with contaminated surfaces. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid material outside of a certified chemical fume hood to prevent inhalation of dust and potential respiratory irritation. |
Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount for the safe handling of this compound. The following procedural steps are designed to mitigate the risks of exposure and contamination.
3.1. Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment of dust or vapors.[2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Spill Kit: A spill kit containing appropriate absorbent materials for acidic compounds should be available in the immediate vicinity.
3.2. Donning of Personal Protective Equipment The following sequence should be followed for donning PPE:
-
Don laboratory coat and ensure it is fully buttoned.
-
Don safety glasses with side shields.
-
Don the appropriate NIOSH-approved respirator, if required, and perform a fit check.
-
Don chemical-resistant gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the laboratory coat.
3.3. Handling the Compound
-
Weighing: If weighing the solid compound, do so within the chemical fume hood or a balance enclosure to minimize the generation of airborne dust.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid material. Avoid creating dust.
-
In Solution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
3.4. Doffing of Personal Protective Equipment To prevent cross-contamination, PPE should be removed in the following order:
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Remove the face shield.
-
Remove the laboratory coat.
-
Remove safety glasses.
-
Remove the respirator, if worn.
-
Wash hands thoroughly with soap and water after removing all PPE.[2][3]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Small Spill (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal. Clean the spill area with an appropriate decontaminating solution.
-
Large Spill: Evacuate the area and contact the appropriate emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste (e.g., excess reagent, contaminated weighing paper) and contaminated disposable PPE in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.[3][4]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Angene Chemical. (n.d.). Safety Data Sheet: 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid. Retrieved from [Link]
-
MP Biomedicals. (2024, April 3). Safety Data Sheet: 8-Anilino-1-naphthalene Sulfonic Acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
